3-Cyclopropyl-3-fluoroazetidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-cyclopropyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-6(3-8-4-6)5-1-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLJZDJMOUWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936548-77-5 | |
| Record name | 3-cyclopropyl-3-fluoroazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
The azetidine motif is a valuable scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, aqueous solubility, and binding affinity. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can further modulate these properties, enhancing potency and pharmacokinetic profiles. 3-Cyclopropyl-3-fluoroazetidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds, making a robust and well-understood synthetic pathway to this molecule of critical importance. This guide provides a detailed exploration of a reliable and scalable synthesis of this compound, delving into the rationale behind the chosen synthetic strategy and methodologies.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward three-step synthesis starting from commercially available 1-Boc-azetidin-3-one (IV). The key transformations include the deprotection of a Boc-protected amine, a nucleophilic fluorination of a tertiary alcohol, and a Grignard addition to a ketone.
Caption: Retrosynthetic pathway for this compound.
This pathway is advantageous due to the ready availability of the starting material and the well-established nature of each synthetic step.
Part 1: Synthesis of the Key Intermediate: 1-Boc-3-cyclopropylazetidin-3-ol
The initial step involves the synthesis of the tertiary alcohol intermediate, 1-Boc-3-cyclopropylazetidin-3-ol, through the addition of a cyclopropyl Grignard reagent to 1-Boc-azetidin-3-one.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1-Boc-azetidin-3-one | 171.21 | - | Commercially available |
| Cyclopropylmagnesium bromide (0.5 M in THF) | - | - | Commercially available |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | Distilled from sodium/benzophenone |
| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | - | |
| Ethyl acetate (EtOAc) | 88.11 | 0.902 | |
| Brine | - | - | Saturated aqueous NaCl |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-azetidin-3-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approximately 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add cyclopropylmagnesium bromide (1.2 eq, 0.5 M solution in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-cyclopropylazetidin-3-ol as a white solid.
Causality and Expertise Insights
-
Choice of Grignard Reagent: Cyclopropylmagnesium bromide is the reagent of choice for introducing the cyclopropyl moiety. The use of a Grignard reagent is a classic and reliable method for carbon-carbon bond formation via nucleophilic addition to a carbonyl group.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, maintaining strictly anhydrous conditions is crucial for the success of this reaction. Flame-drying the glassware and using anhydrous solvents minimizes the quenching of the Grignard reagent and ensures a high yield of the desired product.
-
Temperature Control: The initial addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Part 2: Fluorination of 1-Boc-3-cyclopropylazetidin-3-ol
The second step is the critical fluorination of the tertiary alcohol to introduce the fluorine atom at the 3-position of the azetidine ring. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this transformation.[1][2][3][4]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1-Boc-3-cyclopropylazetidin-3-ol | 213.28 | - | From Part 1 |
| Diethylaminosulfur trifluoride (DAST) | 161.19 | 1.22 | Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment. |
| Anhydrous Dichloromethane (DCM) | 84.93 | 1.33 | Distilled from CaH₂ |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | |
| Brine | - | - | Saturated aqueous NaCl |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-cyclopropylazetidin-3-ol (1.0 eq) in anhydrous DCM (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.5 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-3-cyclopropyl-3-fluoroazetidine, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Causality and Expertise Insights
-
Choice of Fluorinating Agent: DAST is a versatile and widely used reagent for the deoxofluorination of alcohols.[1][2][3] It is generally effective for converting tertiary alcohols to the corresponding fluorides with minimal rearrangement, which is a potential side reaction with other fluorinating agents. Deoxo-Fluor is a suitable, often safer, alternative to DAST.[5]
-
Low-Temperature Reaction: The reaction is performed at low temperatures (-78 °C) to control the reactivity of DAST and to suppress potential side reactions, such as elimination to form an alkene.
-
Aqueous Workup: The quench with saturated aqueous NaHCO₃ is essential to neutralize any remaining DAST and acidic byproducts.
Part 3: Deprotection and Hydrochloride Salt Formation
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt of the final product. This is typically achieved under acidic conditions.[6][7][8][9][10]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| N-Boc-3-cyclopropyl-3-fluoroazetidine | 215.26 | - | From Part 2 |
| Hydrochloric acid (4 M in 1,4-dioxane) | 36.46 | - | Commercially available |
| Diethyl ether | 74.12 | 0.713 |
Procedure:
-
Dissolve N-Boc-3-cyclopropyl-3-fluoroazetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield this compound as a white solid.
-
The product can be further purified by recrystallization if necessary.
Causality and Expertise Insights
-
Acid-Mediated Deprotection: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[10]
-
Choice of Acidic Conditions: A solution of HCl in an organic solvent like dioxane is a standard and effective method for Boc deprotection.[7][8][9] This method often leads to the direct precipitation of the clean hydrochloride salt, simplifying purification.
-
Product Isolation: Trituration with a non-polar solvent like diethyl ether is an effective way to wash away any non-polar impurities and isolate the polar hydrochloride salt.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved in three high-yielding steps from commercially available starting materials. This guide has detailed a robust pathway involving a Grignard addition, a deoxofluorination, and a Boc deprotection. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently produce this valuable building block for application in medicinal chemistry and drug development programs.
References
- O'Neil, I. A. (2009). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Deprotection of Boc-eda-ET using HCl in Dioxane.
- Lohray, B. B., & Bhushan, V. (1992). A new, mild, and efficient method for the deprotection of the N-tert-butoxycarbonyl group. Tetrahedron Letters, 33(35), 5113-5116.
- Singh, R. P., & Shreeve, J. M. (2000). Recent advances in nucleophilic fluorination. Coordination Chemistry Reviews, 203(1), 143-183.
- Azoulay, S., & Li, Z. (2007). A simple and efficient method for the deprotection of N-Boc protected amines. Tetrahedron Letters, 48(12), 2159-2161.
- Markovskij, L. N., Pashinnik, V. E., & Kirsanov, A. V. (1973). Application of Dialkylaminosulfur Trifluorides in the Synthesis of Fluoroorganic Compounds. Synthesis, 1973(12), 787-789.
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis (2-methoxyethyl) aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
- Agami, C., Couty, F., & Puchot-Guillot, F. (2002). A new and efficient method for the deprotection of N-Boc derivatives. Tetrahedron Letters, 43(32), 5629-5631.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t‐Butyl and t‐Butoxycarbonyl Protecting Groups with Trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
- White, J. D., & Taha, H. A. (2011). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 76(17), 7088-7099.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-3-fluoroazetidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and unique three-dimensional structures to drug candidates. The introduction of fluorine and a cyclopropyl group at the 3-position of the azetidine ring, as in 3-Cyclopropyl-3-fluoroazetidine hydrochloride, creates a novel building block with significant potential for the development of new therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and pKa modulation, while the cyclopropyl group introduces conformational rigidity and can serve as a lipophilic yet compact substituent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl, along with detailed experimental protocols for their determination.
Chemical Identity and Structure
Molecular Formula: C₆H₁₁ClFN
Molecular Weight: 151.61 g/mol [1]
CAS Number: 936548-77-5[1]
Chemical Structure:
SMILES: C1CC1C2(CNC2)F.Cl[1]
InChI Key: AOUFJTIBSZYCPM-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties
A summary of the currently available predicted physicochemical properties for 3-Cyclopropyl-3-fluoroazetidine HCl is presented in the table below. It is important to note that these are computationally derived values and should be confirmed by experimental determination.
| Property | Predicted Value | Source |
| Boiling Point | 132.5 ± 33.0 °C | ChemicalBook[3] |
| Density | 1.10 ± 0.1 g/cm³ | ChemicalBook[3] |
| pKa | 8.35 ± 0.40 | ChemicalBook[3] |
| LogP | 1.1297 | ChemScene[1] |
| XlogP | 0.5 | PubChem[2] |
Experimental Data and Characterization
To date, there is a notable absence of peer-reviewed literature detailing the experimental determination of the physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl. However, data from closely related analogs and established analytical techniques can provide valuable insights and a framework for its characterization.
Melting Point
An experimental melting point for 3-Cyclopropyl-3-fluoroazetidine HCl has not been reported. For comparison, the melting point of the structurally related 3-fluoroazetidine hydrochloride is 128-132 °C [4]. The introduction of the cyclopropyl group is expected to influence the crystal lattice packing and may result in a different melting point.
Solubility
The solubility of 3-Cyclopropyl-3-fluoroazetidine HCl in various solvents is a critical parameter for its handling, formulation, and biological testing. As an amine hydrochloride, it is expected to be soluble in aqueous solutions and polar protic solvents, with lower solubility in nonpolar organic solvents.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl.
Protocol 1: Determination of Aqueous and Organic Solubility
This protocol outlines a standard method for determining the solubility of an amine hydrochloride in various solvents.
Objective: To determine the approximate solubility of 3-Cyclopropyl-3-fluoroazetidine HCl in water and a range of common organic solvents.
Materials:
-
3-Cyclopropyl-3-fluoroazetidine HCl
-
Deionized water
-
Methanol
-
Ethanol
-
Dichloromethane
-
Toluene
-
Vortex mixer
-
Analytical balance
-
Centrifuge
Procedure:
-
Weigh out approximately 10 mg of 3-Cyclopropyl-3-fluoroazetidine HCl into a series of labeled glass vials.
-
To the first vial, add the desired solvent (e.g., deionized water) in 100 µL increments.
-
After each addition, vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for the complete dissolution of the solid.
-
Continue adding solvent in increments until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the 10 mg of the compound.
-
Calculate the approximate solubility in mg/mL.
-
If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent.
-
For sparingly soluble compounds, the suspension can be centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method like HPLC-UV to obtain a more accurate solubility value.[5]
Diagram: Solubility Determination Workflow
Caption: Workflow for determining the solubility of 3-Cyclopropyl-3-fluoroazetidine HCl.
Protocol 2: Spectroscopic Characterization (NMR, IR, MS)
Objective: To obtain and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Cyclopropyl-3-fluoroazetidine HCl to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the azetidine ring protons, the cyclopropyl protons, and the N-H proton. The protons on the carbons adjacent to the nitrogen will appear as multiplets. The cyclopropyl protons will also exhibit complex multiplet patterns. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the cyclopropyl group. The carbon bearing the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with adjacent protons.
2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations of the cyclopropyl and azetidine rings around 2850-3000 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C-F stretching vibration, which can be found in the 1000-1400 cm⁻¹ region.
3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the free base (C₆H₁₀FN) would be at m/z 115.08. In the positive ion mode, a peak at m/z 116.09 corresponding to [M+H]⁺ would be expected.
Protocol 3: Determination of pKa and LogP
Objective: To experimentally determine the acid dissociation constant (pKa) and the partition coefficient (LogP) of 3-Cyclopropyl-3-fluoroazetidine HCl.
1. pKa Determination by Potentiometric Titration
-
Prepare a standard solution of 3-Cyclopropyl-3-fluoroazetidine HCl of known concentration in deionized water.
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
2. LogP Determination by Shake-Flask Method
-
Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol.
-
Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
-
Accurately weigh a small amount of 3-Cyclopropyl-3-fluoroazetidine HCl and dissolve it in the buffered aqueous phase.
-
Add an equal volume of the saturated n-octanol.
-
Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Diagram: pKa and LogP Determination Workflow
Caption: Workflow for the experimental determination of pKa and LogP.
Stability and Storage
Based on the safety data sheets for the related compound 3-fluoroazetidine hydrochloride, 3-Cyclopropyl-3-fluoroazetidine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[6] For long-term storage, refrigeration or freezing is recommended. A formal stability-indicating study has not been published, but degradation pathways could potentially involve reactions at the secondary amine or cleavage of the azetidine ring under harsh conditions.
Conclusion
3-Cyclopropyl-3-fluoroazetidine HCl is a promising building block for drug discovery, offering a unique combination of structural and electronic features. While experimentally determined physicochemical data is currently limited, the predicted values and established analytical protocols outlined in this guide provide a solid foundation for researchers. The experimental determination of the properties discussed herein is crucial for the successful application of this compound in the development of novel therapeutics.
References
-
PubChem. This compound. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
PubChemLite. This compound (C6H10FN). [Link]
- Google Patents.
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
Sources
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- 2. PubChemLite - this compound (C6H10FN) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to 3-Cyclopropyl-3-fluoroazetidine hydrochloride (CAS 936548-77-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Cyclopropyl-3-fluoroazetidine hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, spectroscopic characterization, and its application in the development of novel therapeutics, particularly focusing on its role in the synthesis of cannabinoid receptor modulators.
Introduction: A Bioisosteric Scaffold of Interest
This compound has emerged as a significant scaffold in drug discovery. Its structure combines two key motifs that are highly sought after by medicinal chemists: the azetidine ring and a geminal cyclopropyl-fluoro group. The azetidine ring is a saturated four-membered heterocycle that can serve as a rigid scaffold to orient substituents in a defined three-dimensional space. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cyclopropyl group, a small, strained carbocycle, is often used as a bioisosteric replacement for larger groups and can also impact metabolic stability and target engagement.[2] The combination of these features makes this compound a versatile tool for the synthesis of complex and biologically active molecules.[3]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a building block is crucial for its effective use in synthesis. The key physicochemical and structural characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 936548-77-5 | [4] |
| Molecular Formula | C₆H₁₁ClFN | [4] |
| Molecular Weight | 151.61 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically >98% | [4] |
| SMILES | C1CC1C2(CNC2)F.Cl | [4] |
| InChI | InChI=1S/C6H10FN.ClH/c7-6(3-8-4-6)5-1-2-5;/h5,8H,1-4H2;1H | [2] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 12.03 Ų | [5] |
Synthesis of this compound
Proposed Synthetic Pathway
The overall proposed synthetic route is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a composite of established chemical transformations and should be considered a starting point for experimental work. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 1-Boc-3-cyclopropylazetidin-3-ol
This step involves the addition of a cyclopropyl nucleophile to the ketone of 1-Boc-3-azetidinone. The Corey-Chaykovsky reaction, using a sulfur ylide, is a suitable method for this transformation.
-
Reagents and Materials:
-
1-Boc-3-azetidinone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide portion-wise at room temperature.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture in an ice bath and add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-cyclopropylazetidin-3-ol.
-
Step 2: Synthesis of 1-Boc-3-cyclopropyl-3-fluoroazetidine
This step involves the deoxofluorination of the tertiary alcohol. Reagents such as diethylaminosulfur trifluoride (DAST) or its safer alternatives like XtalFluor-E are commonly used for this transformation.[6]
-
Reagents and Materials:
-
1-Boc-3-cyclopropylazetidin-3-ol
-
Diethylaminosulfur trifluoride (DAST) or XtalFluor-E
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
-
-
Procedure:
-
Dissolve 1-Boc-3-cyclopropylazetidin-3-ol in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of DAST in anhydrous DCM to the cooled solution via syringe.
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-cyclopropyl-3-fluoroazetidine.
-
Step 3: Synthesis of this compound
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the hydrochloride salt.
-
Reagents and Materials:
-
1-Boc-3-cyclopropyl-3-fluoroazetidine
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 1-Boc-3-cyclopropyl-3-fluoroazetidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.
-
Stir the mixture for several hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.
-
Spectroscopic Characterization
Accurate spectroscopic data is essential for the structural confirmation of synthesized compounds. While experimentally obtained spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm) and the azetidine ring protons (in the region of ~3.5-4.5 ppm). The presence of the hydrochloride salt will likely lead to a broad signal for the amine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the cyclopropyl carbons and the azetidine ring carbons. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀FN) at m/z 115.08.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (as the ammonium salt), C-H stretching, and a C-F stretching vibration.
Applications in Drug Discovery: Synthesis of Cannabinoid Receptor Modulators
This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of cannabinoid receptor 2 (CB2) agonists.[7] The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[8]
Role in the Synthesis of a CB2 Agonist
The azetidine nitrogen of this compound can act as a nucleophile to displace a leaving group on an aromatic or heteroaromatic core, thereby incorporating the 3-cyclopropyl-3-fluoroazetidine moiety into a larger molecule. An example of such a reaction is the nucleophilic aromatic substitution on a pyridyl scaffold.
Caption: General reaction scheme for the synthesis of a CB2 agonist.
Mechanism of Action of CB2 Receptor Agonists
CB2 receptor agonists, upon binding to the receptor, trigger a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately modulate immune cell function, leading to anti-inflammatory and analgesic effects.
Caption: Simplified signaling pathway of a CB2 receptor agonist.
Safety and Handling
This compound is a chemical that should be handled with care by trained professionals. The following safety information is based on available Safety Data Sheets (SDS).[5]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated area, and to store it in a tightly closed container in a cool, dry place.
References
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Angene Chemical. This compound|936548-77-5.
-
ChemScene. 936548-77-5 | this compound.
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CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
-
Espacenet. WO2014015182 - (6-(CYCLOPROPYLMETHOXY)-5-(3-CYCLOPROPYL-3-FLUOROAZETIDIN-1-YL)PYRIDIN-2-YL)(4-FLUOROPHENYL)METHANONE AS A CANNABINOID RECEPTOR MODULATOR.
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Fisher Scientific. Safety Data Sheet - 3-Fluoroazetidine hydrochloride.
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King-Pharm. This compound [936548-77-5].
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PubChem. This compound.
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PubMed Central (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
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PubMed. An efficient approach to novel cyclopropyl peptidomimetics.
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PubMed. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339...
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PubMed. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds...
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PubMed. Rational drug design of CB2 receptor ligands: from 2012 to 2021.
-
PubMed. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1).
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PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
-
TCI Chemicals. 3-Fluoroazetidine Hydrochloride.
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Talele, T. T. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756.
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An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 3-Cyclopropyl-3-fluoroazetidine hydrochloride. As a compound of interest in contemporary drug discovery, understanding its structural characteristics is paramount. Due to the limited availability of public experimental spectral data for this specific molecule, this guide employs a robust predictive and comparative methodology. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and structurally related compounds.
Introduction
This compound is a small molecule that incorporates several key structural motifs of interest in medicinal chemistry: a strained four-membered azetidine ring, a cyclopropyl group, and a fluorine atom. The azetidine scaffold is a valuable bioisostere for other cyclic amines and can impart favorable physicochemical properties. The cyclopropyl group can introduce conformational rigidity and metabolic stability, while the fluorine atom can modulate pKa, lipophilicity, and metabolic pathways, and also serve as a useful probe in ¹⁹F NMR studies.
Given the novelty of this compound, a full suite of experimental spectral data is not yet widely available in the public domain. This guide, therefore, takes a proactive approach by leveraging powerful predictive algorithms and drawing comparisons with well-characterized structural analogs. Our objective is to provide a detailed and scientifically grounded expectation of the NMR and MS data for this compound, thereby empowering researchers to confidently identify and characterize this molecule in their own laboratories.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.
Theoretical Framework
The presence of a fluorine atom and a cyclopropyl group in close proximity to the azetidine ring is expected to result in a complex and informative set of NMR spectra. The electronegative fluorine atom will induce significant deshielding effects on nearby protons and carbons. Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei will provide crucial connectivity information.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the azetidine ring and the diastereotopic nature of the methylene protons. The spectrum of the hydrochloride salt will show broad signals for the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Azetidine CH₂ (4H) | 4.0 - 4.5 | m | The two methylene groups on the azetidine ring are diastereotopic and will likely appear as a complex multiplet. They will be deshielded by the adjacent nitrogen and fluorine. |
| Cyclopropyl CH (1H) | 1.0 - 1.5 | m | The methine proton of the cyclopropyl group. |
| Cyclopropyl CH₂ (4H) | 0.5 - 1.0 | m | The two methylene groups of the cyclopropyl ring will also be diastereotopic, leading to a complex multiplet in the upfield region. |
| NH₂⁺ (2H) | 9.0 - 11.0 | br s | The acidic protons of the ammonium salt are expected to be broad and their chemical shift will be highly dependent on the solvent and concentration. |
Disclaimer: Predicted chemical shifts are generated using online prediction tools and should be considered as estimates.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will be characterized by the significant downfield shift of the carbon atom bearing the fluorine atom. The presence of the hydrochloride salt is not expected to significantly alter the carbon chemical shifts compared to the free base.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-F (Quaternary) | 90 - 100 | This carbon will be significantly deshielded by the directly attached fluorine atom and will likely appear as a doublet due to ¹JCF coupling. |
| Azetidine CH₂ | 55 - 65 | The two methylene carbons of the azetidine ring will be deshielded by the nitrogen atom. |
| Cyclopropyl CH | 15 - 25 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl CH₂ | 5 - 15 | The methylene carbons of the cyclopropyl group will be in the upfield region. |
Disclaimer: Predicted chemical shifts are generated using online prediction tools and should be considered as estimates.
Expected ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[1] For 3-Cyclopropyl-3-fluoroazetidine, a single resonance is expected.
The chemical shift will be informative of the overall electronic environment. The multiplicity will be a complex multiplet due to coupling with the adjacent diastereotopic methylene protons of the azetidine ring. The magnitude of these couplings (typically ²JHF and ³JHF) provides conformational information.
Key Experimental Considerations for NMR
Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following protocol is recommended.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts of the NH protons are solvent-dependent.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.[3]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical for a sample of this concentration. DEPT experiments (90 and 135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to adjacent protons. A proton-decoupled spectrum can also be acquired for simpler signal and accurate chemical shift determination.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum. For ¹H and ¹³C, the residual solvent peak is typically used. For ¹⁹F, an external standard like CFCl₃ is often used.
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Introduction to Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as hydrochloride salts.[4] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, we would expect to observe the protonated molecule of the free base, [M+H]⁺, in the positive ion mode.
Predicted Mass Spectrum
The molecular formula of the free base is C₆H₁₀FN, with a monoisotopic mass of approximately 115.08 Da. The hydrochloride salt has the formula C₆H₁₁ClFN and a molecular weight of approximately 151.54 Da.
Table 3: Predicted m/z Values for Key Ions
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₆H₁₁FN]⁺ | 116.0870 | This is the protonated free base, which is the most likely ion to be observed in positive mode ESI-MS. |
| [M+Na]⁺ | [C₆H₁₀FNNa]⁺ | 138.0689 | Adduct with sodium, which is often present as an impurity. |
Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion and provide further structural information. The azetidine ring is the most likely site of initial fragmentation. Potential fragmentation pathways include the loss of the cyclopropyl group or ring-opening of the azetidine moiety.
Experimental Protocol for ESI-MS
The following protocol outlines the steps for obtaining an ESI-MS spectrum.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization source.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion and confirm its m/z value.
-
Look for other common adducts (e.g., [M+Na]⁺).
-
If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ion spectrum.
-
Caption: Experimental workflow for ESI-MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected NMR and MS spectral data for this compound. While experimental data is not yet publicly available, the predictive and comparative analyses presented here offer a solid foundation for researchers working with this compound. The detailed experimental protocols provide practical guidance for obtaining high-quality spectral data. As this and other novel fluorinated azetidine derivatives continue to be explored in drug discovery, the principles and methodologies outlined in this guide will serve as a valuable resource for their unambiguous structural characterization.
References
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Mestrelab Research S.L. Mnova NMRPredict. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Michigan State University. Basic Practical NMR Concepts. [Link]
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Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
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Gerbino, D. C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(11), 4275–4278. [Link]
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commercial availability of 3-Cyclopropyl-3-fluoroazetidine hydrochloride
An In-Depth Technical Guide to the Commercial Availability of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Drug Discovery
This compound has emerged as a significant building block in medicinal chemistry. Its unique three-dimensional structure, combining the strained azetidine ring with the conformational rigidity of a cyclopropyl group and the metabolic stability conferred by a fluorine atom, makes it a highly sought-after scaffold. Azetidines are valuable as bioisosteres for larger, more lipophilic rings, often improving physicochemical properties such as solubility and metabolic stability. The geminal cyclopropyl and fluoro substituents at the C3 position introduce a unique spatial arrangement and electronic profile, offering medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and essential handling protocols to support its effective integration into research and development pipelines.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's properties is fundamental to its application. This compound is identified by its unique CAS number and possesses a distinct set of characteristics crucial for experimental design.
| Property | Value | Source |
| CAS Number | 936548-77-5 | [2][3] |
| Molecular Formula | C₆H₁₁ClFN | [2] |
| Molecular Weight | 151.61 g/mol | [2] |
| Appearance | White to off-white solid (Typical) | Supplier Data |
| Purity | ≥97% (Typical) | [2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |
| Predicted logP | 1.1297 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
| SMILES | C1CC1C2(CNC2)F.Cl | [2] |
| InChI Key | AOUFJTIBSZYCPM-UHFFFAOYSA-N | [4] |
Table 1: Key Identifiers and Physicochemical Properties.
Commercial Sourcing and Availability
This compound is available from several specialized chemical suppliers who cater to the research and development sector. Availability typically ranges from milligram to gram quantities, with options for bulk and custom synthesis inquiries. When sourcing this reagent, it is critical to verify the CAS number (936548-77-5) to ensure the correct regio- and stereoisomer is procured.
| Supplier | Product/Catalog Number | Purity | Notes |
| ChemScene | CS-0036088 | 98+% | Offers custom synthesis and commercial production services.[2] |
| King-Pharm | This compound | In Stock | Ready to ship.[3] |
| BLD Pharm | BD01189948 | - | Listed among related azetidine structures. |
Table 2: Commercial Suppliers of this compound.
Synthetic Strategy: A Conceptual Overview
While commercially available, understanding the synthetic logic behind this compound is invaluable for assessing potential impurities or planning custom syntheses. A plausible route involves the construction of the azetidine ring followed by a fluorination step. A general strategy, adapted from known syntheses of related 3-fluoroazetidines, provides a logical framework.[5][6] The key transformation is often the fluorination of a C3-hydroxy or C3-keto precursor, followed by deprotection and salt formation.
The causality behind this experimental choice lies in the robustness of modern fluorinating agents (e.g., DAST or Deoxo-Fluor) to selectively replace a hydroxyl group with fluorine. The azetidine ring is typically constructed with a nitrogen-protecting group (e.g., Boc or Cbz), which prevents side reactions during fluorination and is later removed under acidic conditions, conveniently leading to the formation of the hydrochloride salt.
Figure 1: A conceptual synthetic workflow for this compound.
Application in Drug Development: The Power of Three Motifs
The utility of this compound stems from the synergistic combination of its three core structural motifs.
-
Azetidine Ring: This strained, four-membered heterocycle serves as a compact, polar scaffold. It often acts as a bioisosteric replacement for more common rings like pyrrolidine or piperidine, leading to improved aqueous solubility and a more favorable ADMET profile. Its rigid nature helps lock substituents into defined vectors, aiding in structure-activity relationship (SAR) studies.
-
Fluorine Atom: The introduction of fluorine at the C3 position is a classic medicinal chemistry strategy. It can block metabolic oxidation at that position, thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can modulate the pKa of the azetidine nitrogen, influencing its binding affinity to target proteins.
-
Cyclopropyl Group: This small carbocycle is known to enhance metabolic stability and membrane permeability.[1] Its rigid, three-dimensional character introduces a defined conformational constraint, which can improve binding affinity by reducing the entropic penalty upon binding to a receptor. The presence of numerous patents citing related structures underscores its importance in the development of novel therapeutics.[4]
Figure 2: Logical relationship between structural motifs and drug development benefits.
Safety, Handling, and Storage Protocol
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analogue, 3-Fluoroazetidine hydrochloride (CAS 617718-46-4), provides a reliable basis for handling procedures. The primary hazards are associated with the reactive nature of the fluorinated azetidine core.
Self-Validating Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8] This is a non-negotiable baseline for handling any research chemical.
-
Ventilation: Handle the solid compound exclusively in a certified chemical fume hood to avoid inhalation of dust particles.[8][9]
-
Hazard Identification: The compound is expected to cause skin and serious eye irritation.[7][9]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
First Aid Measures:
-
If on Skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] A recommended storage temperature is <15°C. This minimizes degradation and maintains the integrity of the reagent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a readily available and highly valuable building block for drug discovery professionals. Its unique combination of a polar azetidine scaffold, a metabolically robust fluorine atom, and a conformationally rigid cyclopropyl group provides a powerful platform for designing next-generation therapeutics. By understanding its commercial sources, key properties, and safe handling protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.
References
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This compound (C6H10FN) . PubChemLite. [Link]
-
SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (Alternative) . Fisher Scientific. [Link]
-
3-Fluoroazetidine Hydrochloride | 617718-46-4 . TCI AMERICA. [Link]
- The synthetic method of 3 fluoro azetidine derivatives.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry. [Link]
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A Technical Guide to the Molecular Structure and Conformation of 3-Cyclopropyl-3-fluoroazetidine: A Prospective Analysis
Abstract
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1] The introduction of substituents at the 3-position, particularly in a geminal arrangement, provides a powerful tool for modulating a molecule's three-dimensional structure, which is critical for optimizing interactions with biological targets.[2][3] This guide focuses on 3-Cyclopropyl-3-fluoroazetidine, a novel scaffold that combines the conformational rigidity of the azetidine ring with the stereoelectronic influence of a fluorine atom and the unique spatial characteristics of a cyclopropyl group. In the absence of direct experimental data for this specific molecule, this document serves as an in-depth, prospective analysis. It outlines the foundational principles and a validated methodological workflow for the comprehensive characterization of its molecular structure and conformational landscape. We will delve into the anticipated structural features and provide detailed, field-proven protocols for computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, empowering researchers to fully elucidate and leverage the potential of this promising molecular scaffold.
Introduction: The Strategic Value of 3,3-Disubstituted Azetidines
The azetidine ring is a privileged scaffold in modern drug discovery. Its inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich character offer a unique blend of rigidity and three-dimensionality, often leading to improved pharmacokinetic properties such as metabolic stability and aqueous solubility when compared to larger, more flexible heterocycles.[1][4] The substitution pattern on the azetidine ring is a key determinant of its biological activity and overall properties.[2] Specifically, 3,3-disubstitution provides a mechanism to project chemical vectors into precise regions of three-dimensional space, which can be crucial for enhancing potency and selectivity for a biological target.[2]
The subject of this guide, 3-Cyclopropyl-3-fluoroazetidine, incorporates two substituents with profound and distinct effects on molecular conformation:
-
Fluorine: The high electronegativity and small size of fluorine introduce potent stereoelectronic effects.[1][2] Judicious placement of fluorine can modulate the pKa of nearby basic amines, influence metabolic stability, and, critically, exert significant control over local conformation through phenomena like the gauche effect.[1][5]
-
Cyclopropyl Group: This small, strained ring acts as a rigid, sterically demanding substituent. Its unique electronic properties, often described as having partial sp² character, allow it to engage in electronic interactions with adjacent systems.[6][7] Its orientation relative to the azetidine ring is a key conformational variable.
Understanding the interplay of these substituents and their influence on the azetidine ring's conformation is paramount for the rational design of novel therapeutics based on this scaffold.
Predicted Molecular Structure and Key Conformational Variables
The conformation of 3-Cyclopropyl-3-fluoroazetidine is primarily defined by two key degrees of freedom: the puckering of the azetidine ring and the rotation of the cyclopropyl group.
Azetidine Ring Puckering
Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain.[8] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. Substituents at the C3 position can occupy either a pseudo-axial or pseudo-equatorial position. The energetic preference for one pucker over the other is dictated by a complex balance of steric and electronic interactions.
For 3-Cyclopropyl-3-fluoroazetidine, we can predict the following influential factors:
-
Steric Effects: The bulky cyclopropyl group will likely experience significant steric hindrance with the axial protons on C2 and C4 if it were to occupy the pseudo-axial position. This would strongly favor a ring pucker that places the cyclopropyl group in the more spacious pseudo-equatorial orientation.
-
Stereoelectronic Effects: Fluorine introduces powerful electronic influences. A key interaction is the gauche effect , a stabilizing interaction between vicinal electron-withdrawing groups, often explained by hyperconjugation (e.g., σC-H → σ*C-F).[5] In the context of the azetidine ring, the orientation of the C-F bond relative to the C-N bond and C-C bonds of the ring will be critical. Furthermore, upon protonation of the azetidine nitrogen, a favorable charge-dipole interaction between the cationic nitrogen (N+) and the electronegative fluorine can occur, potentially inverting the ring's preferred pucker to bring these groups closer.[9]
Cyclopropyl Group Rotation
The cyclopropyl group can rotate around the C3-C(cyclopropyl) bond. The rotational barrier is influenced by steric interactions with the azetidine ring and electronic interactions between the cyclopropane's Walsh orbitals and the orbitals of the azetidine ring.[10] The preferred conformation is likely one that minimizes steric clash, which would be a "bisected" conformation where a C-H bond of the cyclopropyl ring lies in the plane of the C2-C3-C4 atoms of the azetidine.
The interplay of these factors leads to a set of possible low-energy conformers, as depicted below.
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An In-depth Technical Guide to the Reactivity Profile of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride
Introduction: A Bioisostere of Strategic Importance in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the saturated heterocycles, azetidines have emerged as valuable building blocks due to their ability to impart desirable physicochemical properties and explore novel chemical space. The specific compound, 3-Cyclopropyl-3-fluoroazetidine hydrochloride, represents a particularly strategic asset for drug development professionals.
This guide provides an in-depth analysis of the reactivity profile of this compound. We will explore how the interplay between the strained four-membered ring, the electron-withdrawing fluorine atom, and the rigid cyclopropyl group dictates its chemical behavior. Understanding this profile is paramount for its effective application as a bioisosteric replacement and as a versatile intermediate in the synthesis of complex pharmaceutical agents. The cyclopropyl moiety, for instance, is known to enhance metabolic stability and potency by restricting conformation and offering favorable interactions with biological targets[1][2]. The fluorine atom, a common substituent in modern pharmaceuticals, can modulate pKa, improve metabolic stability, and enhance binding affinity[3][4].
Physicochemical Properties and Synthesis Overview
Before delving into its reactivity, it is essential to understand the fundamental properties and synthesis of this compound.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 936548-77-5 | ChemScene[5] |
| Molecular Formula | C₆H₁₁ClFN | ChemScene[5] |
| Molecular Weight | 151.61 g/mol | ChemScene[5] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Storage | Freezer temperatures, away from moisture | Sigma-Aldrich[6], TargetMol[7] |
Synthetic Strategy: An Overview
The synthesis of 3-substituted azetidines, particularly those with quaternary centers like 3-Cyclopropyl-3-fluoroazetidine, often involves multi-step sequences. While specific, detailed routes for this exact molecule are proprietary or embedded within patents, a general and plausible synthetic pathway can be constructed based on established azetidine chemistry. A common approach involves the construction of a precursor with the desired substituents followed by a ring-closing reaction. The fluorination step is typically achieved using specialized reagents.
A generalized synthetic approach is outlined below. This often begins with a suitable starting material that undergoes cyclization to form the azetidine ring, followed by functional group manipulations to introduce the cyclopropyl and fluoro moieties[8][9].
Caption: Generalized synthetic workflow for 3-substituted azetidines.
The Core Reactivity Profile
The reactivity of this compound is primarily governed by three key features: the secondary amine of the azetidine ring, the potential for ring-opening, and the influence of the C3-substituents. The hydrochloride salt form means the azetidine nitrogen is protonated. For most reactions, a deprotonation step using a suitable base is the initial requirement to liberate the free, nucleophilic secondary amine.
Reactions at the Azetidine Nitrogen: N-Functionalization
The most common and synthetically useful reaction involving this scaffold is the functionalization of the secondary amine. Once deprotonated, the nitrogen atom acts as a potent nucleophile, readily participating in a variety of bond-forming reactions.
Causality: The nitrogen's nucleophilicity is somewhat tempered by the inductive electron-withdrawing effect of the adjacent C3-fluoro substituent. This effect lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterparts, meaning a slightly stronger base may be required for complete deprotonation[3]. However, this electronic modulation does not prevent its participation in a wide array of reactions.
Common N-Functionalization Reactions:
-
N-Alkylation: Reaction with alkyl halides or tosylates.
-
N-Arylation: Buchwald-Hartwig or SₙAr coupling with aryl halides[10].
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride.
Caption: Key N-functionalization pathways for the azetidine core.
Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Coupling)
This protocol serves as a representative example of N-functionalization.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and a base such as cesium carbonate (2.5 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Ring Stability and Ring-Opening Reactions
Azetidines are inherently strained four-membered rings, making them susceptible to ring-opening reactions under certain conditions. The presence of the C3-fluoro and cyclopropyl groups significantly influences this reactivity.
Causality:
-
Fluorine's Influence: The electron-withdrawing nature of the fluorine atom can activate the C-N bonds towards nucleophilic attack, potentially facilitating ring-opening. It polarizes the C-F bond and can influence the adjacent C-N bonds.
-
Cyclopropyl Group: The rigid cyclopropyl group can introduce additional strain, although its primary role is often steric and electronic modulation of the ring's conformation rather than direct participation in ring-opening.
-
Reaction Conditions: Ring-opening is most commonly observed under strongly acidic or reductive conditions, or through reactions with potent nucleophiles that can induce an Sₙ2-type cleavage[11][12].
Potential Ring-Opening Pathways:
-
Acid-Catalyzed Opening: Strong acids can protonate the ring nitrogen, activating the ring for attack by a nucleophile (e.g., a halide from the acid itself), leading to 1,3-difunctionalized propane derivatives.
-
Reductive Opening: Conditions such as catalytic hydrogenation with specific catalysts or the use of strong reducing agents can cleave the C-N bonds.
It is crucial to note that under the standard conditions used for N-functionalization (mildly basic or neutral), the azetidine ring of this compound is generally stable and ring-opening is not a major competing pathway. This stability is a key feature that makes it a reliable building block[13].
Applications in Medicinal Chemistry: A Scaffold for Innovation
The unique combination of the azetidine core, a fluorine atom, and a cyclopropyl group makes this molecule a highly sought-after building block in drug discovery programs.
-
Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups like gem-dimethyl, tert-butyl, or even phenyl rings, offering a different vector for substituent exploration and improved physicochemical properties.
-
Metabolic Stability: The cyclopropyl group is known to block sites of metabolism, potentially increasing the half-life of a drug candidate[1]. The fluorine atom can also prevent metabolic oxidation at the C3 position.
-
Conformational Rigidity: The strained ring system provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding[1].
-
Exploration of Chemical Space: As a non-classical and rigid scaffold, it allows medicinal chemists to design molecules that occupy novel regions of chemical space, potentially leading to new intellectual property and overcoming challenges with existing pharmacophores.
Caption: Logic flow from molecular features to drug discovery advantages.
Conclusion
This compound is a sophisticated building block whose value lies in the precise interplay of its constituent parts. Its reactivity is centered on the versatile secondary amine, which allows for robust N-functionalization while maintaining the integrity of the core scaffold under most synthetic conditions. The fluorine and cyclopropyl substituents are not merely passive decorations; they actively modulate the electronic and conformational properties of the molecule, offering tangible benefits in potency, selectivity, and metabolic stability. For researchers and drug development professionals, a thorough understanding of this reactivity profile is the key to unlocking its full potential in the creation of next-generation therapeutics.
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A Technical Guide to the Strategic Role of Fluorine in Modulating 3-Cyclopropyl-3-fluoroazetidine Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological and pharmacokinetic properties is relentless. Among these, small, strained rings like azetidine have emerged as powerful tools for navigating chemical space. This guide provides an in-depth analysis of 3-Cyclopropyl-3-fluoroazetidine, a unique saturated heterocycle that combines the benefits of three distinct structural motifs. We will dissect the pivotal role of the fluorine atom at the C3 position, explaining how its profound electronic and steric effects, in synergy with the adjacent cyclopropyl group, provide medicinal chemists with a powerful tool to fine-tune key drug-like properties. This document will explore the causal mechanisms behind fluorine's ability to modulate basicity (pKa), enforce specific molecular conformations, block metabolic pathways, and influence lipophilicity, thereby offering a roadmap for its rational application in drug design.
The Azetidine Scaffold: A Compact Vector for Physicochemical Enhancement
The four-membered azetidine ring has gained significant traction as a "bioisostere" or replacement for more common groups in drug candidates.[1] Its compact, three-dimensional structure offers several advantages over larger rings like pyrrolidine or piperidine:
-
Improved Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to more lipophilic carbocyclic analogs.
-
Novel Exit Vectors: The rigid, pseudo-planar structure of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise exploration of the binding pockets of biological targets.
-
Metabolic Stability: The strained ring system can be more resistant to certain metabolic enzymes compared to less-strained aliphatic chains or larger rings.
The true power of the azetidine scaffold is realized through substitution. The C3 position, in particular, serves as a critical node for introducing functionality to modulate a compound's properties. The incorporation of a cyclopropyl group at this position introduces a degree of lipophilicity and a unique spatial footprint. However, it is the addition of a fluorine atom to this same carbon that unlocks a suite of transformative physicochemical modifications.
The Fluorine Factor: Precision Engineering of Molecular Properties
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[2][3] In the context of 3-Cyclopropyl-3-fluoroazetidine, the fluorine atom's influence is multifaceted and profound.
Inductive Effects: A Handle on Basicity (pKa)
The basicity of the azetidine nitrogen is a critical parameter that governs a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects like hERG channel binding.
The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When placed at the C3 position, it pulls electron density away from the nitrogen atom through the carbon framework. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thereby lowering its basicity.
This effect is quantifiable and predictable. While a typical azetidine may have a pKa in the range of 9.5-10.5, the introduction of a C3-fluoro substituent can lower this value by 1.5 to 2.0 pKa units. A predicted pKa for 3-Cyclopropyl-3-fluoroazetidine is approximately 8.35.[4] This allows chemists to fine-tune a molecule's ionization profile, which can be crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.
Conformational Control: The Power of Ring Pucker and the Gauche Effect
Beyond simple electronics, fluorine substitution dramatically influences the three-dimensional shape of the azetidine ring.[5][6] The four-membered ring is not perfectly flat; it exists in a puckered conformation. The presence of a bulky cyclopropyl group and an electronegative fluorine atom at C3 can lock the ring into a preferred conformation.
This conformational restriction is driven by stereoelectronic effects, such as minimizing dipole-dipole interactions and favoring stabilizing hyperconjugative interactions (e.g., σCH → σ*CF).[5] This pre-organization of the molecule's shape can have a significant positive impact on its binding affinity for a target protein by reducing the entropic penalty of binding. A molecule that is already in its "bioactive conformation" before it meets its target will bind more readily and with higher affinity.
Metabolic Shielding: Blocking Unwanted Oxidation
A primary motivation for using fluorine in drug design is to block metabolic oxidation.[3][7][8][9] The carbon-hydrogen (C-H) bond at an electron-rich position adjacent to a nitrogen atom is often a "soft spot" for metabolism by Cytochrome P450 (CYP) enzymes. This metabolic process can lead to rapid clearance of a drug from the body, reducing its efficacy and duration of action.
By replacing a hydrogen atom at the C3 position with a fluorine atom, this metabolic pathway is effectively blocked. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol compared to ~98 kcal/mol for a C-H bond) and is not susceptible to oxidative cleavage by CYP enzymes.[2] This "metabolic shielding" can dramatically increase the half-life and overall exposure of a drug candidate in vivo.
Comparative Physicochemical Properties
To fully appreciate the impact of fluorine, it is instructive to compare the properties of 3-Cyclopropyl-3-fluoroazetidine with its non-fluorinated analogs. The following table summarizes key calculated and empirically observed properties.
| Property | Azetidine (Parent) | 3-Cyclopropylazetidine | 3-Cyclopropyl-3-fluoroazetidine | Rationale for Change |
| pKa | ~10.0 - 11.0 | ~9.5 - 10.5 | ~8.3 - 8.8[4] | Strong inductive electron withdrawal by fluorine reduces the basicity of the nitrogen. |
| Calculated LogP | -0.4 | 0.5 | 0.8 | The cyclopropyl group adds lipophilicity. The single fluorine adds a smaller, but positive, contribution to lipophilicity. |
| Metabolic Stability | Low to Moderate | Moderate | High | The C-F bond at the C3 position blocks a primary site of CYP-mediated oxidation.[2][7] |
| Conformation | Flexible Pucker | Flexible Pucker | Restricted Pucker | Stereoelectronic effects from the C-F bond lock the ring into a preferred conformation.[5][6] |
Experimental Protocols for Property Validation
To empirically validate these predicted properties, specific laboratory protocols are required. Below are methodologies for determining pKa and assessing metabolic stability.
Protocol: Potentiometric Titration for pKa Determination
This protocol provides a reliable method for measuring the pKa of the azetidine nitrogen.
Objective: To determine the pKa of 3-Cyclopropyl-3-fluoroazetidine hydrochloride and compare it to 3-Cyclopropylazetidine hydrochloride.
Methodology:
-
Preparation: Accurately weigh ~5 mg of the hydrochloride salt of the test compound and dissolve it in 50 mL of deionized, degassed water. Include a control compound with a known pKa in the same range for system validation.
-
Titration Setup: Place the solution in a temperature-controlled beaker (25°C) with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Use an auto-titrator to add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.01 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to precisely identify the equivalence point.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes.
Objective: To measure the in vitro half-life (t½) of 3-Cyclopropyl-3-fluoroazetidine in human liver microsomes (HLM).
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). NADPH is a required cofactor for CYP enzymes.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).
Workflow for Metabolic Stability Assay
Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.
Conclusion and Outlook
The 3-Cyclopropyl-3-fluoroazetidine scaffold is a prime example of modern, rational drug design. The strategic placement of a single fluorine atom does not merely tweak a single property but rather induces a cascade of beneficial changes that are highly sought after in drug discovery. It provides a robust method for lowering pKa to avoid undesirable ion channel interactions, pre-organizes the molecule into a favorable conformation for target binding, and acts as a metabolic shield to enhance drug exposure. For researchers and drug development professionals, understanding the fundamental principles behind fluorine's influence is key to leveraging this and similar motifs to create safer, more effective medicines. As synthetic methodologies for creating such complex, fluorinated building blocks become more accessible, their application in next-generation therapeutics is set to expand significantly.[10][11][12][13]
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An In-depth Technical Guide to Fluorinated Azetidine Building Blocks in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1] Among the scaffolds of rising importance are azetidines, four-membered saturated nitrogen heterocycles prized for their ability to confer desirable sp3-rich character, conformational rigidity, and improved aqueous solubility.[2] This guide provides an in-depth exploration of fluorinated azetidine building blocks, detailing the scientific rationale for their use, robust synthetic methodologies for their preparation, their profound impact on molecular properties, and their successful application in drug discovery programs. We will delve into the causality behind experimental choices, provide validated protocols, and present case studies that underscore the transformative potential of these unique chemical motifs.
The Strategic Imperative for Fluorinated Azetidines
The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable building block in drug design.[3][4] Its compact, three-dimensional structure serves as an effective bioisosteric replacement for larger, more flexible saturated rings like pyrrolidine and piperidine, or even planar phenyl groups. This substitution can lead to improved metabolic stability, enhanced solubility, and novel intellectual property.[2][5]
The true power of this scaffold is unlocked through fluorination. The introduction of fluorine, the most electronegative element, imparts a unique set of properties that a medicinal chemist can leverage to overcome common drug development hurdles.[1]
The Core Physicochemical Consequences of Fluorinating the Azetidine Ring:
-
Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of fluorine atoms significantly reduces the basicity of the azetidine nitrogen. This is a critical feature for mitigating off-target activities, particularly interactions with the hERG channel, and for fine-tuning ligand-receptor binding by altering the protonation state at physiological pH.[6]
-
Conformational Control: Fluorine substitution can profoundly influence the conformational preference of the azetidine ring. This "conformational locking" can pre-organize the molecule into its bioactive conformation, enhancing binding affinity and selectivity for its intended biological target.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. Installing fluorine at a metabolically labile position is a field-proven strategy to block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.[1][8]
-
Modulation of Lipophilicity: The effect of fluorination on a molecule's lipophilicity (LogP) is context-dependent. While a single fluorine atom can sometimes increase lipophilicity, gem-difluorination often leads to a decrease. This modulation is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
The following diagram illustrates the logical flow from the core azetidine scaffold to its enhanced application in drug discovery through strategic fluorination.
Caption: The strategic fluorination of the azetidine core modulates key properties to yield superior drug candidates.
Synthesis of Key Fluorinated Azetidine Building Blocks
The accessibility of key building blocks is paramount for their widespread adoption. Robust and scalable synthetic routes to mono- and difluorinated azetidines have been developed, primarily revolving around the fluorination of a pre-existing azetidine core.
Synthesis of 3-Fluoroazetidine
3-Fluoroazetidine is a foundational building block, often prepared from N-protected 3-hydroxyazetidine via deoxyfluorination. The choice of protecting group (e.g., Boc, Cbz) is critical for compatibility with downstream reaction conditions and ease of removal.
The workflow below outlines a reliable, multi-step synthesis starting from commercially available epichlorohydrin.
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A Technical Guide to 3-Cyclopropyl-3-fluoroazetidine: A Novel Scaffold for Next-Generation Therapeutics
Abstract: The strategic incorporation of strained ring systems and fluorine into small molecules represents a cornerstone of modern medicinal chemistry. This guide introduces 3-Cyclopropyl-3-fluoroazetidine, a novel chemical entity designed to merge the advantageous properties of three distinct structural motifs: the conformationally constrained azetidine core, the metabolically robust cyclopropyl group, and the pharmacologically influential fluorine atom. We present a comprehensive analysis of the molecule's design rationale, a plausible and detailed synthetic strategy, predicted physicochemical properties, and a discussion of its potential applications in drug discovery. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this unique building block to address complex therapeutic challenges.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Saturated heterocycles are foundational components of numerous approved drugs. Among these, small, strained rings like azetidine have gained significant traction as bioisosteres for more common scaffolds such as pyrrolidine and piperidine.[1][2] The four-membered azetidine ring offers a unique combination of properties:
-
Structural Rigidity: It provides a conformationally restricted scaffold, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[3]
-
Improved Physicochemical Properties: Azetidines often confer increased aqueous solubility and a lower pKa compared to their five- and six-membered counterparts, which can be advantageous for optimizing pharmacokinetic profiles.[4]
-
Novel Chemical Space: They provide access to unique three-dimensional exit vectors, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[5]
The value of this core is further amplified by strategic substitution. The incorporation of a cyclopropyl group is a well-established tactic to enhance metabolic stability, increase potency, and improve brain permeability.[6][7] The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] Concurrently, the introduction of a fluorine atom is a premier strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through favorable electrostatic contacts.[9][10][11]
The novel entity, 3-Cyclopropyl-3-fluoroazetidine, is thus conceived as a synergistic combination of these three powerful motifs, offering a unique tool for overcoming common challenges in drug development.
Design Rationale for 3-Cyclopropyl-3-fluoroazetidine
The decision to combine the azetidine, cyclopropyl, and fluorine motifs into a single building block is driven by a multi-pronged strategy aimed at creating superior drug candidates. The logical relationship between these components and their desired effects is illustrated below.
Caption: Logical relationship between structural components and desired properties.
Proposed Synthetic Strategy
As a novel entity, a validated synthetic route for 3-Cyclopropyl-3-fluoroazetidine is not established in the literature. Therefore, we propose a robust and logical multi-step synthesis based on well-documented and reliable chemical transformations. The strategy commences from the commercially available N-Boc-3-azetidinone.
The proposed workflow involves three key transformations:
-
Nucleophilic Addition: A Grignard reaction to install the cyclopropyl moiety at the 3-position, creating a tertiary alcohol.
-
Deoxyfluorination: Conversion of the tertiary alcohol to the target fluoride. This is a critical and often challenging step.
-
Deprotection: Removal of the Boc protecting group to yield the final free amine, ready for subsequent derivatization.
Caption: Proposed synthetic workflow for 3-Cyclopropyl-3-fluoroazetidine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.
Synthesis of N-Boc-3-cyclopropylazetidin-3-ol (2)
-
Causality: The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds via the nucleophilic addition of an organometallic species to a carbonyl group. Cyclopropylmagnesium bromide is chosen for its commercial availability and proven reactivity. Anhydrous conditions are critical to prevent quenching of the Grignard reagent.
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-azetidinone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclopropylmagnesium bromide (1.2 eq, 0.5 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate. The reaction is complete when the starting material spot (visualized with potassium permanganate stain) is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol 2 .
-
Synthesis of N-Boc-3-cyclopropyl-3-fluoroazetidine (3)
-
Causality: The deoxyfluorination of a sterically hindered tertiary alcohol is a challenging transformation. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor, are chosen as they are effective reagents for this conversion, generally proceeding with minimal side reactions like elimination.[12] A recent method using methanesulfonic acid and potassium bifluoride also presents a viable, cost-effective alternative for tertiary alcohol fluorination.[13][14] The reaction must be performed in a fume hood with appropriate personal protective equipment.
-
Protocol:
-
To a solution of N-Boc-3-cyclopropylazetidin-3-ol 2 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated polyethylene flask, cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add DAST (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Control: Monitor the reaction by ¹⁹F NMR spectroscopy on an aliquot, looking for the appearance of the product signal. Alternatively, TLC can be used, though visualization may require a more revealing stain.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (3x volumes).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the protected fluorinated azetidine 3 .
-
Synthesis of 3-Cyclopropyl-3-fluoroazetidine (4) (Final Product)
-
Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) provides clean and efficient deprotection, and the excess acid and byproducts are easily removed by evaporation.
-
Protocol:
-
Dissolve N-Boc-3-cyclopropyl-3-fluoroazetidine 3 (1.0 eq) in DCM (0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
In-Process Control: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and neutralize with a saturated NaHCO₃ solution.
-
Extract the product into DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the final product 4 , which can be further purified if necessary. The product can also be isolated as a salt (e.g., HCl or TFA salt) by precipitation.
-
Physicochemical and Spectroscopic Characterization
The identity and purity of the final compound must be rigorously confirmed. The predicted properties and key spectroscopic handles for characterization are summarized below.
| Property | Predicted Value / Method | Rationale & Key Observables |
| Molecular Formula | C₆H₁₀FN | Sum of atoms in the final structure. |
| Molecular Weight | 115.15 g/mol | Calculated from the molecular formula. |
| cLogP | ~0.5 - 1.0 | The lipophilic cyclopropyl group is balanced by the polar azetidine and fluorine, suggesting moderate lipophilicity. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 | The fluorine atom's electron-withdrawing effect will lower the basicity of the azetidine nitrogen compared to unsubstituted azetidine (~pKa 11).[15] |
| ¹H NMR | (CDCl₃, 400 MHz) | Expect complex multiplets for the azetidine and cyclopropyl protons. The protons on the carbons adjacent to the fluorine will show coupling (²JHF or ³JHF). |
| ¹³C NMR | (CDCl₃, 101 MHz) | The carbon atom bearing the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF ~ 200-250 Hz).[16] Other carbons will show smaller couplings. |
| ¹⁹F NMR | (CDCl₃, 376 MHz) | A single resonance, likely a multiplet due to coupling with nearby protons, confirming the presence of the fluorine atom.[17][18] |
| Mass Spectrometry | ESI-MS | Expect to observe the [M+H]⁺ ion at m/z 116.0874. |
Applications in Medicinal Chemistry & Drug Design
3-Cyclopropyl-3-fluoroazetidine is not an end-product but a versatile building block for creating more complex molecules. Its primary application lies in its use as a scaffold to be functionalized, typically at the nitrogen atom.
-
As a Bioisostere: It can serve as a superior replacement for 3-substituted pyrrolidines or 4-substituted piperidines. This substitution can simultaneously address issues of metabolic instability and suboptimal physicochemical properties.[19][20]
-
CNS-Targeted Agents: The combination of increased metabolic stability, modulated pKa, and constrained conformation makes this scaffold particularly attractive for developing central nervous system (CNS) agents, where blood-brain barrier penetration and avoidance of P-glycoprotein efflux are critical.[6][7]
-
Enzyme Inhibitors: The rigid structure can be used to orient key functional groups with high precision into the active site of an enzyme, potentially leading to highly potent and selective inhibitors. For example, it could be incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV) or other proteases.[21]
-
PROTACs and Molecular Glues: The azetidine nitrogen provides a convenient attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs) or other heterobifunctional molecules.
Conclusion
3-Cyclopropyl-3-fluoroazetidine represents a thoughtfully designed chemical scaffold that encapsulates several modern medicinal chemistry principles. By combining the conformational constraint of the azetidine ring with the metabolic robustness of the cyclopropyl group and the unique electronic properties of fluorine, this building block offers a powerful new tool for drug discovery. The proposed synthetic route provides a practical and scalable method for its preparation, opening the door for its widespread evaluation in various therapeutic programs. Its strategic application holds the potential to unlock new chemical space and deliver drug candidates with superior efficacy, safety, and pharmacokinetic profiles.
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Methodological & Application
Application Notes and Protocols for N-Alkylation of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Cyclopropyl-3-fluoroazetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a bioisostere for various functional groups make it a valuable component in the design of novel therapeutics. The incorporation of a 3-cyclopropyl-3-fluoro substitution pattern further enhances its utility by introducing metabolic stability and modulating physicochemical properties such as lipophilicity and basicity. N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the exploration of structure-activity relationships.
This guide provides detailed protocols for the N-alkylation of 3-cyclopropyl-3-fluoroazetidine hydrochloride, a common salt form of the parent amine. Two robust and widely applicable methods will be discussed: Reductive Amination and Direct Nucleophilic Substitution . The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this document.
Physicochemical Properties of this compound
A foundational understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClFN | [1] |
| Molecular Weight | 151.61 g/mol | [1] |
| Appearance | Solid | [2] |
| pKa (Predicted) | 8.35 ± 0.40 (for the free base) | [3] |
| Boiling Point (Predicted) | 132.5 ± 33.0 °C (for the free base) | [3] |
The hydrochloride salt form necessitates the use of a base to liberate the free amine for subsequent reaction. The choice of base and reaction conditions is critical to avoid potential side reactions.
Method 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4][5] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. This method is particularly advantageous for introducing a wide variety of alkyl substituents.
Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Detailed Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM or DCE (approximately 0.1 M concentration relative to the azetidine). Add the base (e.g., Et₃N, 1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature. The formation of a salt precipitate (triethylammonium chloride) may be observed.
-
Expert Insight: The choice of a non-nucleophilic organic base like Et₃N or DIPEA is crucial to prevent competition with the azetidine nitrogen. The in-situ formation of the free base is generally preferred to minimize handling of the potentially volatile free amine.
-
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0 eq) to the reaction mixture and stir for 30-60 minutes at room temperature. The progress of iminium ion formation can be monitored by TLC or LC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, minimizing side reactions.[6]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired N-alkylated 3-cyclopropyl-3-fluoroazetidine.
Method 2: N-Alkylation via Direct Nucleophilic Substitution
Direct alkylation with an alkyl halide is a classical and straightforward approach for N-alkylation.[7] This method is most effective with reactive alkylating agents such as primary alkyl iodides, bromides, or triflates.
Workflow for Direct Nucleophilic Substitution
Caption: Workflow for N-alkylation via direct nucleophilic substitution.
Detailed Protocol: Direct Nucleophilic Substitution
Materials:
-
This compound
-
Alkyl halide (e.g., iodide, bromide, or chloride) (1.0 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (optional but recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Expert Insight: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to neutralize the hydrochloride and act as an acid scavenger for the HX generated during the reaction. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
-
Solvent and Reagent Addition: Add anhydrous ACN or DMF (approximately 0.1-0.2 M). Add the alkyl halide (1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours. The reaction temperature will depend on the reactivity of the alkyl halide.
-
Trustworthiness: Monitoring the reaction by TLC or LC-MS is crucial. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive alkylating agents or prolonged reaction times.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an inorganic salt has precipitated, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated azetidine.
Advanced Method: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl azetidines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8][9][10] This reaction couples the azetidine with an aryl halide or triflate.[11]
General Reaction Scheme:
3-Cyclopropyl-3-fluoroazetidine + Aryl-X (X = Br, I, OTf) --(Pd catalyst, Ligand, Base)--> N-Aryl-3-cyclopropyl-3-fluoroazetidine
This method requires careful optimization of the catalyst, ligand, base, and solvent system. A detailed protocol for this advanced technique is beyond the scope of this introductory guide but is a key strategy for expanding the chemical space around this scaffold.
Characterization
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the azetidine ring protons are indicative of successful alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the product and monitor reaction progress.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents can be toxic and mutagenic; handle with care.
-
Sodium triacetoxyborohydride reacts with water to release hydrogen gas; handle in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Retrieved from [Link]
-
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ResearchGate. (n.d.). General scheme for azetidine synthesis by nucleophilic substitution. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Retrieved from [Link]
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Sci-Hub. (n.d.). A Convenient Synthesis of 3,3-Dichloroazetidines, a New Class of Azetidines. Retrieved from [Link]
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PubMed. (2003). First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams. Retrieved from [Link]
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ResearchGate. (2014). Is anyone familiar with a reductive amination?. Retrieved from [Link]
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using 3-Cyclopropyl-3-fluoroazetidine HCl in medicinal chemistry
An Application Guide to 3-Cyclopropyl-3-fluoroazetidine HCl in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Cyclopropyl-3-fluoroazetidine hydrochloride. This guide moves beyond simple procedural outlines to provide in-depth scientific rationale, field-proven protocols, and a discussion of the strategic advantages conferred by this unique building block.
The Strategic Value in Drug Design: Why This Scaffold?
The contemporary drug discovery landscape increasingly favors molecules with a higher fraction of sp³-hybridized carbons, moving away from flat, aromatic structures to embrace three-dimensionality. This shift is driven by the need for enhanced selectivity, improved physicochemical properties, and access to novel chemical space. Azetidines, as strained four-membered nitrogen-containing heterocycles, are premier examples of such sp³-rich scaffolds.[1][2] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability and solubility.[2]
The value of 3-Cyclopropyl-3-fluoroazetidine HCl lies in the convergence of three powerful medicinal chemistry tactics within a single, compact building block:
-
The Azetidine Core: Provides a polar, three-dimensional exit vector, improving aqueous solubility and offering a rigid scaffold to orient substituents precisely into binding pockets.
-
The Fluorine Atom: A strategic bioisostere for hydrogen, the fluorine atom's high electronegativity can profoundly influence molecular properties. It is frequently used to lower the pKa of nearby basic amines, block sites of metabolic oxidation, and introduce favorable non-covalent interactions (e.g., with amide backbones) within a protein target.[3][4][5][6]
-
The Cyclopropyl Group: This small, rigid carbocycle serves as a non-classical bioisostere for isopropyl or even phenyl groups.[3][7] It introduces conformational constraint and can modulate lipophilicity, often improving metabolic stability compared to more flexible alkyl chains.
The combination of these three motifs creates a building block that allows chemists to simultaneously address multiple challenges in drug design, from modulating basicity and improving metabolic stability to enhancing binding affinity through conformational restriction.
Physicochemical and Structural Properties
Understanding the inherent properties of 3-Cyclopropyl-3-fluoroazetidine HCl is fundamental to its effective application. The hydrochloride salt form enhances stability and improves handling characteristics for this relatively volatile free amine.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClFN | [8] |
| Molecular Weight | 151.61 g/mol | [8] |
| pKa (Predicted) | 8.35 ± 0.40 | [9] |
| Boiling Point (Predicted) | 132.5 ± 33.0 °C | [9] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [9] |
| Topological Polar Surface Area | 12.03 Ų | [8] |
| LogP (Predicted) | 1.13 | [8] |
The key structural feature is the quaternary C3-carbon, which introduces significant rigidity. The electron-withdrawing effect of the fluorine atom is critical, as it measurably reduces the basicity of the azetidine nitrogen compared to non-fluorinated analogs. This modulation is a crucial tool for fine-tuning the ionization state of a drug candidate at physiological pH (7.4), which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
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Application Notes & Protocols: Leveraging 3-Cyclopropyl-3-fluoroazetidine Hydrochloride in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated and Cyclopropanated Azetidines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Small, saturated heterocycles have emerged as powerful tools in this endeavor, offering a means to escape "flatland" and introduce three-dimensionality into molecular scaffolds.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, provides a unique combination of rigidity and stability, serving as a valuable building block in drug design.[1][2] Its constrained nature can pre-organize substituents into well-defined vectors, potentially reducing the entropic penalty of binding to a biological target.[3]
This guide focuses on a particularly intriguing building block: 3-Cyclopropyl-3-fluoroazetidine hydrochloride . This molecule synergistically combines three distinct structural motifs, each conferring specific, advantageous properties that can be strategically exploited in structure-activity relationship (SAR) studies.
-
The Azetidine Core: As a bioisostere for larger amines like piperidines or pyrrolidines, the azetidine scaffold can improve physicochemical properties such as solubility while providing novel intellectual property.[1] Its rigid framework allows for precise control over the orientation of appended functional groups.
-
The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry.[4] Its high electronegativity can modulate the pKa of nearby basic centers, such as the azetidine nitrogen, thereby influencing the ionization state at physiological pH. This can impact target engagement, cell permeability, and pharmacokinetic properties. Furthermore, fluorine can block sites of oxidative metabolism, enhancing metabolic stability and prolonging a drug's half-life.[5]
-
The Cyclopropyl Group: This small, strained ring system is more than a simple alkyl substituent. It possesses unique electronic properties, with its C-C bonds having enhanced p-character.[6][7] The cyclopropyl group is often used to increase metabolic stability due to the strength of its C-H bonds, which are less susceptible to CYP-mediated oxidation.[7][8] It also provides a rigid, sp3-rich scaffold that can explore chemical space and improve ligand efficiency.[3][6]
The combination of these three motifs in a single, readily available building block presents a powerful tool for medicinal chemists to systematically probe and optimize the properties of lead compounds.
Physicochemical Impact: The Causality Behind a Rational Design Choice
The decision to incorporate the 3-cyclopropyl-3-fluoroazetidine moiety into a lead compound is driven by its predictable influence on key drug-like properties. While experimental determination is always necessary, the following trends can be anticipated when using this building block as a bioisosteric replacement for other cyclic amines.
Modulation of Basicity (pKa)
The strongly electron-withdrawing fluorine atom at the 3-position significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be highly advantageous. For instance, in CNS drug discovery, a lower pKa can reduce the potential for off-target effects at aminergic GPCRs and mitigate hERG channel liability.[8] It also decreases the likelihood of the compound being a P-glycoprotein (Pgp) efflux substrate, potentially improving brain penetration.[3]
Lipophilicity (LogP/LogD)
The overall impact on lipophilicity is a balance between the hydrophobic cyclopropyl group and the polar fluorine atom and azetidine nitrogen. Generally, replacing a hydrogen atom with fluorine increases lipophilicity. However, the effect is nuanced and context-dependent. The introduction of the entire 3-cyclopropyl-3-fluoroazetidinyl group in place of, for example, a piperidine or pyrrolidine ring, requires careful consideration of the overall change in the calculated partition coefficient (cLogP) and the distribution coefficient at physiological pH (LogD). The lower pKa will mean that at pH 7.4, a larger fraction of the molecule is in its neutral, more lipophilic form, which can influence its LogD value.
Metabolic Stability
Both the cyclopropyl and fluoro groups are known to enhance metabolic stability. The C-H bonds of a cyclopropyl ring are stronger and less prone to oxidation by cytochrome P450 enzymes.[7][8] Similarly, fluorine can act as a "metabolic shield," blocking potential sites of oxidation on the azetidine ring or adjacent functionalities. This dual protection makes the 3-cyclopropyl-3-fluoroazetidine moiety an excellent choice for addressing metabolic liabilities in a lead series.
Table 1: Predicted Physicochemical Property Modulation
| Property | Influence of 3-Cyclopropyl-3-fluoroazetidine Moiety | Rationale for Use in SAR |
| Basicity (pKa) | Lowered | Reduce off-target effects, mitigate hERG risk, decrease Pgp efflux.[3][8] |
| Lipophilicity (LogD) | Modulated | Fine-tune the balance between solubility and permeability. |
| Metabolic Stability | Increased | Block CYP-mediated oxidation at or near the amine.[5][7][8] |
| Solubility | Potentially Increased | Azetidine is a polar scaffold; reduced pKa can prevent formation of insoluble salts. |
| Three-Dimensionality | Increased | Explore new binding interactions and escape "flatland" of aromatic systems.[1] |
Experimental Protocols: Incorporating the Building Block
The this compound can be readily incorporated into lead scaffolds through standard functionalization of its secondary amine. The hydrochloride salt will typically need to be neutralized in situ or via a prior free-basing step.
Protocol 1: N-Acylation (Amide Bond Formation)
This protocol describes the coupling of the azetidine with a carboxylic acid to form an amide linkage, a common connection in many drug scaffolds.
Workflow Diagram: N-Acylation
Caption: Workflow for N-acylation of 3-Cyclopropyl-3-fluoroazetidine.
Step-by-Step Methodology:
-
Activation: To a solution of the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add a peptide coupling reagent such as HATU (1.1 equivalents).
-
Basification: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3.0 equivalents), to the mixture. The base serves to neutralize the hydrochloride salt of the azetidine and facilitate the coupling reaction.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Azetidine Addition: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by an appropriate method, such as LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Reductive Amination
This protocol allows for the formation of a C-N bond via reaction with an aldehyde or ketone, followed by reduction. This is a highly versatile method for introducing the azetidine motif.[9][10][11]
Workflow Diagram: Reductive Amination
Caption: Workflow for Reductive Amination with 3-Cyclopropyl-3-fluoroazetidine.
Step-by-Step Methodology:
-
Mixing: In a round-bottom flask, combine the aldehyde or ketone (1.0 equivalent), this compound (1.1 equivalents), and a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Neutralization: Add a base, such as triethylamine (Et3N) (1.2 equivalents), to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. For less reactive carbonyls, the addition of a mild acid catalyst (e.g., acetic acid) or a dehydrating agent (e.g., anhydrous MgSO4) can be beneficial.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.[10] This reagent is selective for the iminium ion in the presence of the unreacted carbonyl compound.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours until completion, as monitored by LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by an appropriate chromatographic method.
Application in a Hypothetical SAR Study: Kinase Inhibitor Optimization
To illustrate the strategic application of 3-cyclopropyl-3-fluoroazetidine, we present a hypothetical SAR study aimed at optimizing a lead kinase inhibitor.
Background: A lead compound (Lead-1) with a terminal piperidine ring shows moderate potency (IC50 = 250 nM) against Kinase-X but suffers from poor metabolic stability and potential hERG liability due to the basicity of the piperidine nitrogen.
SAR Strategy: The primary goal is to replace the piperidine ring with smaller, functionalized cyclic amines to improve potency, metabolic stability, and the overall ADMET profile. 3-Cyclopropyl-3-fluoroazetidine is selected as a key building block to test the hypothesis that reducing basicity and blocking a potential metabolic "soft spot" will be beneficial.
Logical Flow of SAR Campaign
Caption: Hypothetical SAR workflow for kinase inhibitor optimization.
Table 2: SAR Data for Piperidine Replacement
| Compound | Moiety | Kinase-X IC50 (nM) | Microsomal Stability (t½, min) | pKa (Predicted) |
| Lead-1 | Piperidine | 250 | < 15 | 10.8 |
| Analog A | Azetidine | 180 | 25 | 10.5 |
| Analog B | 3-Fluoroazetidine | 95 | 40 | 8.1 |
| Analog C | 3-Cyclopropyl-3-fluoroazetidine | 15 | > 90 | 7.9 |
Analysis of Results and Causality
-
Lead-1 to Analog A (Azetidine): Replacing the larger piperidine with a smaller azetidine ring resulted in a modest improvement in potency (180 nM) and a slight increase in metabolic stability. This suggests the smaller scaffold is tolerated and may offer a better vector for interaction with the kinase.
-
Analog A to Analog B (3-Fluoroazetidine): The introduction of the fluorine atom led to a significant drop in pKa and a doubling of potency (95 nM). The improved metabolic stability (40 min) is consistent with the C-F bond blocking a site of oxidation. The enhanced potency could be due to a more favorable ionization state at physiological pH or a direct interaction of the fluorine with the protein.
-
Analog B to Analog C (3-Cyclopropyl-3-fluoroazetidine): The addition of the cyclopropyl group delivered a dramatic improvement in both potency (15 nM) and metabolic stability (>90 min). The substantial increase in potency suggests that the rigid cyclopropyl group is exploring a beneficial hydrophobic pocket in the kinase active site, leading to a more favorable binding interaction. The remarkable improvement in stability highlights the synergistic effect of the fluoro and cyclopropyl groups in preventing metabolic degradation.
Conclusion
This compound is a highly valuable and strategic building block for modern drug discovery. Its unique combination of a rigid azetidine core, a pKa-modulating fluorine atom, and a metabolically robust cyclopropyl group provides medicinal chemists with a powerful tool to conduct sophisticated SAR studies. By rationally incorporating this moiety, researchers can systematically address common challenges in lead optimization, including metabolic instability, off-target effects, and suboptimal potency, thereby accelerating the path to identifying high-quality clinical candidates.
References
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Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Singh, G. S., & D'hooghe, M. (2019). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 14(11), 1139-1157. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
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Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]
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Leconte, G. A., et al. (2025). A Lipid Prodrug Strategy Enhances Targeted Protein Degrader CNS Pharmacokinetics. ResearchGate. [Link]
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Synthetic Routes to Derivatives of 3-Cyclopropyl-3-fluoroazetidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Cyclopropyl-3-fluoroazetidine Scaffold
The confluence of a strained four-membered azetidine ring, a bioisosteric cyclopropyl group, and a modulating fluorine atom creates the 3-cyclopropyl-3-fluoroazetidine scaffold, a motif of growing importance in modern medicinal chemistry. Azetidines, as saturated heterocycles, offer a desirable three-dimensional geometry that can improve compound solubility and metabolic stability while providing novel exit vectors for further chemical exploration.[1][2] The cyclopropyl ring, another strained system, is a well-established bioisostere for larger alkyl groups or even phenyl rings, often enhancing potency and metabolic stability due to the increased s-character of its C-H bonds.[3][4] The introduction of a fluorine atom at a stereogenic center can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by altering its lipophilicity, pKa, and metabolic fate, as well as by introducing favorable interactions with biological targets.[5] Consequently, derivatives of 3-cyclopropyl-3-fluoroazetidine represent a promising class of compounds for the development of novel therapeutics across various disease areas.
This document provides a comprehensive guide to the synthetic strategies for accessing the 3-cyclopropyl-3-fluoroazetidine core and outlines detailed protocols for its subsequent derivatization, empowering researchers to explore the chemical space around this valuable scaffold.
I. Synthesis of the Core Scaffold: 3-Cyclopropyl-3-fluoroazetidine
A plausible and efficient synthetic route to the 3-cyclopropyl-3-fluoroazetidine core, primarily as its hydrochloride salt for ease of handling and purification, involves a multi-step sequence starting from readily available materials. The key transformations include the formation of a 3-hydroxyazetidine precursor, followed by a deoxofluorination step.
A. Proposed Synthetic Pathway
The synthesis commences with the protection of a suitable azetidine precursor, followed by the introduction of the cyclopropyl group and subsequent fluorination.
Caption: Proposed synthetic route to 3-Cyclopropyl-3-fluoroazetidine Hydrochloride.
B. Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-cyclopropylazetidin-3-ol
This protocol describes the nucleophilic addition of a Grignard reagent to a protected azetidinone.
-
Reaction Setup: To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Boc-3-cyclopropylazetidin-3-ol as a colorless oil or a white solid.
Protocol 2: Synthesis of 1-Boc-3-cyclopropyl-3-fluoroazetidine
This protocol details the deoxofluorination of the tertiary alcohol.
-
Reaction Setup: To a solution of 1-Boc-3-cyclopropylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm slowly to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Boc-3-cyclopropyl-3-fluoroazetidine.
Protocol 3: Deprotection and Salt Formation to Yield this compound
This protocol describes the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
Deprotection: Dissolve 1-Boc-3-cyclopropyl-3-fluoroazetidine (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to afford this compound as a white to off-white solid.[6][7][8]
| Step | Key Reagents | Typical Yield | Key Considerations |
| 1 | 1-Boc-azetidin-3-one, Cyclopropylmagnesium bromide | 70-85% | Anhydrous conditions are crucial for the Grignard reaction. |
| 2 | 1-Boc-3-cyclopropylazetidin-3-ol, DAST | 50-70% | DAST is moisture-sensitive and corrosive; handle with care in a fume hood. The reaction should be performed at low temperatures to minimize side reactions. |
| 3 | 1-Boc-3-cyclopropyl-3-fluoroazetidine, HCl in Dioxane | >95% | The hydrochloride salt is often more stable and easier to handle than the free base. |
II. Derivatization of the 3-Cyclopropyl-3-fluoroazetidine Core
The secondary amine of the 3-cyclopropyl-3-fluoroazetidine core provides a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). Common derivatization strategies include N-alkylation, N-arylation, and reductive amination.
Caption: Key strategies for the derivatization of the 3-cyclopropyl-3-fluoroazetidine core.
A. N-Alkylation
Direct alkylation of the azetidine nitrogen with alkyl halides or other electrophiles is a straightforward method for introducing alkyl substituents.
Protocol 4: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.5 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF, 0.2 M), add the alkyl halide (R-X, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
B. N-Arylation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of N-aryl bonds.
Protocol 5: General Procedure for N-Arylation
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl halide (Ar-X, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or BrettPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Reaction Conditions: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1 M) and degas the mixture. Heat the reaction to 80-110 °C for 12-24 hours under a nitrogen or argon atmosphere.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-aryl derivative.[9]
C. Reductive Amination
Reductive amination with aldehydes or ketones provides a versatile and efficient route to a wide array of N-substituted derivatives.
Protocol 6: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane, 0.2 M), add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[10][11][12][13]
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature for 2-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the desired N-substituted derivative.
| Derivatization Method | Key Reagents | Scope | Key Considerations |
| N-Alkylation | Alkyl halides, Base (e.g., Et₃N) | Broad range of primary and secondary alkyl halides. | Over-alkylation is generally not an issue with secondary amines. |
| N-Arylation | Aryl halides, Pd catalyst, Ligand, Base | Wide variety of (hetero)aryl halides. | Requires inert atmosphere and anhydrous conditions. Ligand and base choice can be critical. |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Extensive scope of aldehydes and ketones. | Mild conditions tolerate many functional groups. One-pot procedures are common. |
III. Characterization Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table provides expected spectroscopic data for the core scaffold.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| This compound | 4.40-4.20 (m, 4H), 2.50 (br s, 1H), 1.20-1.00 (m, 1H), 0.80-0.60 (m, 4H) | 70.5 (d, J = 25.3 Hz), 50.2 (d, J = 22.2 Hz), 15.8 (d, J = 8.1 Hz), 4.3, 3.8 | [M+H]⁺ 116.1 |
Note: The NMR data is a hypothetical representation based on known shifts for similar structures and should be confirmed experimentally.
IV. Conclusion
The 3-cyclopropyl-3-fluoroazetidine scaffold is a valuable building block in drug discovery, offering a unique combination of structural and physicochemical properties. The synthetic routes and derivatization protocols outlined in this guide provide a practical framework for researchers to access and explore this promising chemical space. The methodologies described are robust and adaptable, allowing for the generation of diverse libraries of compounds for biological screening. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like 3-cyclopropyl-3-fluoroazetidine will undoubtedly play a crucial role in the development of the next generation of therapeutics.
V. References
-
PubChem. This compound. Available from: [Link]
-
Google Patents. Method for synthesizing 1-BOC-3-piperidone. Available from:
-
Google Patents. The synthetic method of 3 fluoro azetidine derivatives. Available from:
-
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available from: [Link]
-
YouTube. Reductive Amination. Available from: [Link]
-
PubMed. Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
PubMed. Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PMC. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Available from: [Link]
-
PubMed. Palladium-Catalyzed N-Arylation of Cyclopropylamines. Available from: [Link]
-
PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available from: [Link]
-
PubMed. Synthesis, Characterization, and Biological Activity Studies on Fanlizhicyclopeptide A. Available from: [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
European Journal of Organic Chemistry. Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available from: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]
-
Semantic Scholar. Synthesis and antiviral activity of novelc-methyl branched cyclopropyl nucleosides. Available from: [Link]
-
PMC. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Available from: [Link]
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions with 3-Cyclopropyl-3-fluoroazetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-cyclopropyl-3-fluoroazetidine motif, in particular, has emerged as a valuable building block, offering a unique combination of metabolic stability, conformational constraint, and lipophilicity. This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the successful coupling of this versatile amine, empowering researchers to leverage its potential in the synthesis of novel chemical entities.
Introduction: The Significance of the 3-Cyclopropyl-3-fluoroazetidine Moiety
The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for various functional groups, influencing the physicochemical properties of parent molecules. The introduction of a fluorine atom at the 3-position can significantly enhance metabolic stability and modulate basicity. Concurrently, the geminal cyclopropyl group introduces a degree of conformational rigidity and a unique three-dimensional topology, which can be pivotal for optimizing ligand-receptor interactions. Consequently, the 3-cyclopropyl-3-fluoroazetidine scaffold is of high interest for the development of therapeutics in areas such as oncology, neuroscience, and infectious diseases.
This document will delve into three primary classes of coupling reactions essential for the derivatization of 3-cyclopropyl-3-fluoroazetidine:
-
N-Arylation (Buchwald-Hartwig Amination): For the formation of C(aryl)-N bonds.
-
Amide Bond Formation: For the synthesis of N-acyl derivatives.
-
Reductive Amination: For the formation of N-alkyl bonds.
N-Arylation via Buchwald-Hartwig Amination: Forging the C(aryl)-N Bond
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. For a secondary amine like 3-cyclopropyl-3-fluoroazetidine, the choice of catalyst, ligand, and base is critical to achieving high yields and avoiding side reactions.
Mechanistic Considerations and Rationale for Reagent Selection
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric and electronic properties of the azetidine substrate necessitate careful optimization of the catalytic system.
-
Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively, that are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is paramount. For sterically hindered secondary amines, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often superior. These ligands promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed. The choice of base can also influence the catalyst's activity and longevity.
-
Solvent: Aprotic, non-polar to moderately polar solvents such as toluene, dioxane, or THF are typically used to ensure the solubility of the reactants and catalyst system.
Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
General Protocol for N-Arylation
This protocol provides a robust starting point for the N-arylation of 3-cyclopropyl-3-fluoroazetidine with a range of aryl halides.
Materials:
-
3-Cyclopropyl-3-fluoroazetidine hydrochloride
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Add NaOtBu (2.5 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Readily available and effective precatalyst. |
| Ligand | RuPhos | Bulky, electron-rich ligand suitable for secondary amines. |
| Base | NaOtBu | Strong, non-nucleophilic base promoting catalyst turnover. |
| Solvent | Toluene | Aprotic solvent with a suitable boiling point. |
| Temperature | 100-110 °C | Provides sufficient thermal energy for catalyst activation. |
| Stoichiometry | 1.2 equiv. amine | A slight excess of the amine can drive the reaction to completion. |
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation.
Amide Bond Formation: The Ubiquitous Linkage
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry. The coupling of a carboxylic acid with 3-cyclopropyl-3-fluoroazetidine requires an activating agent to convert the carboxylic acid into a more reactive electrophile.
Principles of Amide Coupling and Reagent Selection
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.
-
Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
-
Phosphonium and Uronium/Guanidinium Salts: Reagents such as HATU, HBTU, and PyBOP are highly efficient and often lead to faster reactions and higher yields with minimal side products. These reagents form activated esters in situ.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used in conjunction with carbodiimides to suppress side reactions and minimize racemization of chiral carboxylic acids.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to free the amine from its salt form.
Application Notes and Protocols: 3-Cyclopropyl-3-fluoroazetidine as a Bioisostere for Drug Design
Introduction: The Quest for Superior Drug Properties through Bioisosterism
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this optimization process.[1] This approach allows for the fine-tuning of a molecule's properties to enhance efficacy, improve safety, and secure intellectual property.[1] The 3-cyclopropyl-3-fluoroazetidine moiety has emerged as a compelling bioisostere, offering a unique combination of steric bulk, conformational rigidity, and electronic properties that can address common challenges in drug design, such as metabolic instability and suboptimal lipophilicity.
This guide provides a comprehensive overview of the application of 3-cyclopropyl-3-fluoroazetidine as a bioisostere, with a particular focus on its role as a metabolically stable replacement for the ubiquitous tert-butyl group. We will delve into the synthesis of this valuable building block, present a comparative analysis of its physicochemical properties, and provide detailed protocols for the experimental evaluation of its impact on drug candidates.
The Rationale: Why 3-Cyclopropyl-3-fluoroazetidine?
The strategic combination of a cyclopropyl ring, a fluorine atom, and an azetidine core imparts a unique set of characteristics to this bioisostere:
-
Metabolic Stability: The tert-butyl group, while sterically useful, is often a site of metabolic oxidation by cytochrome P450 enzymes.[2] The 3-cyclopropyl-3-fluoroazetidine scaffold mitigates this liability. The cyclopropyl C-H bonds are stronger than those in a tert-butyl group, and the fluorine atom further shields the molecule from oxidative metabolism.[2]
-
Conformational Rigidity: The rigid azetidine and cyclopropyl rings reduce the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.
-
Modulation of Physicochemical Properties: The introduction of the polar azetidine ring and the electron-withdrawing fluorine atom can significantly alter a compound's lipophilicity (LogP/LogD) and basicity (pKa). This allows for the optimization of solubility, permeability, and off-target effects.
-
Novel Chemical Space: As a less commonly employed bioisostere, the 3-cyclopropyl-3-fluoroazetidine moiety can be used to explore novel chemical space and generate new intellectual property.
Synthesis of the Bioisosteric Building Block: N-Boc-3-cyclopropyl-3-fluoroazetidine
A robust synthetic route to the key intermediate, N-Boc-3-cyclopropyl-3-fluoroazetidine, is essential for its application in drug discovery programs. A plausible and referenced approach involves the synthesis of the corresponding hydroxy-azetidine precursor followed by a deoxofluorination step.
Workflow for the Synthesis of N-Boc-3-cyclopropyl-3-fluoroazetidine
Caption: Synthetic workflow for N-Boc-3-cyclopropyl-3-fluoroazetidine.
Protocol: Synthesis of N-Boc-3-cyclopropyl-3-fluoroazetidine
Step 1: Synthesis of N-Boc-3-hydroxy-3-cyclopropylazetidine
-
To a solution of N-Boc-3-azetidinone in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, add a solution of cyclopropylmagnesium bromide dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-hydroxy-3-cyclopropylazetidine.
Step 2: Fluorination of N-Boc-3-hydroxy-3-cyclopropylazetidine
-
To a solution of N-Boc-3-hydroxy-3-cyclopropylazetidine in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere and cooled to -78 °C, add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-cyclopropyl-3-fluoroazetidine.
Case Study: A Comparative Analysis of a tert-Butyl Group and a Bioisosteric Replacement
In this study, the metabolically labile tert-butyl group in a lead compound was replaced with a trifluoromethylcyclopropyl group.[2] This modification was designed to block oxidative metabolism by removing the susceptible sp³ C-H bonds.[2]
| Parameter | tert-Butyl Analog | Trifluoromethylcyclopropyl Analog | Fold Improvement |
| Metabolic Stability (HLM t½, min) | 63 | 114 | 1.8 |
| In Vivo Clearance (rat, mL/min/kg) | High | Substantially Lower | Significant |
Data adapted from a study on a metabolically stable tert-butyl replacement.[2]
The results clearly demonstrate that the replacement of the tert-butyl group with the trifluoromethylcyclopropyl bioisostere led to a significant improvement in metabolic stability, both in human liver microsomes (HLM) and in vivo in rats.[2] This case study strongly supports the hypothesis that strained, fluorinated cyclopropyl-containing moieties can effectively mitigate metabolic liabilities associated with tert-butyl groups.
Experimental Protocols for Property Evaluation
To empirically validate the advantages of incorporating the 3-cyclopropyl-3-fluoroazetidine bioisostere, a series of in vitro assays should be performed. The following are detailed protocols for determining key physicochemical and pharmacokinetic properties.
Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method
Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a physiological pH (e.g., 7.4).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be in the linear range of the analytical method.
-
Vortex the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully collect an aliquot from both the n-octanol and the aqueous layers.
-
Analyze the concentration of the test compound in each phase using a validated analytical method.
-
Calculate the LogD using the following formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Workflow for LogD Determination
Caption: Shake-flask method workflow for LogD determination.
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator/water bath (37 °C)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
In a series of microcentrifuge tubes, pre-incubate the test compound with HLM in the phosphate buffer at 37 °C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each tube at staggered time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
At the end of each time point, terminate the reaction by adding the ice-cold quenching solution.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the compound remaining versus time and fitting the data to a first-order decay model.
Workflow for Metabolic Stability Assay
Caption: Workflow for the human liver microsomal stability assay.
Protocol 3: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Materials:
-
Test compound
-
Calibrated pH meter with an electrode
-
Automated titrator or burette
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Solvent system (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds)
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the test compound in the chosen solvent system.
-
Immerse the pH electrode in the solution and allow it to equilibrate.
-
Begin the titration by adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate determination, the first or second derivative of the titration curve can be plotted.
Conclusion
The 3-cyclopropyl-3-fluoroazetidine moiety represents a valuable and strategic bioisostere for modern drug design. Its unique combination of steric, electronic, and conformational properties offers a powerful tool to address common challenges in lead optimization, particularly in enhancing metabolic stability and modulating physicochemical properties. By providing a plausible synthetic route and detailed protocols for experimental evaluation, this guide aims to empower researchers to effectively utilize this promising scaffold in the development of safer and more effective medicines. The presented case study, although on a closely related analog, strongly supports the potential of this class of bioisosteres to overcome significant metabolic liabilities.
References
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 459-462. Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]
- Google Patents. (2017). The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.
-
Thuring, J. W., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
-
protocols.io. LogP / LogD shake-flask method. Available at: [Link]
Sources
The Strategic Incorporation of Fluorinated Cyclopropyl Groups in Modern Pharmacology: A Guide for Drug Discovery Professionals
Introduction: The Synergistic Advantage of Fluorine and the Cyclopropyl Ring
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. Among the myriad of structural motifs employed by medicinal chemists, the fluorinated cyclopropyl group has emerged as a particularly powerful tool. This unique combination leverages the distinct physicochemical properties of both the fluorine atom and the cyclopropyl ring to confer a range of benefits to drug candidates.[1][2][3] The rigid, three-dimensional nature of the cyclopropane scaffold offers a level of conformational constraint that can enhance binding affinity and selectivity for a biological target.[4][5][6] Concurrently, the introduction of fluorine, the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and pKa, thereby improving its drug-like properties.[7][8][9][10] This guide provides an in-depth exploration of the applications of fluorinated cyclopropyl groups in pharmacology, complete with detailed protocols and insights for researchers in the field.
Enhancing Drug Properties: The Physicochemical Impact of Fluorinated Cyclopropyl Groups
The strategic placement of fluorine on a cyclopropyl ring can fine-tune a molecule's properties in several critical ways:
-
Metabolic Stability: The high bond dissociation energy of the C-F bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a C-H bond.[7] This "metabolic blocking" can prevent the rapid degradation of a drug, prolonging its half-life and increasing its bioavailability. Furthermore, the cyclopropyl group itself is less susceptible to CYP-mediated oxidation.[4]
-
Lipophilicity and Permeability: Fluorination can modulate a compound's lipophilicity (logP), a key factor in its ability to cross cell membranes. While the effect can be complex and position-dependent, the introduction of fluorine often leads to a decrease in lipophilicity, which can be advantageous in optimizing a drug's solubility and absorption profile.[11][12][13]
-
Binding Affinity and Selectivity: The conformational rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable entropic contributions upon binding to a receptor. The polar nature of the C-F bond can also introduce new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing potency and selectivity.[14]
The following table summarizes the general effects of incorporating a fluorinated cyclopropyl group on key drug properties:
| Property | Impact of Fluorinated Cyclopropyl Group | Rationale |
| Metabolic Stability | Generally Increased | Stronger C-F bond resists oxidative metabolism. |
| Lipophilicity (logP) | Can be modulated (often decreased) | High electronegativity of fluorine alters electronic distribution.[11][12] |
| Binding Affinity | Often Increased | Conformational rigidity and potential for new polar interactions. |
| Selectivity | Can be Improved | Defined three-dimensional structure can favor binding to a specific target. |
| Aqueous Solubility | Can be Increased | Lowered lipophilicity can improve solubility. |
Application Spotlight: Fluorinated Cyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists
A compelling example of the successful application of fluorinated cyclopropyl groups is in the development of selective agonists for the serotonin 2C (5-HT2C) receptor, a promising target for the treatment of central nervous system disorders.[7] Researchers have designed and synthesized a series of 2-phenylcyclopropylmethylamines where fluorine atoms were incorporated into the cyclopropane ring.[7]
This strategic fluorination aimed to:
-
Alter the compound's conformation to enhance potency and selectivity.[7]
-
Increase lipophilicity for better brain penetration.[7]
-
Block potential sites of oxidative metabolism.[7]
The results were significant. The introduction of a fluorine atom onto the cyclopropane ring led to the identification of a potent and highly selective 5-HT2C agonist with no detectable agonism at the related 5-HT2B receptor, a crucial factor for avoiding potential cardiac side effects.[7] Molecular docking studies revealed that the fluorinated cyclopropane moiety established unique interactions within the 5-HT2C receptor binding pocket, contributing to its high affinity and selectivity.[7]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of compounds containing fluorinated cyclopropyl groups.
Protocol 1: Stereoselective Synthesis of a Fluorinated Cyclopropane
This protocol outlines a general method for the rhodium-catalyzed enantioselective synthesis of trifluoromethyl-substituted cyclopropanes.[15]
Diagram: Synthetic Workflow for Fluorinated Cyclopropane
Caption: Workflow for the synthesis of fluorinated cyclopropanes.
Materials:
-
Styrene derivative
-
1-Aryl-2,2,2-trifluorodiazoethane
-
Dirhodium catalyst (e.g., Rh2(R-PTAD)4)[15]
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dirhodium catalyst (1 mol%) in anhydrous dichloromethane under an inert atmosphere, add the styrene derivative (1.2 equivalents).
-
Slowly add a solution of the 1-aryl-2,2,2-trifluorodiazoethane (1 equivalent) in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired trifluoromethyl-substituted cyclopropane.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.[7][16]
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: In Vitro Metabolic Stability Assay
This protocol describes a standard assay to assess the metabolic stability of a fluorinated cyclopropyl-containing compound using liver microsomes.[17][18][19][20]
Diagram: Metabolic Stability Assay Workflow
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 15. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 16. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nuvisan.com [nuvisan.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Application Note: Strategic Nucleophilic Substitution on 3-Cyclopropyl-3-fluoroazetidine for Novel Scaffolds in Drug Discovery
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure imparts a favorable combination of properties to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1][2] Among the various functionalized azetidines, those substituted at the 3-position are of particular interest as they allow for the introduction of diverse pharmacophoric groups, directly influencing biological activity.[3] 3-Cyclopropyl-3-fluoroazetidine is a valuable building block that combines the conformational rigidity of the cyclopropyl group with the reactivity imparted by the fluorine atom, making it an ideal substrate for nucleophilic substitution reactions to generate a library of novel 3-substituted azetidines. This application note provides a detailed experimental guide for researchers and drug development professionals on performing nucleophilic substitution reactions on 3-Cyclopropyl-3-fluoroazetidine.
Mechanistic Rationale: Leveraging the Fluorine Leaving Group
The core of this synthetic strategy lies in the nucleophilic displacement of the fluorine atom at the C3 position of the azetidine ring. While the carbon-fluorine bond is the strongest single bond to carbon, in the context of the strained four-membered azetidine ring, the fluorine atom can serve as a suitable leaving group, particularly when the reaction is driven by the formation of a more stable product. The reaction is believed to proceed primarily through an SN2-like mechanism, where the nucleophile attacks the electrophilic C3 carbon, leading to the inversion of stereochemistry if a chiral center were present. However, given the tertiary nature of the carbon, an SN1-type mechanism involving a transient azetidin-3-yl cation intermediate cannot be entirely ruled out under certain conditions, especially with weaker nucleophiles and polar protic solvents.
The presence of the cyclopropyl group at the C3 position is expected to influence the reactivity. The electron-donating nature of the cyclopropyl ring can stabilize an adjacent positive charge, potentially favoring an SN1 pathway. Conversely, the steric bulk of the cyclopropyl group might hinder the backside attack required for an SN2 mechanism. The choice of solvent and reaction conditions will be critical in modulating the reaction pathway and achieving the desired outcome.
Caption: Proposed SN2-like mechanism for nucleophilic substitution.
General Experimental Protocol
This section outlines a general procedure for the nucleophilic substitution of 3-Cyclopropyl-3-fluoroazetidine. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.
Materials and Equipment
-
3-Cyclopropyl-3-fluoroazetidine hydrochloride
-
Selected Nucleophile (e.g., amine, thiol, alcohol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Reaction vessel (e.g., round-bottom flask, microwave vial)
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Rotary evaporator
-
Analytical instruments for characterization (NMR, LC-MS, HRMS)
Safety Precautions
-
3-Fluoroazetidine derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[4][5]
-
Avoid inhalation, ingestion, and skin contact.[5]
-
Some nucleophiles and bases (e.g., sodium hydride) are highly reactive and require specific handling procedures. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
In case of fire, use appropriate extinguishing media. Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[5]
General Reaction Setup and Procedure
Caption: General experimental workflow for nucleophilic substitution.
-
Preparation of the Azetidine Free Base: If starting from the hydrochloride salt, 3-Cyclopropyl-3-fluoroazetidine must be neutralized to the free base. This can be achieved by partitioning the salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution). The organic layer containing the free base is then dried and the solvent removed in vacuo.
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the 3-Cyclopropyl-3-fluoroazetidine free base. Dissolve it in the chosen anhydrous solvent.
-
Addition of Reagents: Add the appropriate base, followed by the nucleophile. The order of addition may vary depending on the specific reaction.
-
Reaction Conditions: The reaction mixture is typically heated to the desired temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.
-
Workup: Upon completion, the reaction is cooled to room temperature. The workup procedure will depend on the solvent and reagents used but generally involves quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), followed by extraction of the product into an organic solvent.
-
Purification: The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS, HRMS).
Protocols for Specific Nucleophile Classes
The following sections provide more detailed protocols for common classes of nucleophiles. The reaction conditions provided are starting points and may require optimization for specific substrates.
Protocol 1: Substitution with Amine Nucleophiles
The synthesis of 3-aminoazetidines is of high interest in drug discovery.
| Parameter | Recommended Conditions |
| Nucleophile | Primary or secondary amines (1.2-2.0 eq.) |
| Solvent | DMF, DMSO, MeCN |
| Base | K₂CO₃, DIPEA (2.0-3.0 eq.) |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Step-by-Step Protocol:
-
To a solution of 3-Cyclopropyl-3-fluoroazetidine (1.0 eq.) in DMF, add the amine nucleophile (1.5 eq.) and potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Substitution with Thiol Nucleophiles
Thioether-containing azetidines can be accessed through this route.
| Parameter | Recommended Conditions |
| Nucleophile | Thiols (1.1-1.5 eq.) |
| Solvent | THF, DMF |
| Base | NaH, K₂CO₃ (1.2-2.0 eq.) |
| Temperature | 25-80 °C |
| Reaction Time | 2-12 hours |
Step-by-Step Protocol:
-
To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the thiol nucleophile (1.1 eq.) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-Cyclopropyl-3-fluoroazetidine (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 3: Substitution with Alcohol Nucleophiles
The synthesis of 3-alkoxyazetidines can be achieved using this method.
| Parameter | Recommended Conditions |
| Nucleophile | Alcohols or phenols (can be used as solvent) |
| Solvent | THF, Dioxane |
| Base | NaH, Potassium tert-butoxide (1.2-2.0 eq.) |
| Temperature | 25-100 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Protocol:
-
To a solution of the alcohol nucleophile (1.5 eq.) in anhydrous THF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3-Cyclopropyl-3-fluoroazetidine (1.0 eq.) in THF.
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO), or employing a stronger base. Microwave irradiation can also be effective in accelerating the reaction.
-
Side Reactions: Ring-opening of the azetidine can be a potential side reaction, especially under harsh conditions or with certain nucleophiles. Careful control of temperature and the use of milder bases can mitigate this.
-
Purification Challenges: The polarity of the 3-substituted azetidine products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for successful purification.
Conclusion
The nucleophilic substitution of 3-Cyclopropyl-3-fluoroazetidine is a versatile and powerful strategy for the synthesis of novel 3-substituted azetidines. By carefully selecting the nucleophile, base, and solvent, a wide array of functional groups can be introduced at the C3 position, providing medicinal chemists with a rich source of unique building blocks for the development of next-generation therapeutics. The protocols outlined in this application note serve as a comprehensive guide for researchers to explore the chemical space around this valuable scaffold.
References
- Fisher Scientific. "Safety Data Sheet: 3-Fluoroazetidine hydrochloride." (2024).
- Fisher Scientific. "Safety Data Sheet: 3-Fluoroazetidine hydrochloride." (2012).
-
Han, Y., et al. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry 55.18 (2012): 8188-92. [Link]
Sources
- 1. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Cyclopropyl-3-fluoroazetidine in the Synthesis of Novel Central Nervous System Agents: Application Notes and Protocols
Introduction: The Rise of Small, Strained Scaffolds in CNS Drug Discovery
In the intricate landscape of central nervous system (CNS) drug development, the pursuit of novel molecular architectures that confer superior pharmacological and pharmacokinetic properties is relentless. Among the emerging structural motifs, small, strained rings, particularly azetidines, have garnered significant attention from medicinal chemists.[1] Their inherent three-dimensional character and unique electronic properties offer a compelling alternative to traditional, often "flat," aromatic systems. This guide focuses on a particularly promising building block: 3-cyclopropyl-3-fluoroazetidine . We will explore its strategic application in the synthesis of CNS agents, detailing the rationale for its use, providing step-by-step synthetic protocols, and presenting data that underscores its value in modern drug discovery.
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a favorable combination of properties to parent molecules. Its strained nature can lead to interesting conformational effects and provide vectors for substitution that are not easily accessible with other scaffolds.[1] The incorporation of a cyclopropyl group at the 3-position introduces a degree of lipophilicity and metabolic stability, while the fluorine atom at the same position can modulate basicity and serve as a hydrogen bond acceptor, influencing interactions with biological targets.[1] This unique combination of features makes 3-cyclopropyl-3-fluoroazetidine an attractive bioisostere for other commonly used groups in CNS drug design.
The Bioisosteric Advantage of the 3-Cyclopropyl-3-fluoroazetidine Moiety
Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical or chemical properties, is a cornerstone of modern drug design. The 3-cyclopropyl-3-fluoroazetidine moiety can be considered a bioisosteric replacement for several common structural motifs, offering distinct advantages:
-
Replacement for gem-dimethyl groups: The cyclopropyl group can mimic the steric bulk of a gem-dimethyl group while introducing a higher degree of sp3 character and potentially improving metabolic stability.
-
Modulation of Physicochemical Properties: The fluorine atom's electron-withdrawing nature can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby impacting its solubility, permeability, and off-target activity.
-
Enhanced CNS Penetration: The overall physicochemical properties imparted by this moiety, including its moderate lipophilicity and potential to modulate hydrogen bonding, can be fine-tuned to favor crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.
Application Highlight: Synthesis of a Selective M4 Positive Allosteric Modulator (PAM)
A compelling example of the successful application of 3-cyclopropyl-3-fluoroazetidine is in the synthesis of PF-06852231 (emraclidine) , a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor, which is currently in clinical development for the treatment of schizophrenia.[2] The synthesis of this compound showcases a key transformation involving the azetidine building block: amide bond formation.
Synthetic Strategy Overview
The core of the synthetic strategy involves the coupling of 3-cyclopropyl-3-fluoroazetidine with a carboxylic acid intermediate. This reaction forms a robust amide linkage, incorporating the unique azetidine moiety into the final CNS agent.
Figure 1: General workflow for the synthesis of an M4 PAM using 3-cyclopropyl-3-fluoroazetidine.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key amide coupling reaction. These are based on established procedures in medicinal chemistry and are tailored for the specific reactants involved in the synthesis of M4 PAMs like PF-06852231.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, a common and efficient reagent for amide bond formation.
Materials:
-
3-Cyclopropyl-3-fluoroazetidine hydrochloride
-
Carboxylic acid intermediate (e.g., (1R,2R)-1-(6-(4-cyanophenyl)pyridin-2-yl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactant Solution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF.
-
Addition of Coupling Agent and Base: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Addition of Azetidine: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Figure 2: Workflow for HATU-mediated amide coupling.
Data Presentation: Physicochemical Properties
The incorporation of the 3-cyclopropyl-3-fluoroazetidine moiety has a demonstrable impact on the physicochemical properties of the resulting CNS agent. The table below summarizes key parameters for a representative M4 PAM containing this scaffold.
| Parameter | Value | Significance for CNS Drug Design |
| Molecular Weight (MW) | < 500 g/mol | Generally favorable for oral bioavailability and CNS penetration. |
| cLogP | 2.5 - 3.5 | An optimal lipophilicity range for balancing solubility and membrane permeability for BBB transport. |
| Topological Polar Surface Area (TPSA) | 60 - 80 Ų | A TPSA in this range is often associated with good brain penetration. |
| pKa (of azetidine nitrogen) | 7.0 - 8.0 | The fluorine atom lowers the basicity compared to a non-fluorinated analogue, which can reduce off-target interactions and improve the pharmacokinetic profile. |
Note: The values presented are representative and can vary depending on the overall structure of the molecule.
Conclusion and Future Outlook
The use of 3-cyclopropyl-3-fluoroazetidine represents a sophisticated strategy in the design of next-generation CNS agents. Its unique combination of a strained ring system with cyclopropyl and fluoro substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of this building block in the synthesis of a clinical candidate for schizophrenia underscores its potential. As our understanding of the intricate requirements for effective CNS drugs continues to evolve, the strategic use of novel, three-dimensional scaffolds like 3-cyclopropyl-3-fluoroazetidine will undoubtedly play an increasingly important role in the development of new therapies for a range of neurological and psychiatric disorders.
References
-
Lowe, J. T., Lee, M. D. 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]
-
Dowling, M. S., Lazzaro, J. T., Bagley, S. W., Beresis, R. T., Bibb, J. L., Brown, J. M., ... & Wager, T. T. (2024). Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Cyclopropyl-3-fluoroazetidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-Cyclopropyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route for higher yields and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve optimal results. The most common and effective route involves three key transformations:
-
Nucleophilic Addition of a Cyclopropyl Group: This step involves the reaction of a commercially available N-Boc-3-azetidinone with a cyclopropyl Grignard reagent to form the key intermediate, N-Boc-3-cyclopropyl-3-hydroxyazetidine.
-
Deoxyfluorination: The tertiary alcohol is then converted to the corresponding fluoride using a deoxyfluorinating agent, most commonly Diethylaminosulfur Trifluoride (DAST).
-
Deprotection and Salt Formation: Finally, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final product.
This guide will delve into the specifics of each step, providing a detailed experimental protocol and addressing potential challenges you may encounter.
Visualizing the Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of N-Boc-3-cyclopropyl-3-hydroxyazetidine
This procedure details the crucial Grignard addition to form the tertiary alcohol precursor.
Materials:
-
N-Boc-3-azetidinone
-
Cyclopropylmagnesium bromide (solution in THF or Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of cyclopropylmagnesium bromide (1.2-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-3-cyclopropyl-3-hydroxyazetidine.
Part 2: Synthesis of N-Boc-3-cyclopropyl-3-fluoroazetidine
This section outlines the deoxyfluorination of the tertiary alcohol. Caution: Diethylaminosulfur trifluoride (DAST) is toxic, moisture-sensitive, and can decompose violently upon heating. Handle with extreme care in a well-ventilated fume hood.
Materials:
-
N-Boc-3-cyclopropyl-3-hydroxyazetidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-3-cyclopropyl-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.3 eq) dropwise to the cooled solution.
-
After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC/LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel.
Part 3: Synthesis of this compound
This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Materials:
-
N-Boc-3-cyclopropyl-3-fluoroazetidine
-
4M HCl in 1,4-dioxane (or a solution of HCl in methanol/diethyl ether)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve N-Boc-3-cyclopropyl-3-fluoroazetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add the solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the deprotection by TLC/LC-MS. The formation of a precipitate may be observed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or MTBE to the residue and triturate to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether or MTBE, and dry under vacuum to yield this compound as a solid.
Troubleshooting Guide & FAQs
This section is designed to address common issues and questions that may arise during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthetic issues.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not working, and I'm recovering the starting ketone. What could be the issue?
A1: This is a common problem with Grignard reactions and usually points to two main culprits: inactive Grignard reagent or the presence of moisture.
-
Grignard Reagent Activity: Grignard reagents are highly sensitive to air and moisture. Ensure you are using a freshly prepared or recently purchased solution. If in doubt, you can titrate the Grignard reagent to determine its exact molarity.
-
Anhydrous Conditions: Meticulously dry all glassware in an oven before use and ensure your solvents are anhydrous. Even trace amounts of water will quench the Grignard reagent. Perform the reaction under a positive pressure of an inert gas like nitrogen or argon.
Q2: During the fluorination with DAST, I observe a significant amount of a byproduct with a lower molecular weight. What is it and how can I avoid it?
A2: The likely byproduct is the elimination product, N-Boc-3-cyclopropylideneazetidine, formed through dehydration of the tertiary alcohol. This is a common side reaction in DAST-mediated fluorinations of tertiary alcohols.
-
Temperature Control: The key to minimizing this side reaction is stringent temperature control. Add the DAST at a very low temperature (-78 °C) and maintain this temperature for a period before slowly allowing the reaction to warm.
-
Alternative Fluorinating Agents: If elimination remains a significant issue, you might consider alternative, less acidic deoxyfluorinating reagents, although DAST is generally the most common for this transformation.
Q3: The final hydrochloride salt is oily and difficult to handle. How can I obtain a solid product?
A3: Obtaining a crystalline solid can sometimes be challenging. Here are a few strategies:
-
Solvent for Trituration: Experiment with different anti-solvents for trituration. Diethyl ether and MTBE are common choices, but you could also try pentane, hexane, or mixtures thereof.
-
Purification of the Free Base: If the crude salt is oily due to impurities, it can be beneficial to neutralize the salt back to the free base, purify the free base by column chromatography, and then re-form the hydrochloride salt with pure material.
-
Lyophilization: If the salt is highly hygroscopic, dissolving it in a minimal amount of water and lyophilizing (freeze-drying) can sometimes yield a solid powder.
Q4: Can I use other protecting groups for the azetidine nitrogen?
A4: Yes, other protecting groups can be used, but the Boc group is often preferred due to its stability under the Grignard reaction conditions and its relatively straightforward removal under acidic conditions that are compatible with the fluoro-substituted azetidine. A benzyl (Bn) group is another possibility, which can be removed by hydrogenolysis. However, the choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q5: What are the key safety precautions when working with DAST?
A5: DAST is a hazardous reagent and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations involving DAST should be performed in a well-ventilated chemical fume hood.
-
Temperature: Do not heat DAST above 50 °C, as it can decompose exothermically and potentially explosively.
-
Quenching: Quench the reaction mixture slowly and carefully with a suitable reagent like saturated sodium bicarbonate solution, especially when working on a larger scale.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (after purification) |
| 1. Grignard Reaction | N-Boc-3-azetidinone, Cyclopropylmagnesium bromide | Anhydrous THF | 60-80% | >95% |
| 2. Fluorination | N-Boc-3-cyclopropyl-3-hydroxyazetidine | DAST, Anhydrous DCM | 50-70% | >95% |
| 3. Deprotection & Salt Formation | N-Boc-3-cyclopropyl-3-fluoroazetidine | 4M HCl in Dioxane | 85-95% | >98% |
Yields are indicative and can vary based on reaction scale, purity of reagents, and experimental technique.
References
-
Couturier, C. et al. (2012). Synthesis and evaluation of 3-substituted-3-fluoroazetidines as potent and selective inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 22(17), 5536-5540. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Accounts of Chemical Research, 37(1), 31-44. [Link]
- Kocienski, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
- Burke, S. D., & Danishefsky, S. J. (Eds.). (1996). Classics in Total Synthesis: Targets, Strategies, Methods. VCH. (Provides general principles for multi-step synthesis and troubleshooting).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd ed. Oxford University Press. (Excellent resource for understanding reaction mechanisms).
Technical Support Center: Purification of 3-Cyclopropyl-3-fluoroazetidine Derivatives
Welcome to the technical support center for the purification of 3-cyclopropyl-3-fluoroazetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique compounds. The inherent strain of the azetidine ring, combined with the electronic properties of the fluorine atom and the steric bulk of the cyclopropyl group, presents specific challenges in purification. This document provides practical, experience-driven advice in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude 3-cyclopropyl-3-fluoroazetidine derivative shows multiple spots on TLC, even after aqueous workup. What are the likely impurities and how do I begin to separate them?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate post-workup is a common observation. The impurities can stem from several sources, including unreacted starting materials, reaction byproducts, and degradation of the desired product.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the azetidine ring or the cyclopropyl/fluoro moieties.
-
Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened species. This is particularly relevant if harsh acidic or basic conditions were used during synthesis or workup.
-
Diastereomers: If your synthesis creates multiple stereocenters, you may be observing diastereomeric products which can have different retention factors (Rf) on TLC.
-
Pyrrolidine Rearrangement Products: During azetidine synthesis, rearrangement to the more thermodynamically stable five-membered pyrrolidine ring can occur.[1]
Initial Purification Strategy:
A logical first step is a thorough liquid-liquid extraction to remove water-soluble impurities. Following that, flash column chromatography is typically the most effective technique for separating a complex mixture.
Q2: I'm struggling to achieve good separation of my 3-cyclopropyl-3-fluoroazetidine derivative using silica gel column chromatography. What solvent systems are recommended?
A2: Silica gel chromatography is a powerful tool for purifying these derivatives.[2] However, the polarity of both the azetidine nitrogen and the fluorine atom can lead to peak tailing and poor separation if an inappropriate solvent system is chosen.
Recommended Solvent Systems:
A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent and gradually increase the polarity.
| Solvent System (v/v) | Polarity | Target Impurities |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds, but methanol can be acidic. |
| Diethyl Ether / Pentane | Low | Good for less polar derivatives. |
Pro-Tip: To mitigate peak tailing caused by the basicity of the azetidine nitrogen, consider adding a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol.
Troubleshooting Guide
Issue 1: My purified 3-cyclopropyl-3-fluoroazetidine derivative is a persistent oil and I cannot induce crystallization.
This is a frequent challenge, as the introduction of fluorine can disrupt crystal lattice formation.
Troubleshooting Steps:
-
Solvent Screening: Attempt crystallization from a wide range of solvents with varying polarities. A good starting point is a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common "good" solvents include ethyl acetate, dichloromethane, and acetone. "Bad" solvents are often non-polar, such as hexanes or pentane.
-
Vapor Diffusion: Dissolve your compound in a minimal amount of a volatile "good" solvent and place this vial inside a larger, sealed chamber containing a "bad" solvent. The slow diffusion of the "bad" solvent vapors into your solution can promote the growth of high-quality crystals.
-
Seed Crystals: If you have ever had a small amount of solid material, even if impure, use it to seed a supersaturated solution.
-
Consider Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.
Issue 2: During purification, I suspect my 3-cyclopropyl-3-fluoroazetidine derivative is degrading on the silica gel column.
The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds like azetidines.
Visualizing the Workflow:
Sources
Technical Support Center: 3-Cyclopropyl-3-fluoroazetidine Reactions
Welcome to the Technical Support Center for 3-Cyclopropyl-3-fluoroazetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected outcomes in your experiments. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.
I. Understanding the Reactivity of 3-Cyclopropyl-3-fluoroazetidine
3-Cyclopropyl-3-fluoroazetidine is a unique molecule that combines the high ring strain of an azetidine with the electronic properties of a cyclopropyl group and the inductive effect of a fluorine atom. This combination dictates its reactivity, making it a versatile synthon but also susceptible to specific side reactions. The primary modes of reactivity to be aware of are:
-
Nucleophilicity of the Azetidine Nitrogen: The secondary amine is a good nucleophile, readily participating in N-alkylation, N-acylation, and other coupling reactions.
-
Ring Strain: The four-membered azetidine ring is strained (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions, especially upon activation of the nitrogen atom.
-
The Cyclopropylmethyl System: The presence of the cyclopropyl group adjacent to the azetidine ring introduces the possibility of rearrangements, particularly through the formation of a cyclopropylmethyl cation or related intermediates.
II. FAQs and Troubleshooting Guides
A. N-Alkylation and N-Acylation Reactions
Question 1: I am seeing a significant amount of a byproduct with a mass corresponding to my desired product plus water in my N-acylation reaction. What is happening?
Answer: This is a common issue and often points to an intramolecular ring-opening of the activated azetidine.
-
Causality: In N-acylation (or N-sulfonylation), the nitrogen atom becomes part of an electron-withdrawing group (e.g., amide, sulfonamide). This activation makes the azetidine ring more susceptible to nucleophilic attack. If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a ring-opened amino alcohol byproduct. A similar intramolecular attack can occur if the acylating agent has a pendant nucleophilic group.[1]
-
Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and flame-dried glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Non-Nucleophilic Base: Use a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or proton sponge) to scavenge the acid generated during the reaction without competing as a nucleophile.
-
Question 2: My N-alkylation with a reactive electrophile (e.g., benzyl bromide) is giving me a complex mixture of products, some of which have a different ring structure according to NMR. What are the likely side reactions?
Answer: You are likely observing byproducts resulting from both azetidine ring-opening and rearrangement of the cyclopropylmethyl system.
-
Causality: Highly reactive electrophiles can lead to over-alkylation, forming a quaternary azetidinium salt. This species is highly activated towards nucleophilic attack. Furthermore, under certain conditions, particularly if the reaction has any cationic character, the cyclopropylmethyl system can rearrange to more stable cyclobutyl or homoallyl systems.[2][3][4][5] This rearrangement is facile due to the ability of the cyclopropane C-C bonds to stabilize an adjacent positive charge.
-
Troubleshooting:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the azetidine and the electrophile.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of side reactions.
-
Choice of Electrophile: If possible, use a less reactive electrophile or an alternative synthetic strategy, such as reductive amination.
-
Visualizing Potential Byproduct Pathways
To better understand the potential for byproduct formation, consider the following mechanistic pathways:
Caption: Potential byproduct pathways in N-alkylation/acylation reactions.
B. Stability Under Acidic Conditions
Question 3: I am trying to remove a Boc protecting group from my N-Boc-3-cyclopropyl-3-fluoroazetidine derivative using strong acid (e.g., TFA), but I am getting a low yield of my desired product and see several new spots on TLC. What is happening?
Answer: Strong acidic conditions can lead to the formation of rearranged byproducts through the generation of a cyclopropylmethyl cation.
-
Causality: Under strong acidic conditions, the azetidine nitrogen is protonated. While this facilitates the removal of acid-labile protecting groups, it can also promote the formation of a carbocation at the adjacent carbon if there is a suitable leaving group or if the ring opens. The resulting cyclopropylmethyl cation is known to be in equilibrium with the more stable cyclobutyl and homoallyl cations.[2][3][4][5] This leads to a mixture of products with different carbon skeletons.
-
Troubleshooting:
-
Milder Acidic Conditions: Use milder acidic conditions for deprotection, such as HCl in a non-nucleophilic solvent like dioxane or diethyl ether.
-
Scavengers: Include a scavenger, such as triethylsilane, to trap any carbocationic intermediates that may form.
-
Alternative Protecting Groups: If possible, use a protecting group that can be removed under non-acidic conditions (e.g., a Cbz group, which can be removed by hydrogenolysis).
-
Visualizing Cyclopropylmethyl Cation Rearrangement
The rearrangement of the cyclopropylmethyl cation is a key pathway for byproduct formation:
Caption: Equilibrium of the cyclopropylmethyl cation with its rearranged isomers.
III. Summary of Potential Byproducts and Mitigation Strategies
| Reaction Type | Potential Byproduct(s) | Plausible Cause | Recommended Mitigation Strategy |
| N-Acylation | Ring-opened amino alcohol | Nucleophilic attack by water on the activated azetidine ring.[1] | Use strict anhydrous conditions and a non-nucleophilic base. |
| N-Alkylation | Ring-opened and rearranged products (cyclobutyl, homoallyl derivatives) | Over-alkylation to a reactive azetidinium salt; formation of a cyclopropylmethyl cation intermediate.[2][3][4][5] | Control stoichiometry, lower reaction temperature, use less reactive electrophiles. |
| Acidic Deprotection | Rearranged products (cyclobutyl, homoallyl derivatives) | Formation and rearrangement of a cyclopropylmethyl cation.[2][3][4][5] | Use milder acidic conditions, add scavengers, or choose a different protecting group. |
| Reactions with strong nucleophiles | Ring-opened products | Direct nucleophilic attack on the azetidine ring carbons. | Activate the nitrogen with an electron-withdrawing group to control regioselectivity if desired. |
IV. Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Minimal Ring-Opening
-
To a flame-dried round-bottom flask under an argon atmosphere, add 3-cyclopropyl-3-fluoroazetidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.2 eq).
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
V. References
-
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
-
US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents.
-
Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110) | Journal of the American Chemical Society. [Link]
-
CN106619636A - Delafloxacin impurity compounds and preparation methods thereof - Google Patents.
-
CN111718331A - Impurities I and II of Delafloxacin and product refining method - Google Patents.
-
CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google Patents.
-
CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. [Link]
-
US 2005/0256310 A1 - (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. [Link]
-
Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed. [Link]
-
US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Technical Support Center: Stability of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride in Solution
Welcome to the technical support center for 3-Cyclopropyl-3-fluoroazetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. The following question-and-answer-style troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent system used. The azetidine ring, a four-membered nitrogen-containing heterocycle, can be susceptible to ring-opening, particularly under acidic conditions.[1] The presence of the fluorine atom and the cyclopropyl group can also modulate the compound's reactivity and stability profile.
Q2: How does pH affect the stability of the azetidine ring?
A2: The pH of the solution is a critical determinant of stability. Protonation of the azetidine nitrogen at low pH can facilitate nucleophilic attack and subsequent ring-opening, leading to degradation.[1] Studies on analogous aryl azetidines have demonstrated significantly faster decomposition at lower pH values.[1] The basicity (pKa) of the azetidine nitrogen is a key parameter; a lower pKa can enhance stability in acidic media by reducing the extent of protonation.[1]
Q3: What is the expected impact of the fluorine and cyclopropyl substituents on stability?
A3: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts increased metabolic and thermal stability to organofluorine compounds.[2][3][4] The high electronegativity of fluorine can also influence the basicity of the nearby azetidine nitrogen, which in turn affects its stability.[2][5] The cyclopropyl group, a strained three-membered ring, introduces conformational rigidity.[6] While the cyclopropylamine moiety itself is relatively stable, the inherent ring strain can sometimes influence reactivity.[6][7]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions at low temperatures (e.g., 2-8°C) and protected from light. For long-term storage, freezing (-20°C or -80°C) is advisable. The solid hydrochloride salt is generally more stable and should be stored in a cool, dark, and dry place.[8][9]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in an acidic aqueous buffer (e.g., pH < 4).
| Possible Cause | Recommended Solution |
| Protonation-driven ring-opening: The azetidine nitrogen becomes protonated in acidic conditions, making the ring susceptible to nucleophilic attack by water or other nucleophiles present in the buffer, leading to ring cleavage.[1] | - Adjust pH: If the experimental protocol allows, increase the pH of the buffer to a less acidic or neutral range (pH 6-8).- Minimize exposure time: Prepare the acidic solution immediately before use and minimize the time the compound is held in the acidic medium.- Use a co-solvent: Consider adding a water-miscible organic co-solvent (e.g., acetonitrile, DMSO) to reduce the activity of water and potentially slow down hydrolysis. |
Issue 2: Inconsistent stability results are obtained between different experimental runs.
| Possible Cause | Recommended Solution |
| Variability in solution preparation: Minor differences in pH, buffer composition, or the presence of contaminants can significantly impact stability. | - Standardize protocols: Ensure that solution preparation protocols are strictly followed, including the source and purity of solvents and buffers.- Calibrate pH meter: Regularly calibrate the pH meter to ensure accurate pH measurements.- Use fresh solvents: Use high-purity, fresh solvents for each experiment to avoid contaminants that could catalyze degradation. |
| Temperature fluctuations: Inconsistent storage or experimental temperatures can lead to variable degradation rates. | - Maintain consistent temperature: Use calibrated temperature-controlled equipment for both storage and experiments. |
| Light exposure: Some compounds are susceptible to photodegradation. | - Protect from light: Store solutions in amber vials or protect them from light using aluminum foil. |
Issue 3: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) during stability studies.
| Possible Cause | Recommended Solution |
| Formation of degradation products: The new peaks likely correspond to degradants of this compound. | - Conduct forced degradation studies: Intentionally degrade the compound under various stress conditions (acid, base, heat, oxidation, light) to generate potential degradation products. This will help in identifying and characterizing the unknown peaks.[10]- Utilize mass spectrometry: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures. A potential degradation pathway could involve the opening of the azetidine ring. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound in a specific solution.
1. Materials:
- This compound
- High-purity solvent (e.g., water, buffer of desired pH, organic solvent)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC or LC-MS system with a suitable column
2. Stock Solution Preparation: a. Accurately weigh a known amount of this compound. b. Dissolve the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stability Study Setup: a. Aliquot the stock solution into several vials. b. Store the vials under the desired conditions (e.g., specific temperature, light/dark). c. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.
4. Analytical Method: a. Analyze the samples using a validated stability-indicating HPLC or LC-MS method. b. The method should be able to separate the parent compound from any potential degradants. c. Quantify the peak area of the parent compound at each time point.
5. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0). b. Plot the percentage remaining versus time to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and products.
1. Prepare separate solutions of this compound in:
- 0.1 N HCl (acidic condition)
- 0.1 N NaOH (basic condition)
- Water (neutral condition)
- 3% Hydrogen Peroxide (oxidative condition)
2. Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
3. For photostability, expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.
4. Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of 3-Cyclopropyl-3-fluoroazetidine
Welcome to the technical support center for the synthesis of 3-Cyclopropyl-3-fluoroazetidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or scaling up this valuable chemical building block. The unique combination of a strained azetidine ring, a metabolically robust fluorine atom, and a conformationally rigid cyclopropyl group makes this molecule a highly sought-after component in modern drug discovery. However, its synthesis presents distinct challenges that require careful consideration of reaction mechanics and process control.
This document provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Section 1: Overview of a Common Synthetic Pathway
A prevalent strategy for constructing 3-Cyclopropyl-3-fluoroazetidine involves a multi-step sequence starting from a commercially available N-protected 3-azetidinone. The core transformations include the introduction of the cyclopropyl group, deoxofluorination of the resulting tertiary alcohol, and final deprotection.
Caption: A common synthetic route to 3-Cyclopropyl-3-fluoroazetidine.
Section 2: Troubleshooting Guide by Synthetic Stage
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Cyclopropyl Grignard Addition
Question: My Grignard reaction to form the tertiary alcohol (1-Boc-3-cyclopropyl-3-hydroxyazetidine) is low-yielding and shows significant amounts of unreacted starting material. What are the likely causes?
Answer: This is a common bottleneck. The success of this step hinges on the quality of the Grignard reagent and strict control of reaction parameters.
-
Causality & Explanation:
-
Grignard Reagent Quality: Cyclopropylmagnesium bromide can be challenging to prepare and is often less stable than simpler alkyl Grignards. Titrate your reagent before use to know its exact molarity. Commercial sources can vary in quality; consider preparing it fresh if you encounter persistent issues.
-
Reaction Temperature: The addition should be performed at low temperatures (typically 0 °C to -20 °C) to minimize side reactions, such as enolization of the ketone starting material. A sluggish reaction at low temperatures may indicate poor reagent quality.
-
Anhydrous Conditions: Like all Grignard reactions, this step is highly sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically THF or Et₂O) is anhydrous.
-
Reverse Addition: Instead of adding the Grignard reagent to the ketone, consider a "reverse addition" where the ketone solution is added slowly to the Grignard reagent. This maintains an excess of the nucleophile throughout the reaction, which can help drive the reaction to completion and suppress side reactions.
-
Troubleshooting Protocol:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use a freshly opened bottle of anhydrous THF or pass it through an activated alumina column.
-
Titrate the cyclopropylmagnesium bromide solution immediately before use (e.g., with I₂ and a standard Na₂S₂O₃ solution).
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise to the stirred Grignard solution.
-
Monitor the reaction by TLC or LC-MS. If it stalls, allow the mixture to slowly warm to room temperature for 1-2 hours before quenching.
Stage 2: Deoxofluorination
Question: The deoxofluorination of my tertiary alcohol is producing a significant amount of the elimination byproduct (an alkene) instead of the desired 3-fluoroazetidine. How can I improve the selectivity?
Answer: Deoxofluorination of tertiary alcohols is notoriously prone to elimination (E1 pathway) due to the formation of a stabilized tertiary carbocation intermediate. The choice of fluorinating agent and precise temperature control are critical.
-
Causality & Explanation:
-
Mechanism: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® react with the alcohol to form a good leaving group. Departure of this group generates a carbocation at the 3-position of the azetidine ring. This cation can either be trapped by a fluoride ion (SN1 pathway) to give the desired product or undergo elimination of a proton from an adjacent carbon to form an alkene (E1 pathway).
-
Reagent Choice: Newer generations of fluorinating agents are designed to minimize elimination. Consider using XtalFluor-E® or Deoxo-Fluor® over DAST, as they often give cleaner reactions and higher SN1:E1 ratios, especially for challenging substrates.
-
Temperature and Addition Rate: This reaction is often highly exothermic. It must be run at low temperatures (e.g., -78 °C) with very slow, dropwise addition of the fluorinating agent. A rapid temperature increase strongly favors the E1 pathway.
-
Comparative Data on Fluorinating Agents:
| Reagent | Typical Temperature | Common Issues | Scale-Up Considerations |
| DAST | -78 °C to 0 °C | Prone to elimination; thermal instability (can detonate above ~90 °C). | Poor thermal safety profile limits large-scale use. |
| Deoxo-Fluor® | -78 °C to RT | Less prone to elimination than DAST; more thermally stable. | Preferred over DAST for scale-up due to better safety. |
| XtalFluor-E® | -40 °C to RT | Often gives higher yields and less elimination; solid reagent. | Easier to handle as a solid, but can be more expensive. |
Troubleshooting Protocol:
-
Dissolve the alcohol substrate in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the fluorinating agent (e.g., 1.2 equivalents of Deoxo-Fluor®) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Stir at -78 °C for several hours, monitoring by ¹⁹F NMR or LC-MS until the starting material is consumed.
-
Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NaHCO₃.
Stage 3: N-Boc Deprotection
Question: I am attempting the final N-Boc deprotection with trifluoroacetic acid (TFA), but I'm observing a new, higher molecular weight byproduct. What is happening?
Answer: You are likely observing t-butylation of your product or solvent. The acidic removal of a Boc group generates a reactive t-butyl cation intermediate.[1] This cation is an aggressive electrophile that can alkylate nucleophilic sites.
-
Causality & Explanation:
-
t-Butyl Cation Formation: In the presence of a strong acid, the Boc group is protonated and fragments to release isobutylene and the t-butyl cation.
-
Side Reactions: This cation can alkylate any available nucleophile. The azetidine nitrogen of another product molecule is a prime candidate, leading to N-t-butylated dimers or oligomers. Electron-rich aromatic rings are also susceptible if present.[1]
-
Caption: Formation of the t-butyl cation leads to undesired side products.
Solutions and Alternative Protocols:
-
Use a Cation Scavenger: Add a scavenger to your reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. A typical condition is TFA/DCM (1:1) with 5-10 vol% of TES at 0 °C.
-
Switch to HCl: A widely used and scalable alternative is using a solution of HCl in a solvent where the product hydrochloride salt is insoluble.[2][3] This causes the desired product to precipitate as it forms, protecting it from further reaction. 4M HCl in 1,4-dioxane or 2-propanol are standard choices.
-
Protocol: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent if needed (e.g., methanol). Add the HCl solution (4-5 equivalents) at 0 °C and allow the mixture to warm to room temperature. Stir until deprotection is complete (monitor by LC-MS). The product hydrochloride salt can often be isolated directly by filtration.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the fluorination and the final deprotection/isolation.
-
Fluorination: Deoxofluorinating agents like DAST and Deoxo-Fluor® react violently with water and can release toxic HF gas upon decomposition. The reactions can be highly exothermic, requiring robust cooling and controlled addition. DAST itself is thermally unstable and should not be heated.[4] Always conduct these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Deprotection & Isolation: Using large volumes of strong acids like TFA requires careful handling. The final product is a small, potentially volatile amine; isolation as a non-volatile salt (like the hydrochloride) is standard practice for easier handling and improved stability.
Q2: How can I minimize the formation of potential genotoxic impurities (PGIs)? A2: The N-Boc deprotection step is a potential source of PGIs. The t-butyl cation generated can react with counter-ions (e.g., chloride from HCl) to form t-butyl chloride, a potential alkylating agent. According to the ACS GCI Pharmaceutical Roundtable, it is best to place such steps early in the synthesis.[1] If it must be the final step, demonstrate control by:
-
Using a scavenger to minimize free t-butyl cation.
-
Choosing conditions (like HCl in dioxane) that precipitate the product, removing it from the reactive environment.
-
Developing an analytical method to quantify any potential PGI in the final active pharmaceutical ingredient (API).
Q3: My final product, the hydrochloride salt, is difficult to purify by chromatography. What are my options? A3: Purifying small, polar salts on silica gel can be challenging.
-
Recrystallization: This is the preferred method for purification at scale. Experiment with different solvent/anti-solvent systems. Common systems for hydrochloride salts include isopropanol/MTBE, ethanol/diethyl ether, or methanol/acetonitrile.
-
Trituration: If the material is semi-solid or oily, stirring it vigorously in a solvent in which it is poorly soluble (an anti-solvent like diethyl ether or heptane) can induce crystallization and wash away less polar impurities.
-
Ion-Exchange Chromatography: For very difficult purifications, a strong cation exchange (SCX) column can be used. The amine will bind to the column, allowing neutral impurities to be washed away. The desired product is then eluted by washing with a solution of a stronger base (e.g., ammonia in methanol).
References
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (URL: [Link])
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid - PubMed. (URL: [Link])
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed. (URL: [Link])
-
Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans- Cyclopropyl Esters for Rapid Lead Scale-Up | Request PDF - ResearchGate. (URL: [Link])
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL: [Link])
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate. (URL: [Link])
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])
-
A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - NIH. (URL: [Link])
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. (URL: [Link])
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. (URL: [Link])
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed. (URL: [Link])
-
Three-step synthesis of cyclopropyl peptidomimetics - PubMed. (URL: [Link])
Sources
Technical Support Center: 3-Cyclopropyl-3-fluoroazetidine hydrochloride
Welcome to the technical support center for 3-Cyclopropyl-3-fluoroazetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this compound effectively while minimizing decomposition. The inherent ring strain of the azetidine core, combined with the electronic effects of the fluorine and cyclopropyl groups, presents unique stability challenges that require careful consideration in experimental design.
Understanding the Stability of this compound
The stability of this compound is primarily influenced by the strained four-membered azetidine ring. This strain makes the ring susceptible to nucleophilic attack and subsequent ring-opening, a process that can be significantly accelerated under certain conditions. The hydrochloride salt form is provided to enhance stability and improve handling characteristics compared to the free base, which can be prone to oligomerization.
The key factors influencing the decomposition of this compound are:
-
pH: Acid-mediated decomposition is a common pathway for azetidines.[1][2][3][4]
-
Temperature: Elevated temperatures can provide the activation energy needed to overcome the barrier to ring-opening.
-
Presence of Nucleophiles: Strong nucleophiles can attack the azetidine ring, leading to decomposition.
-
Moisture: As a hydrochloride salt, the compound can be hygroscopic, and the presence of water can facilitate hydrolysis.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that users may encounter during their experiments with this compound in a question-and-answer format.
Question 1: I am observing unexpected peaks in my NMR/LC-MS analysis after dissolving the compound in an acidic medium for my reaction. What could be the cause?
Answer:
You are likely observing degradation products resulting from acid-mediated decomposition of the azetidine ring. The azetidine nitrogen can become protonated in acidic conditions, which activates the ring towards nucleophilic attack and subsequent ring-opening.[1][2][3][4] Studies on similar aryl-azetidines have shown that decomposition is more rapid at lower pH values.[1]
Causality: The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen. A lower pKa generally imparts greater stability in acidic media. While the specific pKa of 3-Cyclopropyl-3-fluoroazetidine is not published, the presence of the electron-withdrawing fluorine atom is expected to lower the basicity of the nitrogen, which is a favorable characteristic for stability. However, strong acidic conditions can still promote decomposition.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, try to work at a less acidic pH. A buffer system can help maintain a stable pH throughout your reaction.
-
Temperature Control: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to occur.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to harsh conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although acid-mediated ring-opening is the more probable cause.
Question 2: My compound appears to be degrading upon storage. How can I best store this compound to ensure its long-term stability?
Answer:
Proper storage is crucial for maintaining the integrity of this compound. As a hydrochloride salt, it is susceptible to moisture absorption (hygroscopic), which can lead to hydrolysis and other decomposition pathways.[5][6]
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen.[7] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed container.[6][7][8][9] | Prevents moisture ingress. |
| Location | Store in a dry, well-ventilated place away from incompatible materials.[6][7][8] | Avoids accidental contact with substances that could accelerate decomposition. |
Incompatible Materials to Avoid:
Question 3: I am attempting a reaction that requires the free base form of 3-Cyclopropyl-3-fluoroazetidine. What is the best way to neutralize the hydrochloride salt without causing decomposition?
Answer:
Generating the free base must be done with care, as the free azetidine is generally less stable than its hydrochloride salt and can be prone to oligomerization. The choice of base and the reaction conditions are critical.
Protocol for Free Base Generation:
-
Solvent Selection: Dissolve the hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane, THF) at a low temperature (0°C).
-
Base Selection: Use a mild, non-nucleophilic base. A weak inorganic base like sodium bicarbonate or potassium carbonate, or a tertiary amine base like triethylamine or diisopropylethylamine is recommended. Avoid strong bases like hydroxides, as they can promote side reactions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure complete neutralization.
-
Procedure: Add the base slowly to the cooled solution of the hydrochloride salt with stirring.
-
Work-up: After neutralization, the resulting salt can be removed by filtration. The free base solution should be used immediately in the subsequent reaction step without isolation, if possible, to minimize the risk of decomposition.
Diagram: Workflow for Safe Generation and Use of the Free Base
Caption: Workflow for generating the free base of 3-Cyclopropyl-3-fluoroazetidine.
Frequently Asked Questions (FAQs)
Q: What are the likely decomposition products of this compound?
A: The primary decomposition pathway is likely acid-catalyzed ring-opening. This would involve the addition of a nucleophile (such as water or another solvent molecule) to one of the ring carbons, resulting in a 3-amino-1-halopropane derivative. The exact structure of the decomposition product will depend on the nucleophile present in the reaction mixture. Forced degradation studies on similar azetidine-containing compounds have confirmed ring-opening as a major degradation pathway.[12]
Diagram: Potential Acid-Catalyzed Ring-Opening Decomposition Pathway
Caption: Simplified pathway of acid-catalyzed azetidine ring-opening.
Q: What analytical techniques are recommended for monitoring the stability of this compound?
A: A combination of techniques is ideal for a comprehensive stability assessment:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and detecting the appearance of degradation products over time.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about any degradation products that are formed, aiding in the elucidation of decomposition pathways.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products, particularly if they can be isolated. Both ¹H and ¹⁹F NMR would be valuable.[1][13]
Q: Can I use this compound in aqueous solutions?
A: While the hydrochloride salt is soluble in water, prolonged exposure to aqueous environments, especially at non-neutral pH, may lead to hydrolysis and decomposition. If aqueous solutions are necessary, they should be prepared fresh and used immediately. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability, which is typically near neutral for similar compounds.[1]
References
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. Available at: [Link]
-
Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. Available at: [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. Available at: [Link]
-
Rogstad, D. K., et al. (2008). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central. Available at: [Link]
-
Li, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]
-
Christensen, J. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their... BYU ScholarsArchive. Available at: [Link]
-
Gomez-Rios, D., et al. (2017). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Available at: [Link]
-
Janzen, A. F., & Gibson, J. A. (1972). Hydrolysis and Nuclear Magnetic Resonance Studies of Fluorine Exchange. Journal of the American Chemical Society, 94(24), 8585–8586. Available at: [Link]
-
Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]
-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed. Available at: [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Azetidine - Safety Data Sheet [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor reactivity of 3-Cyclopropyl-3-fluoroazetidine
Technical Support Center: 3-Cyclopropyl-3-fluoroazetidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 3-Cyclopropyl-3-fluoroazetidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists incorporating this unique building block into their synthetic workflows. As Senior Application Scientists, we understand the nuances of working with strained, functionalized heterocycles and have structured this guide to address the specific challenges you may encounter.
Part 1: Troubleshooting Poor Reactivity
The combination of a strained four-membered ring, an electronegative fluorine atom, and a sterically demanding cyclopropyl group at the C3 position gives 3-Cyclopropyl-3-fluoroazetidine a distinct reactivity profile. Below are common issues and our recommended troubleshooting strategies.
Q1: My N-acylation (or N-sulfonylation) reaction is sluggish and gives low yields. What's going wrong?
A1: The primary challenge here is the reduced nucleophilicity of the azetidine nitrogen.
-
The "Why": The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity.[1][2][3] This effect can make reactions that rely on the nitrogen's lone pair, such as acylation or sulfonylation, unexpectedly difficult compared to unsubstituted azetidines.
-
Troubleshooting Workflow:
-
Stronger Base/Optimized Conditions: Standard conditions (e.g., triethylamine in dichloromethane) may be insufficient. Consider a stronger, non-nucleophilic base like Proton-Sponge® or DBU to fully deprotonate the azetidine hydrochloride salt and facilitate the reaction.
-
More Reactive Electrophile: Switch from an acyl chloride to a more reactive acyl anhydride or use an activating agent like HOBt/EDC for carboxylic acids.
-
Solvent Effects: Aprotic polar solvents like DMF or NMP can enhance the rate of SN2-type reactions.
-
Temperature Increase: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor closely for decomposition.
-
-
Step-by-Step Protocol for Improved N-Acylation:
-
To a solution of 3-Cyclopropyl-3-fluoroazetidine hydrochloride (1.0 eq) in anhydrous DMF (0.1 M), add DBU (1.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
If the reaction is slow, heat to 40-50 °C.
-
Work up by quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Q2: I'm attempting a nucleophilic substitution at the azetidine nitrogen (e.g., N-arylation or N-alkylation), but the reaction is failing.
A2: In addition to reduced nucleophilicity, steric hindrance from the C3-cyclopropyl group can be a significant factor.
-
The "Why": The cyclopropyl group, while small, is rigid and positioned directly adjacent to the nitrogen. This can sterically hinder the approach of bulky electrophiles.
-
Troubleshooting Decision Tree:
A decision tree for troubleshooting N-functionalization reactions.
-
Recommended Protocols:
-
For N-Arylation (Buchwald-Hartwig type):
-
Use a catalyst system known for coupling with less nucleophilic amines (e.g., a palladium catalyst with a biarylphosphine ligand like XPhos or RuPhos).
-
Employ a strong base such as LiHMDS or NaOtBu.
-
-
For N-Alkylation:
-
Use highly reactive alkylating agents like alkyl triflates or iodides.
-
Consider performing the reaction in a polar aprotic solvent at an elevated temperature.
-
-
Q3: My reaction is resulting in unexpected ring-opening products. Why is this happening and how can I prevent it?
A3: The inherent ring strain of the azetidine, combined with the electronic effects of the substituents, can make it susceptible to nucleophilic ring-opening. [4][5][6][7]
-
The "Why": Azetidines possess significant ring strain (approx. 25.4 kcal/mol).[8] While more stable than aziridines, this strain can be released through ring-opening reactions, especially under acidic conditions or with potent nucleophiles.[7][9] The fluorine atom can further influence the regioselectivity of this opening.
-
Mechanistic Insight:
-
Acid-Mediated Opening: Protonation of the azetidine nitrogen makes the ring highly electrophilic and susceptible to attack by nucleophiles.[10]
-
Nucleophilic Attack: Strong nucleophiles can directly attack one of the ring carbons, leading to cleavage of a C-N bond.
-
-
Preventative Measures:
-
Avoid Strong Acids: If acidic conditions are necessary, use milder acids or buffer the reaction mixture. For workups, use a saturated NaHCO₃ or a weak phosphate buffer wash instead of strong acids.
-
Control Nucleophile Strength: Be mindful of the nucleophilicity of reagents and solvents. For example, using methanol as a solvent at high temperatures could lead to methanolysis.
-
Protecting Group Strategy: If the azetidine nitrogen is deprotected, it is more susceptible to protonation and subsequent ring-opening. Keeping the nitrogen protected with a suitable group (e.g., Boc, Cbz) can stabilize the ring.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: How do the cyclopropyl and fluoro groups at the C3 position influence the molecule's overall properties?
A4: The combination of these two groups creates a unique set of properties:
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which, as discussed, reduces the basicity of the nitrogen.[1][2] The cyclopropyl group has some double-bond character and can act as a π-electron donor through hyperconjugation, though this effect is often debated and context-dependent.[11][12][13]
-
Conformational Rigidity: The rigid, four-membered azetidine ring, combined with the bulky cyclopropyl group, imparts a high degree of conformational constraint. This can be advantageous in drug design for locking in a specific bioactive conformation.
-
Metabolic Stability: The presence of the fluorine and the cyclopropyl group can block potential sites of metabolism, often leading to increased metabolic stability in drug candidates.[14][15]
Q5: What are the recommended storage and handling conditions for 3-Cyclopropyl-3-fluoroazetidine?
A5:
-
Storage: It is typically supplied as a hydrochloride salt, which is more stable and easier to handle than the free base. Store in a cool, dry place, tightly sealed, and under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Handling: The free base can be volatile and should be handled in a well-ventilated fume hood. As with all research chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Q6: What analytical techniques are best for monitoring reactions involving this compound?
A6:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for monitoring the consumption of starting material and the formation of the product. It's fast and provides molecular weight information.[16]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly effective technique. The fluorine atom provides a unique signal that is typically in a clean region of the spectrum. The disappearance of the starting material's ¹⁹F signal and the appearance of a new product signal is a very clear indicator of reaction progress.
-
¹H and ¹³C NMR: Essential for full structural characterization of the final product. Due to the complexity of the cyclopropyl and azetidine ring protons, 2D NMR techniques (like COSY and HSQC) may be necessary for unambiguous assignment. Real-time NMR monitoring can also provide detailed mechanistic insights.[17][18][19]
Q7: Are there any known incompatible reagents or conditions to be aware of?
A7:
-
Strong Reducing Agents: Reagents like LiAlH₄ can potentially open the azetidine ring.
-
Strong Oxidizing Agents: The azetidine ring can be sensitive to strong oxidation.
-
Prolonged Exposure to Strong Acids or Bases: As mentioned, this can lead to decomposition or ring-opening.[10]
References
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Regioselective ring opening reactions of azetidines.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
- Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.
- Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
- Azetidine synthesis. Organic Chemistry Portal.
- Cyclopropyl group. Wikipedia.
- How does the cyclopropyl group influence conjugation and arom
- Synthesis of azetidines by aza Paternò–Büchi reactions.
- Review of 3-substituted azetidine synthesis methods. BenchChem.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
- The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- The ring pucker in azetidine derivatives can be influenced by...
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. slideplayer.com.
- NMR reaction monitoring during the development of an active pharmaceutical ingredient.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
Sources
- 1. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 7. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Reactions of 3-Cyclopropyl-3-fluoroazetidine with Strong Bases
Introduction
Welcome to the technical support center for 3-Cyclopropyl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its unique combination of a strained azetidine ring, a fluorine atom, and a cyclopropyl group, this molecule exhibits complex reactivity, particularly in the presence of strong bases. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in the lab.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the reaction of 3-cyclopropyl-3-fluoroazetidine with strong bases such as organolithiums (n-BuLi, s-BuLi, t-BuLi) and lithium amides (LDA, LiHMDS).
Issue 1: Low or No Conversion of Starting Material
Observation: After quenching the reaction, you primarily recover unreacted 3-cyclopropyl-3-fluoroazetidine.
Probable Causes & Solutions:
-
Inefficient Deprotonation: The primary acidic proton is the N-H of the azetidine ring. Incomplete deprotonation is a common cause of low conversion.
-
Solution:
-
Choice of Base: While n-BuLi is a common choice, its aggregation state can affect its reactivity. Consider using s-BuLi or t-BuLi, which are stronger bases. For sterically hindered environments, a lithium amide base like LDA or LiHMDS might be more effective.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like THF can be decomposed by organolithium reagents, especially at temperatures above -20°C.[1] Ensure your solvent is rigorously dried and consider the use of additives like TMEDA or HMPA, which can break up organolithium aggregates and increase reactivity.[1]
-
Temperature: While many organolithium reactions are performed at -78 °C to prevent side reactions, deprotonation can sometimes be sluggish at this temperature. A slight increase in temperature (e.g., to -40 °C or 0 °C) for a short period might be necessary. However, be aware that higher temperatures can promote side reactions.
-
-
-
Reagent Quality: Organolithium reagents are sensitive to air and moisture and can degrade over time.
-
Solution:
-
Titration: Always titrate your organolithium reagent before use to determine its exact molarity. A common method is the double titration with diphenylacetic acid.[1]
-
Proper Handling: Use proper Schlenk line or glovebox techniques to handle organolithium reagents and maintain an inert atmosphere throughout the reaction.[2]
-
-
Issue 2: Formation of an Unidentified, Highly Unstable Product
Observation: You observe the formation of a new product by TLC or LC-MS, but it decomposes upon workup or purification.
Probable Cause:
-
β-Elimination via E1cB Mechanism: The fluorine atom at the 3-position is a poor leaving group. However, upon deprotonation of a β-hydrogen, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism can occur.[3] In this case, there are no hydrogens on the adjacent carbon within the ring. However, a strong base could potentially abstract a proton from the cyclopropyl ring, leading to a carbanion. If this carbanion is formed, subsequent elimination of the fluoride ion would lead to a highly strained and likely unstable cyclopropylidene-azetidine intermediate.
Troubleshooting and Mechanistic Insight:
-
Mechanism: The E1cB mechanism is favored when there is an acidic proton beta to a poor leaving group.[4][5] While the cyclopropyl C-H bonds are not exceptionally acidic, the use of a very strong base could lead to their deprotonation. The resulting carbanion would be destabilized by the adjacent electron-withdrawing fluorine atom.[6] However, the relief of ring strain upon elimination might provide a driving force.
-
Mitigation Strategies:
-
Use a less reactive base: A less powerful base might selectively deprotonate the N-H without affecting the C-H bonds of the cyclopropyl ring.
-
Lower the reaction temperature: Running the reaction at a very low temperature (e.g., -95 °C) can disfavor the elimination pathway.
-
Trap the intermediate: If you suspect the formation of a reactive intermediate, you can try to trap it in situ with a suitable electrophile.
-
Issue 3: Evidence of Azetidine Ring-Opening
Observation: You isolate products that are inconsistent with the azetidine ring system, suggesting that the four-membered ring has opened.
Probable Cause:
-
Nucleophilic Attack on the Lithiated Azetidine: After deprotonation of the azetidine nitrogen, the resulting N-lithiated species can, in some cases, undergo rearrangement or be susceptible to nucleophilic attack. Azetidines possess significant ring strain (approx. 25.4 kcal/mol), which can be a driving force for ring-opening reactions.[7]
Troubleshooting and Mechanistic Considerations:
-
Mechanism: While N-lithiated azetidines are generally stable, highly reactive conditions or the presence of certain functional groups can promote ring-opening. The exact mechanism would depend on the reaction conditions and the specific base used.
-
Mitigation Strategies:
-
Control Stoichiometry: Use of excess strong base should be avoided as it can lead to undesired side reactions.
-
Temperature Control: Maintain a low reaction temperature to minimize the likelihood of ring-opening, which is likely to have a higher activation energy than deprotonation.
-
Protecting Groups: If direct N-functionalization is not the goal, consider using an N-protected 3-cyclopropyl-3-fluoroazetidine to prevent the formation of the N-lithiated species altogether.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely site of deprotonation on 3-cyclopropyl-3-fluoroazetidine when using a strong base?
A1: The most acidic proton is the one attached to the nitrogen atom (N-H). Strong bases like organolithiums and lithium amides will readily deprotonate the azetidine nitrogen to form the corresponding N-lithiated species. Studies on the lithiation of other azetidine systems confirm that deprotonation at nitrogen or an alpha-carbon is a common pathway.[8][9]
Q2: How stable is the cyclopropyl group under strongly basic conditions?
A2: The cyclopropyl group is generally stable to strong bases. The C-H bonds of a cyclopropane ring are not particularly acidic. While the bent bonds of the cyclopropyl ring have some π-character, they are known to stabilize adjacent carbocations much more effectively than carbanions.[10] Therefore, deprotonation of the cyclopropyl ring is generally not a favored process. However, under forcing conditions with very strong bases, it cannot be entirely ruled out.
Q3: Can the fluorine atom be displaced by a strong base in a nucleophilic substitution reaction?
A3: Direct nucleophilic substitution of the fluorine atom by a strong base is unlikely. The carbon-fluorine bond is very strong, and fluoride is a poor leaving group. Additionally, the approaching nucleophile would encounter significant steric hindrance from the cyclopropyl group.
Q4: Is an elimination reaction to form an azetine a likely side reaction?
A4: The formation of an azetine (a four-membered ring with a double bond) via elimination of HF is a possibility, though likely a minor pathway under carefully controlled conditions. This would most likely proceed through an E1cB mechanism, as discussed in Troubleshooting Issue 2. Given the high reactivity and instability of azetines, they would likely not be isolated but could lead to downstream decomposition products.[3]
Part 3: Experimental Protocols & Data
Table 1: Recommended Bases and Starting Conditions
| Base | Typical Concentration | Solvent | Starting Temperature | Notes |
| n-BuLi | 1.6 M in hexanes | THF, Et₂O | -78 °C | Titrate before use. Can be sluggish. |
| s-BuLi | 1.4 M in cyclohexane | THF, Et₂O | -78 °C | More reactive than n-BuLi. |
| t-BuLi | 1.7 M in pentane | THF, Et₂O | -78 °C | Very strong base, can be less nucleophilic. |
| LDA | 2.0 M in THF/heptane | THF | -78 °C to 0 °C | Good for deprotonation, less nucleophilic. |
| LiHMDS | 1.0 M in THF | THF | -78 °C to 0 °C | Similar to LDA, good for sterically hindered cases. |
Protocol 1: General Procedure for N-Deprotonation and Subsequent Electrophilic Quench
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 3-cyclopropyl-3-fluoroazetidine (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the chosen strong base (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Part 4: Visualizing Potential Reaction Pathways
Diagram 1: Primary Reaction and Potential Side Reactions
Caption: Primary reaction pathway and potential side reactions.
References
-
Mughal, E. U. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3289. [Link]
-
Al-aboudi, A., & Jones, R. A. (1981). β-Elimination of 9-fluorenylmethanol in aqueous solution: an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 638-643. [Link]
-
Caputo, F. F., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]
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Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2841. [Link]
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Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056-47087. [Link]
-
Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable? r/chemhelp. [Link]
-
Caputo, F. F., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro. [Link]
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Student Doctor Network. (2010). Carbanion stability. [Link]
-
Sung, D. D., et al. (2003). A Computational Investigation of the Stability of Cyclopropyl Carbenes. Bulletin of the Korean Chemical Society, 24(1), 113-116. [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. [Link]
-
YouTube. (2025). E1cB Elimination (13 Examples). [Link]
-
Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]
-
Grokipedia. (n.d.). E1cB-elimination reaction. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Wikipedia. (n.d.). E1cB-elimination reaction. [Link]
-
ChemRxiv. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]
-
Myers, A. G. (n.d.). Organolithium Reagents. Harvard University. [Link]
-
Fawcett, A., et al. (2020). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 59(35), 15023-15028. [Link]
-
YouTube. (2015). Organolithium reactions: Organic Chemistry Help. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
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Wang, Y., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society, 141(7), 2831–2835. [Link]
-
Liu, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752. [Link]
-
YouTube. (2014). Mini Tutorial 6: The nature of nucleophilic attack. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(12), 2029. [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54817. [Link]
-
Charpentier, J., et al. (2018). Fluorinated Heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-69). Springer, Cham. [Link]
-
Pérez-Temprano, M. H., et al. (2012). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society, 134(32), 13184–13187. [Link]
-
Flowers, R. A. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]
-
Wang, Y., et al. (2021). Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination. Journal of the American Chemical Society, 143(36), 14500–14505. [Link]
-
Al-aboudi, A., et al. (2006). Ring-opening reactions of N-methyl cyclic ketene-N,O-acetals with carboxylic acids, nitrophenol, and arylthiols. Journal of Combinatorial Chemistry, 8(2), 262-267. [Link]
-
Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(27), 5539-5573. [Link]
-
Browne, D. L., et al. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Angewandte Chemie International Edition, 57(40), 13164-13168. [Link]
-
Liu, W., et al. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society, 144(43), 19779–19789. [Link]
-
Heine, H. W. (1962). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Angewandte Chemie International Edition in English, 1(10), 528-533. [Link]
-
Reddit. (2019). How does the nucleophilic attack occur in DNA replication? r/askscience. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Ring-opening of N-alkoxycarbonyl γ-lactams with lithium methylphenylsulphone: application to the synthesis of cis 2,5-disubstituted pyrrolidines. Tetrahedron Letters, 34(4), 629-632. [Link]
-
Liu, X., et al. (2018). Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers, 5(1), 55-59. [Link]
-
Gao, Y., et al. (2021). Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction. Proceedings of the National Academy of Sciences, 118(23), e2103487118. [Link]
-
Biology Stack Exchange. (2019). How does the nucleophilic attack in DNA replication occur?[Link]
Sources
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Technical Support Center: Enhancing the Solubility of 3-Cyclopropyl-3-fluoroazetidine hydrochloride
Welcome to the technical support center for 3-Cyclopropyl-3-fluoroazetidine hydrochloride (CAS No. 936548-77-5). This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. As a hydrochloride salt of a substituted azetidine, this compound's solubility is governed by a delicate interplay of its structural features: the polar, ionizable azetidine ring, the nonpolar cyclopropyl group, and its salt form. This document provides a series of troubleshooting steps and in-depth protocols to help you achieve your desired concentration in both aqueous and organic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the solubility of this compound?
The solubility of this compound is primarily influenced by three factors: the pH of the medium, the polarity of the solvent, and temperature. As a hydrochloride salt of a weak base (the azetidine nitrogen), its aqueous solubility is highly dependent on pH.[1][2] In its ionized (protonated) form, it is more water-soluble. If the pH of the solution increases significantly, it can deprotonate to its free base form, which is substantially less soluble in water and may precipitate.
Q2: My compound is precipitating from my aqueous buffer. What is the likely cause?
Precipitation from an aqueous solution is most often caused by a pH shift. If the pH of your solution rises to a level approaching the pKa of the azetidine nitrogen, the compound will convert from the soluble hydrochloride salt to the less soluble free base.[3] Another possibility is that you have exceeded the intrinsic solubility limit at that specific pH and temperature, or that a common ion effect is reducing solubility.[2]
Q3: Is this compound expected to be more soluble in water or organic solvents?
As a salt, it is designed for aqueous solubility. However, the presence of the cyclopropyl and fluoro-substituents lends it some lipophilic character (predicted LogP of 1.1297)[4]. Therefore, it exhibits a nuanced profile. It will have appreciable solubility in polar protic solvents (like water and methanol) and polar aprotic solvents (like DMSO), but likely poor solubility in nonpolar solvents like hexane or heptane.[5]
Q4: What is a good universal starting point for dissolving this compound for biological assays?
A recommended starting point is a slightly acidic aqueous buffer (e.g., pH 4-6). This ensures the azetidine nitrogen remains protonated and the compound stays in its more soluble salt form.[6] It is advisable to avoid buffers with high concentrations of chloride ions (like concentrated HCl or NaCl) to prevent the common ion effect, which can suppress the solubility of hydrochloride salts.[1][2] Phosphate or citrate buffers are excellent alternatives.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental problems with detailed explanations and step-by-step protocols to resolve them.
Problem 1: Low or Inconsistent Solubility in Aqueous Buffers
You are preparing a solution for an in vitro assay and find that the compound does not fully dissolve or crashes out over time.
Underlying Cause A: Suboptimal pH Environment
The pH of your buffer may be too high, causing a conversion to the less soluble free base, or too low, leading to a common ion effect if using a chloride-based buffer.[2][3] Every amine salt has a pH of maximum solubility (pHmax), and it is crucial to identify this for your specific experimental conditions.
Solution: Determine the pH-Solubility Profile
By systematically measuring the solubility across a range of pH values, you can identify the optimal pH for your stock solution and experimental medium.
Caption: Fig 2. Workflow for a systematic co-solvent screening study.
Protocol 2: Systematic Co-Solvent Screening
-
Select Co-solvents: Choose a small panel of biocompatible co-solvents relevant to your application (e.g., DMSO, ethanol, PEG-400).
-
Prepare Solvent Systems: Create a matrix of solvent systems by mixing your primary solvent (e.g., water or a pH-optimized buffer) with each co-solvent in varying ratios (v/v), for example: 90:10, 80:20, 70:30, and 50:50.
-
Determine Solubility: For each solvent system, perform a solubility measurement using the equilibrium method described in Protocol 1 (Steps 2-5).
-
Tabulate and Analyze: Record the solubility for each co-solvent and ratio. Identify the system that achieves the target concentration with the lowest percentage of organic co-solvent to minimize potential toxicity or artifacts in downstream experiments.
Table 1: Common Co-solvents and Their Properties
| Co-Solvent | Dielectric Constant (20°C) | Use Case | Considerations |
| Water | 80.1 | Primary Solvent | Highly polar |
| Propylene Glycol | 32.0 | Oral, Topical, Parenteral | Can increase viscosity |
| Ethanol | 24.3 | Oral, Parenteral | Potential for volatility |
| PEG-400 | 12.5 | Oral, Parenteral | Low toxicity, high viscosity |
| DMSO | 47.2 | In vitro stock solutions | Can be cytotoxic at >0.5% v/v |
Data sourced from general chemical reference texts.
Problem 3: Poor Solubility in Organic Solvents for Chemical Reactions
You are setting up a chemical reaction and need to dissolve the hydrochloride salt in a non-aqueous medium.
Underlying Cause: Polarity Mismatch and Salt Form
Hydrochloride salts are often poorly soluble in nonpolar or moderately polar aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. [5]The ionic nature of the salt is incompatible with these solvents.
Solution A: Use Highly Polar Aprotic Solvents
Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often capable of dissolving hydrochloride salts due to their high polarity and ability to solvate ions. Perform a small-scale solubility test before committing to a large-scale reaction.
Solution B: Convert to the Free Base
For reactions that are incompatible with the hydrochloride salt or require solubility in less polar solvents, a conversion to the free base is often necessary.
-
Dissolve the hydrochloride salt in a minimal amount of water.
-
Add a mild aqueous base (e.g., saturated sodium bicarbonate or 1M sodium carbonate solution) dropwise until the solution becomes basic (pH > 9).
-
The free base will precipitate out or form an oil.
-
Extract the free base into an appropriate organic solvent (e.g., DCM, Ethyl Acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base, which will have a significantly different solubility profile.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent | Type | Predicted Solubility of HCl Salt | Predicted Solubility of Free Base |
| DMSO, DMF | Polar Aprotic | High | High |
| Methanol, Ethanol | Polar Protic | Moderate | High |
| Dichloromethane (DCM) | Chlorinated | Low to Insoluble | Moderate to High |
| Tetrahydrofuran (THF) | Ether | Low to Insoluble | Moderate |
| Toluene | Aromatic | Insoluble | Low to Moderate |
| Hexane, Heptane | Nonpolar Aliphatic | Insoluble | Low to Insoluble |
Predictions are based on general principles of solubility for similar small molecule amine salts and free bases. [5]
Advanced Strategies for Persistent Solubility Issues
If the methods above are insufficient, more advanced formulation strategies can be explored:
-
Alternative Salt Forms: Screening for alternative salt forms (e.g., mesylate, tosylate, sulfate, or co-crystals) can yield a form with superior solubility or stability properties. [3][7]* Complexation: Using cyclodextrins can form inclusion complexes where the lipophilic part of your molecule fits into the cyclodextrin cavity, enhancing its apparent aqueous solubility. [8]* Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate, though it does not affect the equilibrium solubility. [7]
References
- Health Sciences Authority. (n.d.). Cosolvent systems: Significance and symbolism.
-
Wikipedia. (2023). Cosolvent. Retrieved January 18, 2026, from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118. Available from: [Link]
-
Sugimoto, M., Okagaki, T., & Narisawa, S. (1983). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 72(6), 697-702. Available from: [Link]
-
Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved January 18, 2026, from [Link]
-
Raut, R. (n.d.). Co-solvents.pptx. SlideShare. Retrieved January 18, 2026, from [Link]
-
Varma, M. V., & Panchagnula, R. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Development and Technology, 10(4), 509-517. Available from: [Link]
-
ResearchGate. (2025). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved January 18, 2026, from [Link]
-
Quora. (2013). How and why does change in pH effect NaCl solubility?. Retrieved January 18, 2026, from [Link]
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-260. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 18, 2026, from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 124. Available from: [Link]
-
Ainurofiq, A., Az-zahra, M. F., & Hidayah, N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. Available from: [Link]
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Technical Support Center: Workup Procedures for Reactions Involving 3-Cyclopropyl-3-fluoroazetidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclopropyl-3-fluoroazetidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the workup and purification of reactions involving this unique building block. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our recommendations in solid chemical principles.
I. Understanding the Chemistry of 3-Cyclopropyl-3-fluoroazetidine in Workups
Before diving into specific troubleshooting scenarios, it's crucial to understand the key chemical properties of 3-Cyclopropyl-3-fluoroazetidine that influence workup procedures.
-
Basicity of the Azetidine Nitrogen: The fluorine atom on the same carbon as the cyclopropyl group has a significant electron-withdrawing effect. This inductively reduces the electron density on the nitrogen atom, making the azetidine less basic than its non-fluorinated counterparts.[1][2] This means that a lower pH (more acidic conditions) will be required to fully protonate the nitrogen for an efficient aqueous extraction.
-
Stability of the Cyclopropyl Group: Cyclopropyl groups are strained rings and can be susceptible to ring-opening under strongly acidic conditions, especially if a carbocation can be stabilized at an adjacent position.[3] While generally stable under typical workup conditions, prolonged exposure to concentrated acids should be avoided.
-
Polarity and Solubility: As a small, polar amine, 3-Cyclopropyl-3-fluoroazetidine and its derivatives can have some water solubility, which can lead to product loss during aqueous extractions.
II. Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a reaction containing unreacted 3-Cyclopropyl-3-fluoroazetidine?
A1: The most common and effective method is an acid-base extraction . The fundamental principle is to convert the basic azetidine into its water-soluble salt by washing the organic reaction mixture with a dilute aqueous acid. This partitions the unreacted starting material and other basic impurities into the aqueous layer, which can then be separated from the organic layer containing your desired product (assuming your product is not basic).
Q2: Which acid should I choose for the acidic wash, and at what concentration?
A2: A dilute solution of hydrochloric acid (HCl), typically 0.5 M to 1 M, is the standard choice. Given the reduced basicity of the fluorinated azetidine, you may need to ensure the pH of the aqueous layer is sufficiently low (pH 2-3) for complete protonation. It is advisable to avoid strong, concentrated acids to prevent potential degradation of the cyclopropyl group.
| Acid Choice Rationale | Recommendation |
| Effectiveness | HCl is a strong acid and readily protonates amines. |
| Cost & Availability | Inexpensive and commonly available in all labs. |
| Ease of Removal | The resulting hydrochloride salts are typically very water-soluble. |
| Safety | Dilute solutions are relatively safe to handle with standard PPE. |
Q3: My product is also basic. How do I modify the workup procedure?
A3: If your product is also a basic amine, a simple acidic wash will result in the loss of your product to the aqueous layer. In this scenario, you should first perform washes with neutral or slightly basic solutions (like saturated sodium bicarbonate) to remove any acidic impurities. Then, after isolating the crude organic mixture, purification techniques that do not rely on acid-base extraction, such as column chromatography, are necessary to separate your product from unreacted 3-Cyclopropyl-3-fluoroazetidine.
Q4: I'm using N-Boc-3-Cyclopropyl-3-fluoroazetidine. Will the Boc group be stable during an acidic workup?
A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable to the dilute aqueous acids (e.g., 0.5 M - 1 M HCl) used in a standard workup.[4] However, it is sensitive to strong acids such as trifluoroacetic acid (TFA), concentrated HCl, or prolonged exposure to moderately acidic conditions.[5][6][7] Therefore, a brief wash with dilute HCl should not cleave the Boc group. Always follow the acidic wash with a wash with saturated sodium bicarbonate solution to neutralize any residual acid before concentrating the organic layer.
III. Troubleshooting Guide
Problem 1: An emulsion has formed during the extraction, and the layers won't separate.
This is a common issue when working with amines and can be caused by the formation of fine droplets that are slow to coalesce.
Root Causes & Solutions
| Cause | Solution |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces.[8] |
| Similar Densities of Layers | Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[9][10] |
| Surfactant-like Impurities | Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, time is all that is needed for the layers to separate.[11] |
| Persistent Emulsion | Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets.[9] |
Workflow for Handling Emulsions
Sources
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Validation & Comparative
The 3-Cyclopropyl-3-fluoroazetidine Moiety: A Bioisosteric Advantage in Modulating Biological Activity
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs to optimize the pharmacological profile of lead compounds is a cornerstone of successful medicinal chemistry campaigns. Among the rising stars in the medicinal chemist's toolbox is the 3-cyclopropyl-3-fluoroazetidine moiety. This compact, three-dimensional scaffold offers a compelling combination of conformational restriction, metabolic stability, and polarity modulation that can profoundly influence a compound's biological activity. This guide provides an in-depth comparison of the biological impact of this moiety, drawing on experimental data from analogous structures to elucidate its advantages over other substituents.
The Rationale: Bioisosterism and Beyond
The 3-cyclopropyl-3-fluoroazetidine group is often employed as a bioisostere for larger, more lipophilic, or metabolically labile groups, such as the tert-butyl group. Bioisosterism, the interchange of atoms or groups with similar physicochemical properties to create a new molecule with comparable biological activity, is a powerful strategy to fine-tune drug-like properties.[1][2] The constrained nature of the azetidine ring, a four-membered saturated heterocycle, can confer favorable conformational rigidity, potentially enhancing binding affinity and selectivity for a biological target. The cyclopropyl group can probe hydrophobic pockets, while the fluorine atom can introduce favorable electronic interactions and block metabolic hotspots.
This guide will delve into specific examples where the incorporation of related fluorinated cyclopropyl and azetidine moieties has led to significant improvements in biological activity, providing a framework for understanding the potential of the 3-cyclopropyl-3-fluoroazetidine scaffold.
Case Study: Fine-Tuning Potency and Selectivity of Bruton's Tyrosine Kinase (Btk) Inhibitors
A compelling illustration of the nuanced effects of fluorination on a cyclopropyl group comes from the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a key therapeutic target in autoimmune diseases.[3] In a study aimed at developing differentiated Btk inhibitors, researchers explored the replacement of a 2-aminopyridyl group with cyclopropyl amide isosteres to occupy a lipophilic pocket of the enzyme.[3]
Comparative Analysis of Btk Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50) of a series of Btk inhibitors, comparing the impact of different substituents on the amide moiety.
| Compound ID | Amide Substituent | Btk IC50 (nM) |
| 1 | Cyclopropyl | 7.1 |
| 2 | cis-(1S,2S)-2-Fluorocyclopropyl | 2.3 |
| 3 | cis-(1R,2R)-2-Fluorocyclopropyl | 3.8 |
| 4 | 1-Fluorocyclopropyl | 60 |
| 5 | Cyclobutyl | >100 |
| 6 | Isopropyl | >100 |
Data sourced from a study on Btk inhibitors.[3]
The data clearly demonstrates that the introduction of a fluorine atom onto the cyclopropyl ring significantly impacts potency. The unsubstituted cyclopropyl amide (1 ) exhibited a respectable Btk inhibitory activity with an IC50 of 7.1 nM.[3] However, the introduction of a cis-fluorine atom in compounds 2 and 3 led to a notable improvement in potency, with IC50 values of 2.3 nM and 3.8 nM, respectively.[3] This suggests that the fluorine atom may be involved in a specific, favorable interaction within the Btk active site. Conversely, placing the fluorine on the tertiary carbon of the cyclopropyl ring (4 ) resulted in a dramatic loss of potency (IC50 = 60 nM), highlighting the critical role of substituent positioning.[3] The larger cyclobutyl and isopropyl groups (5 and 6 ) were significantly less potent, underscoring the importance of the compact size of the cyclopropyl ring for optimal binding.[3]
Experimental Workflow: Btk Enzyme Inhibition Assay
The determination of Btk inhibitory potency typically involves a biochemical assay. The following is a generalized protocol for such an experiment:
-
Reagent Preparation :
-
Prepare a solution of recombinant human Btk enzyme in an appropriate assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).
-
Prepare a solution of a suitable substrate, such as a fluorescently labeled peptide, and ATP.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure :
-
Add a small volume of the test compound solution to the wells of a microtiter plate.
-
Add the Btk enzyme solution to each well and incubate for a predetermined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30 °C).
-
-
Detection and Data Analysis :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate, often using a fluorescence-based detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical Btk enzyme inhibition assay.
The Azetidine Scaffold: A Potency Enhancer
Beyond the fluorinated cyclopropyl group, the azetidine ring itself is a key contributor to enhanced biological activity. In a study on small-molecule STAT3 inhibitors, replacing a proline linker with an azetidine-2-carboxamide resulted in a greater than four-fold increase in potency.[4]
Comparative Analysis of STAT3 Inhibitory Potency
| Compound ID | Linker | STAT3 DNA-Binding IC50 (μM) |
| 7 | Proline | 2.4 |
| 8 | (R)-Azetidine-2-carboxamide | 0.52 |
| 9 | (S)-Azetidine-2-carboxamide | 2.22 |
| 10 | Pipecolamide | 5.4 |
Data sourced from a study on STAT3 inhibitors.[4]
This data highlights the significant potency boost achieved by incorporating the smaller, more constrained azetidine ring compared to the five-membered proline and six-membered pipecolamide rings.[4] The stereochemistry of the azetidine was also crucial, with the (R)-enantiomer being substantially more active than the (S)-enantiomer.[4]
The 3-Cyclopropyl-3-fluoroazetidine Moiety in Context: A Multifaceted Advantage
Synthesizing the insights from these comparative studies, the 3-cyclopropyl-3-fluoroazetidine moiety emerges as a highly strategic building block in drug design. The combination of the azetidine ring, the cyclopropyl group, and the fluorine atom can be rationally employed to:
-
Enhance Potency and Selectivity: The rigid azetidine scaffold can orient substituents for optimal interactions with the target protein. The fluorinated cyclopropyl group can engage in specific electronic interactions and occupy hydrophobic pockets, as seen in the Btk inhibitor example.
-
Improve Physicochemical Properties: The introduction of fluorine can modulate pKa and lipophilicity, potentially improving solubility and cell permeability. The compact nature of the moiety can help maintain a lower molecular weight, which is often desirable for oral bioavailability.
-
Increase Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.
Caption: Key advantages of the 3-cyclopropyl-3-fluoroazetidine moiety.
Conclusion
The 3-cyclopropyl-3-fluoroazetidine moiety represents a sophisticated and powerful tool in the medicinal chemist's arsenal. By combining the beneficial properties of a constrained azetidine ring, a space-exploring cyclopropyl group, and a metabolically robust and electronically influential fluorine atom, this unique scaffold offers a clear pathway to optimizing the biological activity and drug-like properties of therapeutic candidates. The comparative data from analogous structures strongly supports the rationale for its inclusion in drug design, providing a solid foundation for its application in the development of next-generation therapeutics. As the demand for novel and improved drugs continues to grow, the strategic use of such well-designed chemical motifs will undoubtedly play a pivotal role in shaping the future of medicine.
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Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett. 2020, 11, 10, 1965–1972. [Link]
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A Senior Application Scientist's Guide: 3-Cyclopropyl-3-fluoroazetidine HCl vs. Traditional Cyclopropylamines in Synthesis
Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery
In the landscape of modern medicinal chemistry, small, strained rings have emerged as powerful tools for crafting next-generation therapeutics. Their inherent conformational rigidity and unique electronic properties offer a compelling strategy to optimize drug candidates. Among these, cyclopropylamines have become a cornerstone motif, prized for their ability to enhance metabolic stability and potency.[1][2][3] Simultaneously, the azetidine ring, a four-membered heterocycle, has gained prominence as a versatile scaffold that can improve aqueous solubility and provide novel exit vectors for molecular exploration.[4]
This guide delves into the comparative analysis of a novel, multifunctional building block, 3-cyclopropyl-3-fluoroazetidine hydrochloride , against its more traditional cyclopropylamine counterparts. We will explore the synthetic nuances, reactivity profiles, and physicochemical advantages conferred by the unique combination of the azetidine core, the cyclopropyl moiety, and the strategically placed fluorine atom. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced building blocks in their synthetic endeavors.
The Enduring Appeal of the Cyclopropylamine Motif
The cyclopropyl group is frequently incorporated into drug molecules to address common challenges in discovery and development.[5][6] Its utility stems from a unique combination of structural and electronic properties.
-
Conformational Rigidity: The fixed, planar nature of the three-membered ring acts as a conformational lock, reducing the entropic penalty associated with a molecule adopting its bioactive conformation upon binding to a biological target.[1][3][7]
-
Metabolic Stability: The carbon-hydrogen bonds of a cyclopropane ring are significantly shorter and stronger than those in typical aliphatic systems. This high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[2][3][8]
-
Physicochemical Modulation: The cyclopropyl ring can be used as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties to fine-tune properties such as lipophilicity and basicity (pKa).[1][3][9]
Caption: Core benefits of the cyclopropylamine motif in drug design.
Deconstructing 3-Cyclopropyl-3-fluoroazetidine: A Trifecta of Advantageous Moieties
This compound is a highly functionalized building block where each component contributes distinct and synergistic advantages. The strategic incorporation of fluorine, in particular, leverages the well-documented "fluorine factor" to overcome common metabolic liabilities and modulate amine basicity.[10][11][12][13]
-
Azetidine Core: This strained four-membered ring provides a rigid, sp³-rich scaffold, often enhancing solubility and metabolic stability compared to larger, more flexible amines.[4] Its defined geometry offers precise exit vectors for further functionalization.
-
Cyclopropyl Group: Imparts the benefits of conformational rigidity and metabolic stability as previously discussed.
-
Geminal Fluorine Atom: The introduction of fluorine at the 3-position has profound effects:
-
Metabolic Shielding: It effectively blocks potential C-H oxidation at the tertiary carbon, a common site of metabolic attack for 3-substituted azetidines.[14]
-
pKa Modulation: As a strongly electron-withdrawing element, the fluorine atom lowers the basicity (pKa) of the azetidine nitrogen.[12][13] This can be crucial for improving cell permeability and reducing off-target effects associated with highly basic amines.
-
Conformational Influence: The C-F bond can engage in favorable hyperconjugative interactions and influence the local conformational preferences of the molecule.[12]
-
Caption: Synergistic contributions of the components in 3-cyclopropyl-3-fluoroazetidine.
A Comparative Guide to Synthesis and Reactivity
The choice of a building block is often a balance between its synthetic utility and the properties it confers. Here, we compare this compound to simpler cyclopropylamines in the context of a critical synthetic transformation: N-arylation.
Synthetic Accessibility
-
Simple Cyclopropylamines: Compounds like cyclopropylamine are commercially available and can be synthesized through well-established methods such as the Curtius rearrangement or Kulinkovich-type reactions.[15]
-
3-Cyclopropyl-3-fluoroazetidine HCl: The synthesis of this more complex scaffold is a multi-step process. A plausible route involves the construction of a protected 3-hydroxyazetidine, oxidation to the ketone, followed by nucleophilic cyclopropylation and a deoxofluorination step.[16][17] This increased synthetic complexity is a key consideration for its use in large-scale campaigns.
Performance in N-Arylation Reactions
N-arylation, typically achieved via Buchwald-Hartwig or Ullmann-type couplings, is fundamental for integrating these amine fragments into target molecules.[18][19][20] The structure of the amine significantly impacts reactivity.
-
Nucleophilicity: The electron-withdrawing fluorine atom in 3-cyclopropyl-3-fluoroazetidine reduces the nucleophilicity of the azetidine nitrogen compared to the unsubstituted nitrogen of cyclopropylamine. This may necessitate more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts).
-
Steric Hindrance: As a secondary amine, 3-cyclopropyl-3-fluoroazetidine is more sterically encumbered than the primary cyclopropylamine. This steric bulk around the nitrogen atom can hinder the approach to the metal center in the catalytic cycle, potentially slowing the reaction rate and requiring specialized bulky phosphine ligands (e.g., tBuXPhos, BrettPhos) to facilitate the coupling.[20][21]
Comparative Data for N-Arylation
The following table presents a hypothetical but chemically reasoned comparison of yields for a standard palladium-catalyzed N-arylation reaction. The data illustrates the potential trade-offs in reactivity between the different cyclopropylamine building blocks.
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Temp (°C) | Time (h) | Predicted Yield (%) | Rationale for Predicted Yield |
| Cyclopropylamine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | 100 | 12 | 85-95% | High reactivity due to being a primary, unhindered amine. |
| trans-2-Phenylcyclopropylamine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | 110 | 18 | 70-80% | Increased steric bulk from the phenyl group slightly reduces reactivity compared to the parent. |
| 3-Cyclopropyl-3-fluoroazetidine | 4-Chlorotoluene | [Pd(allyl)t-BuXPhos]OTf | 120 | 24 | 55-70% | Lower nucleophilicity (due to F) and significant steric hindrance require a more active catalyst system and more forcing conditions. |
| Cyclopropylamine | 4-Bromoanisole | CuI / Phenanthroline | 80 | 12 | 80-90% | Electron-rich aryl bromide is a good substrate for copper-catalyzed couplings. |
| 3-Cyclopropyl-3-fluoroazetidine | 4-Bromoanisole | CuI / Phenanthroline | 100 | 24 | 45-60% | The combination of reduced nucleophilicity and steric hindrance presents a significant challenge for standard copper catalysis. |
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
This protocol provides a representative, self-validating workflow for the N-arylation of cyclopropylamine derivatives.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., [Pd(allyl)t-BuXPhos]OTf, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the amine hydrochloride salt (1.2 mmol, 1.2 eq.) and anhydrous solvent (e.g., Toluene or Dioxane, 2 mL).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir vigorously for the specified time (12-24 h).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the limiting reagent (aryl halide).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench carefully with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Physicochemical and Stability Profile
Beyond synthetic reactivity, the choice of building block profoundly impacts the properties of the final compound.
Comparative Physicochemical Properties
| Property | Cyclopropylamine | trans-2-Phenylcyclopropylamine | 3-Cyclopropyl-3-fluoroazetidine | Key Insight |
| MW ( g/mol ) | 57.09 | 133.19 | 115.15 | The target molecule offers a moderate MW increase for significant functional gain. |
| pKa (Predicted) | ~9.0 | ~8.8 | ~7.5 - 8.0 | The fluorine atom significantly reduces basicity, which can improve permeability and reduce hERG liability. |
| cLogP (Predicted) | -0.1 | 1.8 | 1.2 | The molecule provides a balance of lipophilicity, avoiding the extremes of the simpler analogs. |
| Fraction sp³ (Fsp³) | 1.0 | 0.25 | 0.86 | The high Fsp³ character is desirable for improving solubility and avoiding "flatland" of purely aromatic compounds. |
Chemical and Metabolic Stability
-
Acid/Base Stability: While generally stable, the strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions, a factor to consider during deprotection steps or for orally dosed drugs exposed to gastric acid.[22] Simple cyclopropylamines are generally robust under these conditions, although the cyclopropyl ring itself can undergo acid-catalyzed ring-opening in specific contexts.[23]
-
Metabolic Stability: This is a key area where 3-cyclopropyl-3-fluoroazetidine excels. The geminal fluorine atom acts as a "metabolic shield," preventing oxidation at the C3 position. This, combined with the inherent stability of the cyclopropyl ring, provides two layers of protection against CYP-mediated metabolism.[8] In contrast, while the cyclopropyl group in simpler analogs is stable, other positions on the molecule (e.g., the phenyl ring in tranylcypromine) can be susceptible to metabolism.
Conclusion and Strategic Recommendations
The selection between this compound and simpler cyclopropylamines is a strategic decision dictated by the specific objectives of a drug discovery program.
-
Choose Traditional Cyclopropylamines (e.g., Cyclopropylamine) for initial structure-activity relationship (SAR) studies, rapid synthesis of early-stage analogs, and when cost and synthetic tractability are the primary drivers. Their high reactivity and commercial availability make them ideal for quickly exploring chemical space.
-
Choose 3-Cyclopropyl-3-fluoroazetidine HCl when the primary goal is to address known metabolic liabilities, fine-tune amine basicity, or introduce a high degree of conformational constraint and three-dimensionality. While its synthesis is more complex and its reactivity in coupling reactions may be lower, it offers a pre-optimized scaffold to solve late-stage drug development challenges such as poor metabolic stability or undesirable physicochemical properties.
Ultimately, 3-cyclopropyl-3-fluoroazetidine represents a sophisticated, next-generation building block. Its thoughtful application can provide a decisive advantage in crafting drug candidates with superior, well-rounded profiles, justifying the initial investment in its synthesis and methodological development.
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A Senior Application Scientist's Guide to the Metabolic Stability of 3-Cyclopropyl-3-fluoroazetidine Derivatives
In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[2] Consequently, medicinal chemists are increasingly turning to innovative chemical scaffolds designed to resist metabolic degradation.
This guide provides an in-depth comparison of the metabolic stability of derivatives featuring the 3-cyclopropyl-3-fluoroazetidine moiety. We will explore the chemical rationale behind this uniquely robust scaffold, present detailed experimental protocols for its assessment, and provide comparative data to illustrate its advantages over alternative structures.
The Rationale: A Trifecta of Stability
The exceptional metabolic resilience of the 3-cyclopropyl-3-fluoroazetidine scaffold is not accidental; it is the result of a synergistic combination of three distinct structural features, each contributing to the blockade of common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes.[3][4]
-
The Azetidine Core: As a four-membered saturated N-heterocycle, azetidine is a desirable bioisostere that can enhance solubility and provide a three-dimensional structure, moving away from the flat, planar molecules that can have undesirable properties.[5][6] While the ring itself can be a site of metabolism, strategic substitution is key to its utility.
-
The Cyclopropyl Shield: The cyclopropyl group is a powerful tool for enhancing metabolic stability.[7][8] The inherent ring strain results in shorter, stronger carbon-hydrogen (C-H) bonds, which have a higher bond dissociation energy. This makes the abstraction of a hydrogen atom—often the initial step in CYP-mediated oxidation—energetically unfavorable.[9] The strategic placement of a cyclopropyl group can effectively "shield" a potential metabolic soft spot.[10][11]
-
The Fluorine Blockade: Fluorine has become an indispensable element in medicinal chemistry for its ability to improve metabolic stability.[12][13] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage.[14][15] Substituting a metabolically vulnerable C-H bond with a C-F bond is a proven strategy to prevent oxidative metabolism at that position.[14][16]
When combined at the 3-position of the azetidine ring, the cyclopropyl and fluoro groups create a formidable steric and electronic barrier to enzymatic attack, rendering this position exceptionally resistant to metabolism.
Experimental Validation: The Liver Microsomal Stability Assay
To empirically determine the metabolic stability of a compound, the in vitro liver microsomal stability assay is the industry-standard method.[17] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes.[18][19]
Detailed Experimental Protocol
1. Materials & Reagents:
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from BioIVT).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor Solution (NADPH Regenerating System): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates the NADPH required by CYP450 enzymes.[17][20]
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO) of the 3-cyclopropyl-3-fluoroazetidine derivative and relevant comparators.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) controls to validate assay performance.
-
Termination Solution: Ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to stop the reaction and aid in quantification.
-
Instrumentation: LC-MS/MS system for sensitive quantification of the test compounds.[21][22]
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[20] Prepare the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution.[23] Include control wells without NADPH to check for non-enzymatic degradation.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold termination solution.[18] The "0 minute" sample is taken immediately after adding the cofactor.
-
Sample Processing: Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[24]
4. Data Analysis: The data is processed to determine two key parameters: half-life (t½) and intrinsic clearance (CLint).[17][18]
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, normalized for concentration. A lower CLint value signifies better stability.
Comparative Performance Data
To illustrate the superior metabolic stability imparted by the 3-cyclopropyl-3-fluoroazetidine scaffold, the following table presents hypothetical but representative data from a human liver microsomal stability assay. The data compares our target scaffold against logical structural analogs and standard control compounds.
| Compound ID | Structure / Key Features | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| CMPD-1 | 3-Cyclopropyl-3-fluoroazetidine Derivative | > 120 | < 5.8 | High |
| CMPD-2 | 3-H-Azetidine Derivative (Unsubstituted) | 12 | 57.8 | Low |
| CMPD-3 | 3-Cyclopropyl-Azetidine Derivative | 45 | 15.4 | Moderate |
| CMPD-4 | 3-Fluoro-Azetidine Derivative | 58 | 11.9 | Moderate-High |
| Verapamil | Control (High Clearance) | 8 | 86.6 | Low |
| Warfarin | Control (Low Clearance) | 145 | 4.8 | High |
Note: Data for CMPD-1 through CMPD-4 is hypothetical, designed to demonstrate established structure-metabolism relationships. Control data is representative of typical assay values.
Analysis and Interpretation
The data clearly demonstrates the powerful, synergistic effect of combining the cyclopropyl and fluoro groups.
-
Baseline (CMPD-2): The unsubstituted azetidine derivative is rapidly metabolized, showing a short half-life and high clearance, indicating the 3-position is a metabolic "soft spot."
-
Individual Contributions (CMPD-3 & CMPD-4): The addition of either a cyclopropyl group or a fluorine atom alone provides a significant improvement in metabolic stability, as expected.[9][14] Both CMPD-3 and CMPD-4 show longer half-lives and lower clearance compared to the unsubstituted analog.
-
Synergistic Blockade (CMPD-1): The 3-cyclopropyl-3-fluoroazetidine derivative (CMPD-1) exhibits exceptional metabolic stability, on par with the low-clearance control compound, Warfarin. The rate of metabolism is so slow that an accurate half-life cannot be determined within the typical 120-minute assay time, and the intrinsic clearance is minimal. This highlights that the dual substitution effectively blocks the primary site of metabolic attack on the azetidine core.
The enhanced stability of this scaffold translates directly to a more favorable pharmacokinetic profile in vivo, with the potential for longer drug exposure, reduced patient dosing frequency, and a lower risk of generating pharmacologically active or toxic metabolites.
Conclusion
The strategic design of the 3-cyclopropyl-3-fluoroazetidine scaffold provides a robust solution to one of drug discovery's most common challenges: metabolic instability. By leveraging the combined steric and electronic properties of the cyclopropyl and fluoro groups to protect a metabolically labile position, this moiety serves as a valuable building block for the next generation of therapeutics. The empirical data, validated through standard in vitro assays, confirms its superiority over less-substituted analogs. For researchers and drug development professionals, incorporating this scaffold is a scientifically sound strategy to engineer drug candidates with improved durability and a higher probability of clinical success.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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(2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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(n.d.). Metabolic stability of selected derivatives expressed as metabolic.... ResearchGate. [Link]
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(n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. [Link]
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A Comparative Guide to the X-ray Crystal Structure of 3,3-Disubstituted Azetidines: A Case Study and Predictive Analysis for 3-Cyclopropyl-3-fluoroazetidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the azetidine scaffold is a cornerstone of modern molecular design. This four-membered saturated heterocycle offers a unique combination of structural rigidity and three-dimensional character, making it an attractive bioisostere for larger, more flexible rings. The introduction of substituents at the 3-position dramatically influences the molecule's physicochemical properties, including polarity, metabolic stability, and target engagement. Among the vast array of possible substitutions, the geminal disubstitution at the C3-position, particularly with groups like cyclopropyl and fluorine, presents a compelling strategy for fine-tuning molecular architecture.
This guide provides an in-depth analysis of the solid-state conformation of 3,3-disubstituted azetidines through the lens of X-ray crystallography. While a specific crystal structure for a 3-cyclopropyl-3-fluoroazetidine derivative is not yet publicly available, this guide will utilize a recently reported crystal structure of a related 3,3-disubstituted azetidine as a foundational case study. Through a comparative analysis with other key azetidine derivatives, we will extrapolate the likely conformational impact of the cyclopropyl and fluorine substituents, offering valuable predictive insights for rational drug design.
Case Study: Crystal Structure of a 3-Aryl-3-alkoxy Azetidine Derivative
A recent publication on the modular synthesis of 3,3-disubstituted azetidines provides a relevant crystal structure that will serve as our primary example.[1] While the full crystallographic data for deposition number 2419736 is pending public release, the study describes the synthesis and characterization of various 3,3-disubstituted azetidines, which are analogous in their substitution pattern at the C3 position. For the purpose of this guide, we will analyze the general structural features reported for such compounds and compare them with other known azetidine crystal structures.
The fundamental takeaway from the analysis of 3,3-disubstituted azetidines is the puckered nature of the four-membered ring. Unlike the highly strained and planar cyclobutane, the presence of the nitrogen atom and its substituent, along with the C3-substituents, leads to a non-planar conformation to alleviate steric strain. This puckering is a critical determinant of the spatial orientation of the substituents and, consequently, the molecule's interaction with biological targets.
Comparative Conformational Analysis
To understand the specific influence of the cyclopropyl and fluoro substituents, we will compare our case study with the parent azetidine, 3,3-difluoroazetidine, and consider the well-established conformational preferences of cyclopropyl groups.
The Azetidine Ring Puckering
The azetidine ring is not flat; it adopts a puckered conformation to relieve torsional strain. The degree of this puckering can be described by a puckering amplitude and a phase angle. In a symmetrically substituted azetidine, the ring can undergo a rapid "ring-flipping" between two equivalent puckered conformations in solution. However, in the solid state, the molecule is "frozen" in a single conformation. The introduction of substituents at the C3-position typically biases this equilibrium towards one preferred conformation. Bulky substituents will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the protons on the C2 and C4 atoms.[2]
The Influence of a gem-Difluoro Substituent
The introduction of two fluorine atoms at the C3-position, as in 3,3-difluoroazetidine, has a profound impact on the ring's conformation and electronic properties.[3][4][5] Fluorine is highly electronegative and has a relatively small van der Waals radius. The C-F bond is highly polarized, and the gem-difluoro group can significantly alter the local electrostatic potential of the molecule.
From a conformational standpoint, the two fluorine atoms are sterically demanding, and their presence reinforces the puckered nature of the azetidine ring. Furthermore, the Thorpe-Ingold effect suggests that the C-C-C bond angle at the C3 position will be slightly compressed due to the presence of the two fluorine atoms, which can further influence the ring's pucker. In the context of drug design, the gem-difluoro group is often used to block metabolic oxidation at that position and to modulate pKa and lipophilicity.[4]
Predicted Influence of a 3-Cyclopropyl-3-fluoroazetidine Substitution
Based on the principles observed in our case study and the known effects of fluorine and cyclopropyl groups, we can predict the key structural features of a 3-cyclopropyl-3-fluoroazetidine derivative.
-
Steric Dominance of the Cyclopropyl Group: The cyclopropyl group is sterically more demanding than the fluorine atom. Therefore, in the puckered azetidine ring, the cyclopropyl group would strongly prefer the pseudo-equatorial position to minimize steric clashes. The fluorine atom would consequently occupy the pseudo-axial position.
-
Electronic Nature of the Cyclopropyl Group: The cyclopropyl group is known to have unique electronic properties, behaving in some respects like a double bond. It can stabilize an adjacent positive charge through conjugation. This electronic feature, combined with the inductive electron-withdrawing effect of the fluorine atom, would create a unique electronic environment at the C3-position.
-
Interplay of Steric and Electronic Effects: The final conformation will be a balance between minimizing steric strain and optimizing electronic interactions. The strong preference of the bulky cyclopropyl group for the pseudo-equatorial position is likely to be the dominant factor determining the overall ring conformation.
The following table summarizes the key expected and observed conformational features of the discussed azetidine derivatives.
| Feature | Parent Azetidine | 3,3-Difluoroazetidine | 3-Aryl-3-alkoxy Azetidine (Case Study) | Predicted 3-Cyclopropyl-3-fluoroazetidine |
| Ring Conformation | Puckered (dynamic in solution) | Puckered | Puckered | Puckered |
| C3-Substituent Orientation | N/A | N/A | Bulky aryl group likely pseudo-equatorial | Cyclopropyl group pseudo-equatorial, Fluoro group pseudo-axial |
| Key Influencing Factors | Ring strain relief | Steric bulk of two fluorine atoms, C-F bond dipoles | Steric bulk of substituents | Dominant steric bulk of the cyclopropyl group |
| Predicted Ring Puckering Amplitude | Moderate | Increased | Significant | Significant |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule
The definitive determination of the solid-state structure of a 3-cyclopropyl-3-fluoroazetidine derivative would rely on single-crystal X-ray diffraction. The following is a generalized, self-validating protocol for such an analysis.
1. Crystal Growth (The Causality of Purity and Patience)
-
Pillar of Expertise: The quality of the crystal is paramount for a successful structure determination. The starting material must be of high purity (>98%). Impurities can inhibit crystal growth or lead to disordered structures.
-
Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., slow evaporation from ethyl acetate/hexane or vapor diffusion of a poor solvent into a solution of the compound).
-
The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Slow crystal growth generally yields higher quality crystals.
-
-
Trustworthiness Check: The formation of well-defined, single crystals with sharp edges and clear faces is a visual indicator of a promising sample for diffraction.
2. Data Collection (Capturing the Diffraction Pattern)
-
Pillar of Expertise: The diffraction experiment must be conducted at cryogenic temperatures (typically around 100 K) to minimize thermal motion of the atoms, which would otherwise blur the electron density map.
-
Protocol:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Cool the crystal to the target temperature using a cryostream.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Trustworthiness Check: The diffraction images should show sharp, well-defined spots. The pattern of these spots provides initial information about the crystal system and unit cell dimensions.
3. Structure Solution and Refinement (From Data to a 3D Model)
-
Pillar of Expertise: The "phase problem" is a central challenge in crystallography. Direct methods or Patterson methods are computational algorithms used to estimate the initial phases of the structure factors from the measured diffraction intensities.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Solve the structure using software packages that implement direct or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
-
Trustworthiness Check: The quality of the final refined structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated structure factors, typically <5% for a good structure), the goodness-of-fit (should be close to 1), and the residual electron density map (should be relatively flat with no significant peaks or holes).
Visualizing the Workflow and Conformational Comparison
To further clarify the experimental process and the structural concepts discussed, the following diagrams are provided.
Sources
A Comparative Guide to the 3-Cyclopropyl-3-fluoroazetidyl Group and Its Impact on Lipophilicity (logP)
In the landscape of modern drug discovery, the meticulous control of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity—quantified by the partition coefficient (logP)—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[1] Medicinal chemists are in a constant search for novel chemical motifs that can fine-tune this property. The 3-cyclopropyl-3-fluoroazetidyl group has emerged as a compelling substituent for this purpose, offering a unique combination of features to modulate lipophilicity while imparting other beneficial characteristics.
This guide provides an in-depth comparison of the 3-cyclopropyl-3-fluoroazetidyl group's effect on logP against other commonly employed chemical moieties. We will delve into the experimental data, outline the methodologies for logP determination, and explore the underlying principles that make this group a valuable tool in the medicinal chemist's arsenal.
Deconstructing the Moiety: Understanding the Physicochemical Contributions
The distinct impact of the 3-cyclopropyl-3-fluoroazetidyl group on lipophilicity arises from the synergistic interplay of its three core components: the azetidine ring, the cyclopropyl group, and the fluorine atom.
-
Azetidine Ring: This four-membered, sp³-rich nitrogen-containing heterocycle serves as the scaffold.[2] Compared to more common five- or six-membered rings like pyrrolidine and piperidine, the strained nature of the azetidine ring introduces a degree of conformational rigidity.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility and potentially lowering logP, depending on its substitution and the overall molecular context. The incorporation of azetidine motifs has been shown to enhance metabolic stability and receptor selectivity in several FDA-approved drugs.[2]
-
Cyclopropyl Group: Often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups, the cyclopropyl ring adds volume with a relatively modest increase in lipophilicity.[4] Its C-H bonds have a higher s-character than typical aliphatic C-H bonds, which can contribute to increased metabolic stability.[5][6] This feature makes it an attractive alternative to metabolically labile groups like tert-butyl.[5][6]
-
Fluorine Atom: The strategic introduction of fluorine is a well-established tactic in medicinal chemistry to modulate a compound's properties. A single fluorine atom can significantly alter a molecule's electronics and conformation. While often associated with an increase in lipophilicity when replacing a hydrogen atom on an aliphatic or aromatic system, its effect can be more nuanced.[4][7][8] In some cases, particularly when positioned near polar functional groups, fluorine can lead to a decrease in logP.[4] Furthermore, fluorine substitution can block sites of metabolism and enhance binding affinity.[9]
The combination of these three components in a single substituent creates a unique, three-dimensional, and sp³-rich motif that offers a sophisticated means of modulating a drug candidate's properties.
Comparative Analysis of Lipophilicity (logP)
| Substituent | General Impact on logP | Key Attributes | Supporting Rationale |
| -H (Parent) | Baseline | Reference point for comparison. | N/A |
| -tert-Butyl | Significant Increase | Bulky, lipophilic, can be metabolically labile. | The addition of four carbon atoms significantly increases the non-polar surface area. |
| -Cyclohexyl | Significant Increase | Lipophilic, conformationally flexible. | A six-carbon aliphatic ring that substantially increases lipophilicity. |
| -Piperidinyl | Moderate Increase/Decrease | Can act as H-bond donor/acceptor, basic. | The nitrogen atom can be protonated at physiological pH, increasing hydrophilicity. The overall effect depends on substitution. |
| -Pyrrolidinyl | Moderate Increase/Decrease | Less basic than piperidine, H-bond acceptor. | Similar to piperidine, the nitrogen atom influences polarity. |
| 3-Cyclopropyl-3-fluoroazetidyl | Modest Increase | sp³-rich, rigid, H-bond acceptor, metabolically stable. | The polarity of the fluorine and azetidine nitrogen can offset the lipophilicity of the cyclopropyl and alkyl backbone, resulting in a more attenuated increase in logP compared to purely aliphatic groups. |
Note: The exact change in logP is highly dependent on the parent molecule and the position of substitution.
Studies have shown that replacing a tert-butyl group with a trifluoromethylcyclopropyl group, which shares some characteristics with the 3-cyclopropyl-3-fluoroazetidyl moiety (cyclopropyl ring and fluorine), can maintain or slightly decrease logP while significantly improving metabolic stability.[5][6] This suggests that the combination of a small ring and fluorine can effectively mimic the steric bulk of larger alkyl groups without a substantial lipophilicity penalty.
Experimental Determination of logP: The Shake-Flask Method
The gold standard for experimentally determining logP is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10][11]
Workflow for logP Determination
Caption: Workflow for the shake-flask method of logP determination.
Detailed Protocol
-
Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements) in a separatory funnel for 24 hours.[12] Allow the layers to separate completely. The n-octanol is now water-saturated, and the water is n-octanol-saturated.
-
Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (typically n-octanol for lipophilic compounds) at a concentration that is detectable by the chosen analytical method.
-
Partitioning: In a suitable vessel, combine a precise volume of the stock solution with a precise volume of the other saturated solvent. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases.[12]
-
Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can take anywhere from a few minutes to several hours.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
P = [Compound]octanol / [Compound]aqueous
logP = log10(P)
Theoretical and Alternative Methods
While the shake-flask method is highly accurate, it can be time-consuming.[11] Faster, higher-throughput methods are often used in early-stage drug discovery:
-
RP-HPLC: Reversed-phase high-performance liquid chromatography can be used to estimate logP by correlating a compound's retention time with that of known standards with established logP values.[1][10]
-
In Silico Calculation: Various computational models (e.g., ALOGP, XLOGP3, ClogP) predict logP based on a molecule's structure.[9][13] These methods are rapid but may be less accurate for novel or complex scaffolds, especially those containing fluorine.[14][15]
Conclusion
The 3-cyclopropyl-3-fluoroazetidyl group represents a sophisticated tool for medicinal chemists to navigate the complex challenge of optimizing lipophilicity. Its unique sp³-rich, three-dimensional structure allows for the fine-tuning of logP, often providing a more modest increase compared to traditional bulky alkyl groups. This modulation, combined with the potential for enhanced metabolic stability and conformational rigidity, makes it an attractive substituent for the design of next-generation therapeutics. As with any substituent, its effects are context-dependent, necessitating careful experimental validation to fully harness its potential in drug discovery programs.
References
-
Jeffries, B., Wang, Z., Troup, R. I., Le Questel, J. Y., Linclau, B., & Gouverneur, V. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]
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Jeffries, B., Wang, Z., Troup, R. I., Le Questel, J. Y., Linclau, B., & Gouverneur, V. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Wilson, N. S., Wither, M., & Vrakas, D. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10326–10332. [Link]
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Subirats, X., Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153–161. [Link]
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Cheekatla, S. R., G, Y. S., & V, V. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Kazi, A., Thompson, S. L., Cooper, C., Kumar, K., & Turkson, J. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 584–605. [Link]
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Zhang, M., Zhou, C., Wang, C., Wu, F., Liu, M., & Zhang, H. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 10(3), 1693–1702. [Link]
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Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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Vu, A., Chen, E., Romano, M., Alexander, N., Gartner, M., & Augenstein, M. (2023). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
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Stepan, A. F., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(8), 643–647. [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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A Comparative Analysis of the Reactivity of 3-Fluoroazetidine and 3,3-Difluoroazetidine for Drug Discovery and Development
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable building blocks for the design of novel therapeutics. Among these, the azetidine scaffold has garnered significant attention due to its unique conformational properties and its ability to impart favorable physicochemical characteristics to drug candidates. The strategic introduction of fluorine into these scaffolds further allows for the fine-tuning of properties such as metabolic stability, lipophilicity, and basicity. This guide provides an in-depth comparative analysis of the reactivity of two key fluorinated azetidines: 3-fluoroazetidine and 3,3-difluoroazetidine, offering valuable insights for researchers and professionals in drug development.
Introduction: The Impact of Fluorine on Azetidine Chemistry
Azetidines are four-membered nitrogen-containing heterocycles whose reactivity is significantly influenced by ring strain, estimated to be approximately 25.4 kcal/mol.[1] This inherent strain makes them more reactive than their five-membered pyrrolidine counterparts, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[1] The nitrogen atom's lone pair of electrons renders the azetidine ring nucleophilic, making it a valuable synthon for the introduction of this motif into larger molecules.
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, profoundly alters the electronic properties of the azetidine ring.[2] This guide will explore how the presence of a single fluorine atom in 3-fluoroazetidine versus a geminal difluoro group in 3,3-difluoroazetidine modulates their reactivity, with a focus on their nucleophilicity in common synthetic transformations.
Physicochemical Properties: A Tale of Two Fluorinated Azetidines
A fundamental understanding of the physicochemical properties of these building blocks is crucial for predicting their reactivity and behavior in biological systems. The table below summarizes key properties of their hydrochloride salts, which are the common commercial forms.
| Property | 3-Fluoroazetidine Hydrochloride | 3,3-Difluoroazetidine Hydrochloride |
| CAS Number | 617718-46-4[3] | 288315-03-7[2] |
| Molecular Formula | C₃H₇ClFN[4] | C₃H₆ClF₂N[2] |
| Molecular Weight | 111.54 g/mol [3] | 129.54 g/mol [2] |
| Melting Point | 127-131 °C[3] | 138-143 °C |
| pKa (of conjugate acid) | 8.70[5] | 6.44[5] |
The most striking difference lies in their pKa values. The pKa of the conjugate acid of an amine is a direct measure of its basicity. A lower pKa indicates a weaker base. The pKa of 3-fluoroazetidinium hydrochloride is 8.70, while that of 3,3-difluoroazetidinium hydrochloride is significantly lower at 6.44.[5] This dramatic decrease in basicity for the difluorinated compound is a direct consequence of the potent electron-withdrawing inductive effect of the two fluorine atoms, which destabilize the positive charge on the protonated nitrogen.
Comparative Reactivity: The Nucleophilicity Dichotomy
The difference in basicity between 3-fluoroazetidine and 3,3-difluoroazetidine has profound implications for their reactivity as nucleophiles. In general, a stronger base is a better nucleophile. Therefore, 3-fluoroazetidine is expected to be a significantly better nucleophile than 3,3-difluoroazetidine.
This difference in nucleophilicity is a critical consideration in planning synthetic routes. Reactions that rely on the nucleophilic character of the azetidine nitrogen, such as N-alkylation and N-arylation, will proceed more readily with 3-fluoroazetidine. In contrast, the diminished nucleophilicity of 3,3-difluoroazetidine may necessitate harsher reaction conditions, stronger bases, or more reactive electrophiles to achieve comparable yields.
The following diagram illustrates the inductive effect of the fluorine atoms on the electron density of the nitrogen atom in both molecules.
Figure 1. Inductive effect of fluorine on the azetidine ring.
Experimental Showcase: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[6] This reaction serves as an excellent platform to illustrate the practical differences in reactivity between 3-fluoroazetidine and 3,3-difluoroazetidine.
General Workflow for Buchwald-Hartwig N-Arylation
The following diagram outlines the typical workflow for a Buchwald-Hartwig N-arylation of a fluorinated azetidine.
Figure 2. General workflow for Buchwald-Hartwig N-arylation.
Protocol 1: N-Arylation of 3-Fluoroazetidine
A representative procedure for the N-arylation of 3-fluoroazetidine is as follows:
Reaction: Synthesis of N-(4-cyanophenyl)-3-fluoroazetidine
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), 3-fluoroazetidine hydrochloride (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane, 0.2 M).
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-cyanophenyl)-3-fluoroazetidine.
Causality: The use of a strong base like sodium tert-butoxide is necessary to deprotonate the 3-fluoroazetidinium hydrochloride in situ, generating the free, nucleophilic amine. The palladium catalyst and phosphine ligand form the active catalytic species that facilitates the cross-coupling reaction.
Protocol 2: N-Arylation of 3,3-Difluoroazetidine
Given its lower nucleophilicity, the N-arylation of 3,3-difluoroazetidine may require more forcing conditions.
Reaction: Synthesis of N-(4-cyanophenyl)-3,3-difluoroazetidine
Step-by-Step Methodology:
-
Follow the same initial setup as in Protocol 1, substituting 3,3-difluoroazetidine hydrochloride (1.2 mmol, 1.2 equiv) for 3-fluoroazetidine hydrochloride.
-
A stronger base, such as lithium bis(trimethylsilyl)amide (LHMDS), may be required to efficiently deprotonate the less basic azetidine.
-
The reaction may require a higher temperature (e.g., 100-120 °C) and/or a longer reaction time to achieve a comparable yield to the monofluorinated analogue.
-
The workup and purification procedure is analogous to Protocol 1.
Causality: The significantly lower pKa of 3,3-difluoroazetidine means that a stronger base is needed to generate a sufficient concentration of the free amine for the reaction to proceed at a reasonable rate. The higher reaction temperature provides the necessary activation energy to overcome the higher energy barrier for the reaction with the less nucleophilic amine.
Conclusion and Future Perspectives
The degree of fluorination at the 3-position of the azetidine ring has a dramatic and predictable effect on its reactivity as a nucleophile. 3-Fluoroazetidine, with a pKa of 8.70, is a moderately strong base and a competent nucleophile in reactions such as the Buchwald-Hartwig amination. In stark contrast, 3,3-difluoroazetidine is a significantly weaker base (pKa = 6.44), and consequently, a much poorer nucleophile, often requiring more stringent reaction conditions to effect similar transformations.
This comparative guide provides a framework for medicinal chemists and drug development professionals to make informed decisions when selecting fluorinated azetidine building blocks. The choice between 3-fluoroazetidine and 3,3-difluoroazetidine will depend on a balance between the desired physicochemical properties of the final compound and the synthetic accessibility of the target molecule. As the demand for novel fluorinated scaffolds continues to grow, a deeper understanding of their reactivity will be paramount to the successful and efficient discovery of new medicines.
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A Senior Application Scientist's Guide to Validating the Incorporation of 3-Cyclopropyl-3-fluoroazetidine by Mass Spectrometry
For researchers, medicinal chemists, and drug development professionals, the precise structural confirmation of novel molecular entities is a cornerstone of successful research. The incorporation of unique motifs like 3-Cyclopropyl-3-fluoroazetidine presents distinct analytical challenges. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques for validating the incorporation of this specific moiety, complete with experimental protocols and data interpretation insights.
The Challenge: A Tale of Strain and Electronegativity
The 3-Cyclopropyl-3-fluoroazetidine substructure is a fascinating combination of a strained four-membered azetidine ring, an even more strained three-membered cyclopropyl group, and a highly electronegative fluorine atom. This unique confluence of properties dictates the molecule's behavior in a mass spectrometer, influencing ionization efficiency and fragmentation pathways. Understanding these nuances is paramount for developing a robust validation method. The inherent ring strain of both the azetidine and cyclopropyl groups makes them susceptible to fragmentation.[1][2]
Experimental Workflow: A Self-Validating System
A meticulously planned workflow is essential for unambiguous validation. The following protocol is designed to be a self-validating system, incorporating controls and logical checkpoints to ensure data integrity.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve the purified compound containing the 3-Cyclopropyl-3-fluoroazetidine moiety in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the low µg/mL to high ng/mL range for modern mass spectrometers.
-
For complex matrices, such as in-process reaction monitoring or biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[3][4]
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, for accurate mass measurements.[5]
-
Electrospray ionization (ESI) in positive ion mode is generally the preferred method for nitrogen-containing compounds like azetidines, as the nitrogen atom is readily protonated.[6]
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the protonated molecule, [M+H]⁺.
-
-
MS¹ Analysis (Full Scan):
-
Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion.
-
Compare the experimentally measured mass to the theoretically calculated mass of the [M+H]⁺ ion. A mass accuracy of <5 ppm is typically expected. This initial step provides strong evidence for the elemental composition of the molecule.[5]
-
-
MS² Analysis (Tandem MS/MS):
-
Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).
-
Apply a range of collision energies to induce fragmentation and generate a product ion spectrum. The goal is to obtain a rich fragmentation pattern that provides structural information.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that are consistent with the proposed structure.
-
Figure 1: A streamlined workflow for the validation of 3-Cyclopropyl-3-fluoroazetidine incorporation.
Comparative Analysis of Mass Spectrometry Techniques
While ESI-Q-TOF or ESI-Orbitrap are often the go-to techniques, other methods can be employed depending on the specific research question and sample matrix.
| Technique | Ionization Method | Key Advantages | Key Disadvantages | Best Suited For |
| ESI-Q-TOF/Orbitrap | Electrospray Ionization (ESI) | High mass accuracy and resolution, soft ionization preserves molecular ion, suitable for polar and non-volatile compounds.[5] | Matrix effects can cause ion suppression, may not be suitable for very nonpolar compounds. | Primary structural confirmation, analysis from complex matrices. |
| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns, extensive libraries for compound identification, suitable for volatile and thermally stable compounds.[5] | Often leads to extensive fragmentation and absence of a molecular ion peak, requires derivatization for non-volatile compounds. | Analysis of volatile derivatives or related impurities. |
| APCI-MS | Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds than ESI, less susceptible to matrix effects. | Can be less sensitive than ESI for highly polar compounds. | Compounds of intermediate polarity that are not amenable to ESI or GC-MS. |
Deciphering the Fragmentation Pattern: A Mechanistic Approach
The fragmentation of the protonated 3-Cyclopropyl-3-fluoroazetidine moiety is driven by the desire to relieve ring strain and the influence of the electronegative fluorine atom. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.[7][8]
A common fragmentation pathway for strained ring systems involves ring opening.[1] In the case of the protonated 3-Cyclopropyl-3-fluoroazetidine, initial cleavage of a C-C bond in the azetidine ring is likely. The presence of the cyclopropyl group introduces additional fragmentation possibilities, often involving cleavage of the cyclopropane ring itself.[9]
Figure 2: Proposed major fragmentation pathways for protonated 3-Cyclopropyl-3-fluoroazetidine.
Interpreting Key Fragments:
-
Loss of Ethylene (C₂H₄): A common fragmentation pathway for four-membered rings, leading to a more stable fragment.
-
Loss of HF: The presence of the fluorine atom makes the neutral loss of hydrogen fluoride a plausible fragmentation route.
-
Loss of Cyclopropyl Radical (C₃H₅): Cleavage of the bond connecting the cyclopropyl group to the azetidine ring.
-
Ring Opening: Initial cleavage of the azetidine ring can lead to a cascade of subsequent fragmentations.
By carefully analyzing the masses of the resulting fragment ions, a confident structural assignment can be made.
Trustworthiness Through Self-Validation
To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves:
-
Internal Standards: When performing quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to account for matrix effects and variations in instrument response.[10]
-
Blank Injections: Running a solvent blank between samples helps to identify any carryover from previous analyses.[11]
-
Replicate Injections: Analyzing the sample multiple times assesses the reproducibility of the method.[12]
Conclusion
Validating the incorporation of a novel chemical moiety like 3-Cyclopropyl-3-fluoroazetidine requires a thoughtful and systematic approach. By leveraging the power of high-resolution mass spectrometry and understanding the unique fragmentation behavior of this substructure, researchers can confidently confirm its presence. The experimental design and data interpretation strategies outlined in this guide provide a robust framework for achieving accurate and reliable results, ultimately accelerating the pace of drug discovery and development.
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The 3-Cyclopropyl-3-fluoroazetidine Scaffold: A Next-Generation Building Block for Drug Discovery – An In Vitro Efficacy Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative, three-dimensional scaffolds. Among these, the 3-cyclopropyl-3-fluoroazetidine moiety is emerging as a compelling, yet underexplored, structural motif. Its unique combination of a strained four-membered ring, a conformationally restricting cyclopropyl group, and a metabolically robust fluorine atom presents a tantalizing prospect for fine-tuning the properties of drug candidates.
This guide provides a comprehensive overview of the strategic rationale for incorporating the 3-cyclopropyl-3-fluoroazetidine scaffold into drug design. Due to the novelty of this specific moiety, published direct comparative in vitro efficacy data is scarce. Therefore, this document serves as a forward-looking manual, outlining the potential benefits of this scaffold and providing detailed, actionable protocols for its systematic in vitro evaluation against relevant biological targets. We will explore its potential as a bioisosteric replacement for more common structural motifs and propose a framework for generating the crucial experimental data needed to validate its efficacy.
The Allure of a Trifecta: Deconstructing the 3-Cyclopropyl-3-fluoroazetidine Scaffold
The promise of the 3-cyclopropyl-3-fluoroazetidine scaffold lies in the synergistic interplay of its three key components: the azetidine ring, the geminal cyclopropyl group, and the fluorine atom. Each of these elements is a well-established tool in the medicinal chemist's arsenal for enhancing drug-like properties.
-
The Azetidine Ring: This strained, four-membered heterocycle serves as a versatile scaffold that imparts a rigid, three-dimensional geometry to molecules.[1] Unlike more flexible aliphatic chains, the azetidine ring restricts the conformational freedom of appended substituents, which can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the nitrogen atom provides a handle for modulating solubility and for introducing further chemical diversity. The incorporation of azetidine motifs has been shown to improve metabolic stability and receptor selectivity in several FDA-approved drugs.[1]
-
The Cyclopropyl Group: The spirocyclic fusion of a cyclopropyl ring at the 3-position of the azetidine introduces a significant degree of sp3-character, moving away from the "flatland" of aromatic ring systems that can be prone to metabolic liabilities. This spirocyclic arrangement is a recognized strategy for creating novel chemical space and improving the physicochemical properties of lead compounds.[2][3] The cyclopropyl group can act as a bioisostere for a gem-dimethyl group or a carbonyl group, offering a similar spatial arrangement but with altered electronic properties and metabolic stability.
-
The Fluorine Atom: The strategic placement of a fluorine atom can have a profound impact on a molecule's properties. In the 3-fluoroazetidine context, the fluorine atom can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing a compound's ionization state at physiological pH and thereby improving its cell permeability and oral bioavailability.[4] Fluorine is also known to block sites of oxidative metabolism, enhancing the metabolic stability and half-life of a drug candidate.
The combination of these three motifs in the 3-cyclopropyl-3-fluoroazetidine scaffold suggests its potential to serve as a superior bioisosteric replacement for commonly used but often problematic chemical groups, such as morpholines, piperazines, or heavily substituted aromatic rings.
Caption: Bioisosteric replacement of common scaffolds with 3-cyclopropyl-3-fluoroazetidine.
A Roadmap for In Vitro Efficacy Assessment: Proposed Comparative Studies
Given the nascent stage of research into this specific scaffold, a systematic in vitro evaluation is paramount. The following section outlines a proposed workflow for assessing the efficacy of a hypothetical series of compounds containing the 3-cyclopropyl-3-fluoroazetidine moiety. For the purpose of this guide, we will consider a hypothetical target, a protein kinase, which is a common target class in drug discovery.
Caption: Proposed workflow for in vitro evaluation of novel compounds.
I. Primary Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of the novel compounds on the target enzyme.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of the purified recombinant kinase in an appropriate kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase-specific peptide substrate and ATP at concentrations optimized for the specific kinase.
-
Serially dilute the test compounds (containing the 3-cyclopropyl-3-fluoroazetidine moiety) and a known kinase inhibitor (positive control) in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted test compound or control.
-
Add 10 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Comparative Data Table (Hypothetical)
| Compound ID | Scaffold | Target Kinase IC₅₀ (nM) |
| Molecule-A | 3-Cyclopropyl-3-fluoroazetidine | 15 |
| Comparator-1 | Morpholine analog | 150 |
| Comparator-2 | Piperazine analog | 250 |
| Staurosporine | Positive Control | 5 |
This hypothetical data illustrates a scenario where the novel scaffold imparts significantly improved potency compared to more traditional heterocyclic replacements.
II. Cellular Target Engagement and Potency
Demonstrating that a compound can inhibit its target in a cellular context is a critical next step.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., one that overexpresses the target kinase) to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 2 hours).
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target kinase in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble kinase as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature indicates target engagement.
-
Determine the EC₅₀ for target engagement.
-
III. Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects.
Experimental Protocol: Kinase Panel Screening
-
Submit the most promising compounds to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Screen the compounds at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., >400 kinases).
-
Analyze the results to identify any off-target interactions and to determine the selectivity profile of the compounds.
IV. Early ADME-Tox Assessment
An early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation:
-
Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Quench the reaction with a solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
Comparative Data Table (Hypothetical)
| Compound ID | Scaffold | Human Liver Microsome t₁/₂ (min) |
| Molecule-A | 3-Cyclopropyl-3-fluoroazetidine | > 60 |
| Comparator-1 | Morpholine analog | 25 |
| Comparator-2 | Piperazine analog | 15 |
This hypothetical data would suggest that the fluorine atom on the 3-cyclopropyl-3-fluoroazetidine scaffold effectively blocks a site of metabolism, leading to enhanced stability.
Conclusion
The 3-cyclopropyl-3-fluoroazetidine scaffold represents a compelling, yet largely untapped, area of chemical space for drug discovery. While direct comparative efficacy data is still to be published, the known benefits of its constituent parts—the rigid azetidine ring, the sp³-rich cyclopropyl group, and the metabolically robust fluorine atom—provide a strong rationale for its investigation. This guide offers a comprehensive framework for the systematic in vitro evaluation of molecules containing this novel scaffold. By following the proposed experimental workflows, researchers can generate the necessary data to unlock the full potential of this promising new building block in the design of the next generation of therapeutics. The insights gained from such studies will be invaluable in determining the true efficacy and utility of the 3-cyclopropyl-3-fluoroazetidine moiety in medicinal chemistry.
References
-
Mykhailiuk, P. K., et al. (2024). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, e202418850. [Link]
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Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
-
Van Brabandt, W., et al. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100-7102. [Link]
-
Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Burés, J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
- Newhouse, T. R., & Baran, P. S. (2011). If C-H bonds could talk: selective C-H bond oxidation.
-
Koppolu, P. K., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2845-2856. [Link]
- Google Patents. (n.d.).
-
Isan, V., et al. (2021). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs): a comparative study of physicochemical properties. ChemMedChem, 16(18), 2829-2839. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Cyclopropyl-3-fluoroazetidine hydrochloride
Introduction: As a valued building block in modern drug discovery, 3-Cyclopropyl-3-fluoroazetidine hydrochloride is integral to the synthesis of novel therapeutics. Its unique strained-ring structure, combining both cyclopropyl and azetidine motifs, imparts desirable metabolic stability and conformational rigidity to target molecules[1][2]. However, the same chemical properties, along with its classification as a hazardous substance, necessitate a rigorous and compliant approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. Under regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA), the generator of the waste is responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to its final disposal[3][4].
PART 1: Hazard Profile and Risk Assessment
The foundation of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. The disposal pathway is directly informed by this profile.
Causality: The compound's potential to cause skin, eye, and respiratory irritation, combined with its acute toxicity, means it cannot be disposed of as common laboratory trash or via drain disposal[5][6]. Its chemical incompatibilities dictate strict segregation from other waste streams to prevent dangerous reactions.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark)[7] | Warning[7][8] | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[5] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark)[7] | Warning[7][8] | H315: Causes skin irritation.[5][8][9][10] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark)[7] | Warning[7][8] | H319: Causes serious eye irritation.[5][8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark)[7] | Warning[7][8] | H335: May cause respiratory irritation.[5] |
Key Reactivity Concerns:
-
Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and strong bases[5].
-
Hazardous Decomposition: Upon combustion, this compound can release toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas[5]. This necessitates disposal via a high-temperature chemical incinerator with appropriate scrubbers[8].
PART 2: Procedural Workflow for Disposal
This section outlines the mandatory, step-by-step process for managing this compound waste from the point of generation to its final collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing appropriate PPE. The causality is direct: PPE is the primary barrier protecting you from the chemical's acute hazards.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be required depending on the scale of handling[8].
-
Skin and Body Protection: A standard laboratory coat is mandatory. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary[5].
Step 2: Waste Collection at the Point of Generation
Waste must be segregated and containerized at the location where it is generated. This is a core principle of the EPA's Satellite Accumulation Area (SAA) regulations[11][12][13].
-
For Solid Waste (Pure Compound, Contaminated Lab Supplies):
-
Collect dry chemical waste, such as the original reagent bottle with residual material or contaminated weigh boats and wipes, and place it directly into a designated solid hazardous waste container[14][15].
-
This container must be a sturdy, leak-proof pail or drum, often lined with a clear plastic bag to allow for visual inspection by waste technicians[14][15].
-
-
For Liquid Waste (Reaction Mixtures, Solutions):
-
Collect all liquid waste containing this compound in a dedicated, compatible liquid waste container (e.g., a high-density polyethylene (HDPE) carboy)[16].
-
Crucially, do not mix this waste stream with incompatible materials, particularly strong acids, bases, or oxidizers[11].
-
Ensure the container has a secure, screw-on cap to prevent leaks or spills[14]. Containers sealed with parafilm or corks are not compliant[14].
-
Step 3: Container Management in the Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location for storing hazardous waste before pickup.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The accumulation start date (the date the first drop of waste entered the container)[17].
-
An accurate list of all chemical constituents and their approximate percentages.
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste[13][14].
-
Store the container within a secondary containment bin or tray to capture any potential leaks[14]. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container[14].
-
Store in a cool, designated area away from general laboratory traffic.
-
Step 4: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of this chemical themselves.
-
Once the waste container is full (typically 75-90% capacity) or approaches its accumulation time limit (e.g., 90 days for Large Quantity Generators), request a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor[13][14][15].
-
The waste will be tracked using a hazardous waste manifest system, which documents its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4][18].
-
The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous decomposition products[8].
Step 5: Decontamination and Empty Container Disposal
An "empty" container that held this compound is not yet safe for regular trash.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol, depending on what the container previously held)[19].
-
Collect Rinsate: Crucially, the first rinse (and for highly toxic chemicals, the first three rinses) must be collected and disposed of as hazardous liquid waste [19][20]. This is because the rinsate will contain residual amounts of the hazardous chemical.
-
Final Disposal: After triple-rinsing and air-drying, completely deface or remove the original label[20]. The cleaned container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), as per your institution's guidelines[19].
PART 3: Visualization of the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of waste containing this compound.
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Navigating the Handling of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
As the landscape of pharmaceutical research evolves, so too does the complexity of the molecules we handle. 3-Cyclopropyl-3-fluoroazetidine hydrochloride, a substituted azetidine, represents a class of compounds gaining prominence in drug discovery. Its unique structural motifs, however, necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting personal protective equipment (PPE) and implementing safe handling and disposal protocols, ensuring the protection of researchers while maintaining the integrity of their work.
Hazard Assessment: Understanding the Compound's Profile
Before any handling, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3-cyclopropyl derivative is not widely available, we can extrapolate critical safety information from the closely related 3-Fluoroazetidine hydrochloride and Azetidine hydrochloride.
Based on available data, this compound should be treated as a compound that:
The parent azetidine ring is also known to be a corrosive and flammable liquid[4][5][6][7]. Although the hydrochloride salt form is a solid and less likely to be flammable, the potential for thermal decomposition to release irritating and hazardous vapors, such as nitrogen oxides and hydrogen chloride gas, must be considered, especially when heated[1].
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315 | [1][2][3] |
| Eye Irritation | H319 | [1][2][3] |
| Respiratory Irritation | H335 | [1][3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operation and the scale of the work. The following recommendations provide a baseline for handling this compound.
Primary Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood[8]. This primary engineering control is non-negotiable and serves to minimize inhalation exposure. For sterile compounding, a Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) should be utilized to protect both the worker and the product[9][10][11].
Hand Protection: Preventing Dermal Absorption
Given the compound's classification as a skin irritant, appropriate glove selection is critical.
-
Routine Handling (Low Risk): For tasks with minimal risk of direct contact, such as handling sealed containers, a single pair of nitrile gloves is sufficient.
-
Weighing and Solution Preparation (Moderate to High Risk): Double-gloving with two pairs of nitrile gloves is mandatory. This provides an extra layer of protection against tears and pinholes. In the event of a spill on the outer glove, it can be removed without exposing the skin.
Always inspect gloves for any signs of degradation or damage before use. Contaminated gloves should be removed and disposed of as hazardous waste immediately[11]. Wash hands thoroughly after removing gloves[2].
Eye and Face Protection: Shielding from Splashes and Dust
Safety glasses with side shields are the minimum requirement for any work with this compound. However, for procedures with a higher risk of splashes or dust generation, such as preparing concentrated solutions or performing reactions, a face shield worn over safety glasses is strongly recommended[2][12].
Body Protection: A Barrier Against Contamination
A standard laboratory coat is required for all procedures. For larger scale operations or when there is a significant risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat[9]. This is particularly important when handling potentially potent active pharmaceutical ingredients[10].
Respiratory Protection: For Non-Routine Events
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available and personnel must be fit-tested and trained in its use[9][12].
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is essential to minimize risk and ensure compliance.
Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a research setting.
Caption: Waste disposal flowchart for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
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- Braun Research Group.
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-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link].
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- Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines [Video]. YouTube.
- Fisher Scientific. (2023).
- Wikipedia. (2024). Azetidine.
- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
- Arysta LifeScience South Africa (Pty) Ltd. (2019).
- Gerpac. (n.d.). Personal protective equipment for preparing toxic drugs.
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Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link].
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- BenchChem. (2025). Personal protective equipment for handling SCOULERIN HCl.
- Kivilompolo, M., & Peräniemi, S. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10435–10443.
- Kivilompolo, M., & Peräniemi, S. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10435–10443.
- Kivilompolo, M., & Peräniemi, S. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry, 92(15), 10435–10443.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
